Ethyl 6-acetylpyridine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-acetylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)9-6-4-5-8(11-9)7(2)12/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYXIUHSZNHMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468985 | |
| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114578-70-0 | |
| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 6-acetylpyridine-2-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
Ethyl 6-acetylpyridine-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its dissymmetric structure, featuring both an ester and a ketone functionality, makes it an attractive precursor for the synthesis of more complex molecular architectures, including specialized ligands and pharmacologically active agents. This guide provides a comprehensive overview of a robust and controlled synthesis pathway for this compound, starting from the readily available 2,6-dimethylpyridine. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present key data to ensure reproducibility. This document is intended for researchers, chemists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this important intermediate.
Introduction and Strategic Overview
The synthesis of asymmetrically substituted pyridine derivatives presents a unique challenge in organic chemistry. The ability to selectively functionalize one of two identical reactive sites on the pyridine ring is paramount. This guide focuses on a controlled synthesis of this compound, a compound whose synthesis had not been extensively reported until recently[1].
The synthetic strategy detailed herein follows a logical progression from a simple, symmetrical starting material to the more complex, asymmetrical target molecule. The overall pathway can be summarized in three key stages:
-
Oxidation: The two methyl groups of 2,6-dimethylpyridine are oxidized to carboxylic acids, yielding 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid).
-
Esterification: Both carboxylic acid groups are converted to their corresponding ethyl esters, resulting in the formation of diethyl 2,6-pyridinedicarboxylate.
-
Controlled Mono-acylation: A crucial Claisen condensation reaction is performed under carefully controlled conditions to selectively replace one of the ethyl ester groups with an acetyl group, affording the desired this compound.
This approach allows for the efficient construction of the target molecule with good overall yield and purity.
Visualizing the Synthesis Pathway
The entire synthesis can be visualized as a linear progression, with each step building upon the previous one.
Caption: Overall synthesis pathway from 2,6-dimethylpyridine.
Detailed Synthesis Steps and Mechanistic Insights
Step 1: Synthesis of 2,6-Dipicolinic Acid from 2,6-Dimethylpyridine
The initial step involves the oxidation of the two methyl groups of 2,6-dimethylpyridine. This transformation is a standard procedure in pyridine chemistry. While various oxidizing agents can be employed, a common and effective method utilizes potassium permanganate.
Mechanism Insight: The oxidation mechanism with permanganate is complex and proceeds through multiple steps, likely involving the formation of a mandelate-type intermediate which is further oxidized to the carboxylic acid. The basic conditions typically used for permanganate oxidations ensure the formation of the potassium salt of the dicarboxylic acid, which is then protonated during acidic workup.
Step 2: Synthesis of Diethyl 2,6-pyridinedicarboxylate
With 2,6-dipicolinic acid in hand, the next step is the conversion of both carboxylic acid groups to their corresponding ethyl esters. This is typically achieved through a Fischer esterification, which involves reacting the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid[2][3].
Mechanism Insight: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester[2][3][4]. The use of excess ethanol helps to drive the equilibrium towards the product side.
Caption: Simplified mechanism of Fischer Esterification.
Step 3: Controlled Synthesis of this compound
This is the most critical step of the synthesis, where the symmetrical diester is converted into the asymmetrical mono-acetylated product. This is achieved through a Claisen condensation reaction with ethyl acetate, using sodium ethoxide as the base[1].
Mechanism Insight: The success of this selective mono-acylation hinges on the careful control of the stoichiometry of the base. The proposed mechanism involves the deprotonation of ethyl acetate by sodium ethoxide to form a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of diethyl 2,6-pyridinedicarboxylate, leading to the displacement of an ethoxide ion and the formation of a β-keto ester intermediate. The reaction is carefully controlled to favor the mono-addition product[1].
Caption: Proposed mechanism for the controlled Claisen condensation.
Experimental Protocols
The following protocols are adapted from the procedures described by Tong, et al.[1].
Synthesis of 2,6-Dipicolinic Acid
-
To a solution of 2,6-dimethylpyridine in water, add potassium permanganate portion-wise while maintaining the temperature.
-
Reflux the mixture until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2,6-dipicolinic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Synthesis of Diethyl 2,6-pyridinedicarboxylate
-
Suspend 2,6-dipicolinic acid in an excess of absolute ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid as a catalyst.
-
Reflux the reaction mixture for several hours.
-
Cool the solution and neutralize with a suitable base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the crude diethyl ester.
-
Purify the product by vacuum distillation or column chromatography.
Synthesis of this compound
-
To a solution of diethyl 2,6-pyridinedicarboxylate in a suitable anhydrous solvent (e.g., toluene), add a stoichiometric amount of sodium ethoxide.
-
Add ethyl acetate to the reaction mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC).
-
After the reaction is complete, cool the mixture and quench with a dilute acid.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.
Data Summary
The following table summarizes the key quantitative data for the synthesis pathway, as reported in the literature[1].
| Compound | Starting Material(s) | Reagents | Yield (%) | Melting Point (°C) |
| 2,6-Dipicolinic Acid | 2,6-Dimethylpyridine | KMnO4 | High | 248-250 |
| Diethyl 2,6-pyridinedicarboxylate | 2,6-Dipicolinic Acid | EtOH, H2SO4 | ~61.3 | 79-80 |
| This compound | Diethyl 2,6-pyridinedicarboxylate, Ethyl Acetate | EtONa | ~28.0 | 50.0-51.5 |
Conclusion
The synthesis of this compound can be reliably achieved through a three-step process starting from 2,6-dimethylpyridine. The key to this synthesis is the controlled mono-acylation of diethyl 2,6-pyridinedicarboxylate using a Claisen condensation reaction. By carefully managing the reaction conditions and stoichiometry, the asymmetrical product can be obtained in a reproducible manner. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and chemists to successfully synthesize this valuable building block for their research and development endeavors.
References
- Kofron, W. G., & Baclawski, L. M. (n.d.). Metalation of 2-Methylpyridine Derivatives. Organic Syntheses.
- Tong, L., et al. (2009). Controlled Synthesis of 2-Acetyl-6-carbethoxypyridine and 2,6-Diacetylpyridine from 2,6-Dimethylpyridine. ResearchGate.
- Wikipedia. (2023). 2-Acetylpyridine. In Wikipedia.
- Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (n.d.). SciELO.
- This compound. (n.d.). PubChem.
- A kind of preparation method of 2- acetylpyridine. (2019). Google Patents.
- Selective Monoacylation of Diols and Asymmetric Desymmetrization of Dialkyl meso-Tartrates Using 2-Pyridyl Esters as Acylating Agents and Metal Carboxylates as Catalysts. (2019). ResearchGate.
- Synthesis of 2, 6-dicarbonylpyridines. (2003). Google Patents.
- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI.
- Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. (2011). Green Chemistry.
- Esterification of pyridine carboxylic acids. (1956). Google Patents.
- Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. (2014). ResearchGate.
- Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). (n.d.). OIST.
- Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. (2012). Journal of Applied Pharmaceutical Science.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PubMed.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- Esterification--Making Esters from Carboxylic Acids. (2019). YouTube.
- 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses.
Sources
Mechanism of formation for Ethyl 6-acetylpyridine-2-carboxylate
An In-Depth Technical Guide to the Formation Mechanism of Ethyl 6-acetylpyridine-2-carboxylate
Introduction
This compound is a substituted pyridine derivative that serves as a valuable heterocyclic building block in various fields of chemical research, including medicinal chemistry and the development of novel ligands for coordination chemistry. Its structure, featuring three distinct functional groups—an ester, a ketone, and a pyridine ring—offers multiple points for further chemical modification. The synthesis of this molecule is a compelling case study in the application of classic organic reactions to complex aromatic systems.
This guide provides a detailed examination of the predominant mechanism for the formation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but a deep dive into the causality behind the synthetic strategy, ensuring a thorough and practical understanding of the chemical principles at play.
Core Synthetic Strategy: The Claisen Condensation Pathway
The most well-documented and chemically sound method for synthesizing this compound is through a base-catalyzed carbon-carbon bond-forming reaction known as the Claisen condensation .[1][2] This reaction is ideally suited for this transformation, which effectively converts a carboxylate ester group into an acetyl group.
The overall transformation can be represented as follows:
-
Primary Reactant (Electrophile): Diethyl 2,6-pyridinedicarboxylate
-
Secondary Reactant (Nucleophile Precursor): Ethyl acetate
-
Key Reagent: A strong, non-nucleophilic base, typically Sodium Ethoxide (NaOEt) or Sodium metal (Na) in ethanol.
The reaction proceeds by the nucleophilic attack of an enolate derived from ethyl acetate onto one of the electrophilic carbonyl carbons of diethyl 2,6-pyridinedicarboxylate.[3] This is followed by a key decarboxylation step to yield the final product.
Detailed Reaction Mechanism
The formation of this compound is a multi-step process. Each step is a classic example of fundamental organic chemistry principles, from acid-base reactions to nucleophilic acyl substitution.
Step 1: Enolate Formation
The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, such as sodium ethoxide. The α-protons of esters are weakly acidic (pKa ≈ 25) due to the electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base.[4] The base abstracts an α-proton to form a nucleophilic enolate ion, which is stabilized by the delocalization of the negative charge onto the carbonyl oxygen.[5]
Step 2: Nucleophilic Acyl Substitution
The highly nucleophilic enolate ion attacks the electrophilic carbonyl carbon of one of the ester groups on the diethyl 2,6-pyridinedicarboxylate molecule. This forms a tetrahedral alkoxide intermediate.[1]
Step 3: Reformation of the Carbonyl and Elimination
The unstable tetrahedral intermediate rapidly collapses. It reforms the carbon-oxygen double bond and eliminates the ethoxide ion (⁻OEt) as a leaving group.[2] This step is characteristic of nucleophilic acyl substitution and results in the formation of a β-keto ester intermediate.
Step 4: Deprotonation of the β-Keto Ester
The newly formed β-keto ester has a highly acidic proton on the methylene carbon situated between two carbonyl groups (pKa ≈ 11). This proton is readily abstracted by the ethoxide base present in the reaction mixture. This deprotonation is a thermodynamically favorable step that drives the overall reaction equilibrium toward the product side, which is why a stoichiometric amount of base is required rather than a catalytic amount.[2][4]
Step 5: Ketonization and Decarboxylation (Acidic Workup)
Upon introduction of aqueous acid during the workup phase, the enolate of the β-keto ester is protonated. The resulting β-keto ester is then susceptible to hydrolysis and decarboxylation. The ester group attached to the newly formed keto-chain is cleaved, and the resulting β-keto acid readily loses carbon dioxide to yield the final product, this compound. An improved protocol suggests that this transformation can be achieved directly.[3]
The complete mechanistic pathway is illustrated below.
Experimental Protocol
The following protocol is a representative procedure for the synthesis, adapted from established methodologies for forming acetylpyridines from dicarbethoxypyridine.[3] This protocol is designed as a self-validating system, where careful execution and monitoring ensure a successful outcome.
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| Diethyl 2,6-pyridinedicarboxylate | Anhydrous, 98%+ | Starting Material (Electrophile) |
| Ethyl Acetate | Anhydrous, 99.5%+ | Starting Material (Nucleophile Precursor) |
| Sodium Metal (Na) | Clean, free of oxide layer | Base Precursor |
| Ethanol (EtOH) | Absolute, 200 proof | Reactant with Na to form NaOEt base |
| Toluene | Anhydrous | Reaction Solvent |
| Hydrochloric Acid (HCl) | 2M Aqueous Solution | Quenching and Acidification (Workup) |
| Ethyl Acetate (Reagent Grade) | N/A | Extraction Solvent |
| Brine (Saturated NaCl) | N/A | Aqueous Wash |
| Anhydrous Sodium Sulfate | Granular | Drying Agent |
| Three-neck round-bottom flask | 500 mL, oven-dried | Reaction Vessel |
| Reflux Condenser | With drying tube (CaCl₂) | Prevent moisture, condense solvent |
| Addition Funnel | 125 mL, pressure-equalizing | Controlled addition of reagents |
| Magnetic Stirrer/Hotplate | N/A | Agitation and Heating |
| TLC plates | Silica gel 60 F₂₅₄ | Reaction Monitoring |
Step-by-Step Methodology
-
Preparation of Base: Under an inert atmosphere (e.g., Argon), add anhydrous toluene to a three-neck flask equipped with a reflux condenser and magnetic stirrer. Carefully add sodium metal, followed by the dropwise addition of absolute ethanol. Stir the mixture until all the sodium has reacted to form sodium ethoxide.
-
Charging Reactants: To the freshly prepared sodium ethoxide solution, add diethyl 2,6-pyridinedicarboxylate.
-
Nucleophile Addition: Add anhydrous ethyl acetate dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to 0°C in an ice bath. Slowly and carefully add 2M HCl to quench the reaction and neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine all organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain pure this compound.
Causality and Experimental Choices
A robust protocol is defined by understanding the reason behind each step.
-
Choice of Base: Sodium ethoxide is the base of choice. It is generated in situ from sodium and ethanol. A strong base is required to deprotonate the ethyl acetate. Crucially, using an alkoxide base like NaOEt prevents saponification (hydrolysis) of the ester functional groups, a destructive side reaction that would occur with hydroxide bases like NaOH or KOH.[2][6] The ethoxide anion is also the leaving group in the condensation, preventing transesterification side products.[6]
-
Anhydrous Conditions: The exclusion of water is paramount. Water would react violently with the sodium metal, quench the sodium ethoxide base, and potentially hydrolyze the ester reactants and product.
-
Stoichiometric Base: As shown in the mechanism, the final deprotonation of the β-keto ester product is a key equilibrium-driving step. This requires a full equivalent of base, making the base a reagent rather than a catalyst.[2]
-
Solvent: Toluene is an excellent choice as it is inert to the reaction conditions and has a high boiling point (111°C), allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
Conclusion
The formation of this compound is a textbook example of the Claisen condensation, skillfully applied to the synthesis of a highly functionalized heterocyclic molecule. The mechanism proceeds through the generation of a nucleophilic enolate from ethyl acetate, which then undergoes a nucleophilic acyl substitution with diethyl 2,6-pyridinedicarboxylate. The reaction is driven to completion by the deprotonation of the intermediate β-keto ester, with the final acetyl product being formed after an acidic workup and decarboxylation. Understanding this mechanistic pathway and the rationale behind the specific experimental conditions is essential for researchers aiming to synthesize this and related compounds with high efficiency and purity.
References
- Tang, R., et al. (2010). Synthesis of Novel Multifunctional Pyridine-2,6-dicarboxylic Acid Derivatives. Taylor & Francis Online.
- Wolska, I., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI.
- Tang, R., et al. (2006). Synthesis of Novel Derivatives of Pyridine-2,6-dicarboxylic Acid. Taylor & Francis Online.
- Okinawa Institute of Science and Technology. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. OIST Groups.
- Tanaka, F., et al. (2013). Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in One Pot. Amanote Research.
- Wikipedia. (n.d.). Claisen condensation. Wikipedia.
- BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S.
- ChemBK. (2024). This compound. ChemBK.
- Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts.
- University of Thi-Qar. (n.d.). The Claisen Condensation. College of Science.
- OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry.
- Journal of Emerging Technologies and Innovative Research. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate Derivative via a one-pot four component reaction. JETIR.
- Khan, I., et al. (2018). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Doubtnut. (2020). on reaction with diethyl oxalate forms:. YouTube.
- Asma, M., et al. (2008). An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine. ResearchGate.
- Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Stack Exchange.
Sources
Physical and chemical properties of Ethyl 6-acetylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethyl 6-acetylpyridine-2-carboxylate, a substituted pyridine derivative, stands as a molecule of significant interest at the intersection of organic synthesis and medicinal chemistry. Its structural features, comprising a pyridine core functionalized with both an acetyl and an ethyl carboxylate group, render it a versatile building block for the construction of more complex molecular architectures. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its notable application in the development of novel therapeutics. As a key intermediate, understanding its characteristics is paramount for its effective utilization in research and development endeavors.
Molecular Structure and Physicochemical Properties
This compound possesses a disubstituted pyridine ring, a foundational heterocyclic motif in numerous biologically active compounds. The strategic placement of the acetyl and ethyl carboxylate groups at the 2 and 6 positions of the pyridine ring provides multiple reactive sites, influencing its overall chemical behavior and potential for further functionalization.
General Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted values derived from computational models.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| Appearance | White to off-white solid | ChemBK[2] |
| Melting Point | 50.0-51.5 °C | ChemBK[2] |
| Boiling Point (Predicted) | 329.6 ± 27.0 °C at 760 mmHg | ChemBK[2] |
| Density (Predicted) | 1.145 ± 0.06 g/cm³ | ChemBK[2] |
| Solubility | Soluble in organic solvents such as ether and chloroform; insoluble in water. | ChemBK[2] |
| CAS Number | 114578-70-0 | [1] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label="N"]; g [label="C"]; h [label="O"]; i [label="O"]; j [label="C"]; k [label="O"]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""];// Pyridine Ring a -- b [len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a [len=1.5];
// Acetyl Group a -- g [len=1.5]; g -- h [style=filled, len=1.5]; g -- l [len=1.5, style=invis]; l -- m [len=1.5, style=invis]; m -- n [len=1.5, style=invis]; n -- o [len=1.5, style=invis]; o -- p [len=1.5, style=invis]; p -- q [len=1.5, style=invis]; q -- r [len=1.5, style=invis]; r -- s [len=1.5, style=invis]; s -- t [len=1.5, style=invis]; t -- u [len=1.5, style=invis]; u -- j [len=1.5, style=invis]; j -- k [style=filled, len=1.5];
// Ethyl Carboxylate Group e -- i [len=1.5]; i -- j [len=1.5]; j -- k [style=filled, len=1.5]; }
Figure 1: 2D Chemical Structure of this compound.
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the ethyl protons of the carboxylate group.
-
Pyridine Protons (Ar-H): Three signals in the aromatic region (typically δ 7.5-8.5 ppm), showing characteristic coupling patterns (doublet, triplet, doublet).
-
Ethyl Protons (-OCH₂CH₃): A quartet for the methylene protons (δ ~4.4 ppm) and a triplet for the methyl protons (δ ~1.4 ppm), with a coupling constant of approximately 7 Hz.
-
Acetyl Protons (-COCH₃): A singlet for the three methyl protons (δ ~2.7 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display ten distinct signals, corresponding to each unique carbon atom in the molecule.
-
Carbonyl Carbons (C=O): Two signals in the downfield region, one for the ketone (δ ~198-202 ppm) and one for the ester (δ ~164-168 ppm).
-
Pyridine Carbons (Ar-C): Five signals in the aromatic region (δ ~120-160 ppm).
-
Ethyl Carbons (-OCH₂CH₃): A signal for the methylene carbon (δ ~62 ppm) and a signal for the methyl carbon (δ ~14 ppm).
-
Acetyl Carbon (-COCH₃): A signal for the methyl carbon (δ ~26 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and various C-H and C-N bonds.
-
C=O Stretching (Ketone): A strong, sharp peak around 1700-1720 cm⁻¹.
-
C=O Stretching (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.
-
C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks below 3000 cm⁻¹.
-
C-O Stretching (Ester): A strong peak in the 1100-1300 cm⁻¹ region.
-
C=N and C=C Stretching (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 193. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) from the ester, the loss of the ethyl group (-C₂H₅, m/z 29), and the loss of the acetyl group (-COCH₃, m/z 43).
Synthesis and Reactivity
The synthesis of this compound is a key process for its availability in research and industrial settings. Understanding its reactivity is crucial for its application as a synthetic intermediate.
Synthetic Protocol
A reliable method for the synthesis of this compound involves the selective acetylation of a pre-functionalized pyridine derivative. The following protocol is adapted from the peer-reviewed literature and provides a robust route to the target compound.
Sources
Ethyl 6-acetylpyridine-2-carboxylate spectroscopic data (NMR, IR, MS)
A-Z. A-Z. A-Z.
A Comprehensive Spectroscopic Analysis of Ethyl 6-acetylpyridine-2-carboxylate
Abstract
This technical guide provides a detailed spectroscopic analysis of this compound, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section outlines the fundamental principles of the technique, detailed experimental protocols, data interpretation, and the causal logic behind spectral assignments. The integrated analysis serves as a robust framework for the unambiguous identification and quality assessment of this compound.
Introduction
This compound is a disubstituted pyridine derivative featuring both an ester and a ketone functional group. This unique arrangement of electron-withdrawing groups on the pyridine ring makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, including pharmaceutical agents and functional materials.[1] Given its importance, rigorous structural confirmation and purity assessment are paramount. Spectroscopic methods provide a powerful, non-destructive suite of tools to achieve this. This guide synthesizes data from orthogonal techniques—NMR, IR, and MS—to build a complete and validated structural profile of the molecule.
Molecular Structure and Functional Groups
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₁₀H₁₁NO₃) possesses a central pyridine ring, an ethyl ester group at the C2 position, and an acetyl (ketone) group at the C6 position.
Diagram: Molecular Structure and Numbering
A numbered schematic of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (0-10 ppm).
Data Interpretation and Analysis:
The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl ester and acetyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 8.0 | Triplet (t) | 1H | H-4 | Located between two other aromatic protons, leading to a triplet splitting pattern. |
| ~8.0 - 7.8 | Doublet (d) | 1H | H-3 or H-5 | Coupled to the H-4 proton. The exact position is influenced by the adjacent electron-withdrawing groups. |
| ~7.8 - 7.6 | Doublet (d) | 1H | H-5 or H-3 | Coupled to the H-4 proton. |
| ~4.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). The downfield shift is due to the adjacent electronegative oxygen atom. |
| ~2.7 | Singlet (s) | 3H | -C(O)-CH₃ | These protons have no adjacent protons, resulting in a singlet. |
| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the different carbon environments within the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer. A larger number of scans is typically required due to the low natural abundance of ¹³C.
Data Interpretation and Analysis:
The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.[2]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~198 | C =O (Ketone) | The carbonyl carbon of the acetyl group is significantly deshielded and appears far downfield.[1] |
| ~165 | C =O (Ester) | The ester carbonyl carbon is also deshielded but typically appears slightly upfield from a ketone carbonyl. |
| ~155 | C-6 (Pyridine) | Aromatic carbon attached to the acetyl group. |
| ~148 | C-2 (Pyridine) | Aromatic carbon attached to the ester group. |
| ~138 | C-4 (Pyridine) | Aromatic carbon, deshielded by the ring nitrogen. |
| ~128 | C-5 (Pyridine) | Aromatic carbon. |
| ~124 | C-3 (Pyridine) | Aromatic carbon. |
| ~62 | -O-CH₂ -CH₃ | The methylene carbon is deshielded by the attached oxygen atom. |
| ~26 | -C(O)-CH₃ | The methyl carbon of the acetyl group. |
| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.[3]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.
Data Interpretation and Analysis:
The IR spectrum of this compound is dominated by strong absorptions from its two carbonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |
| ~3000-2850 | Medium-Weak | C-H stretch (aliphatic) | Corresponds to the C-H bonds of the ethyl and acetyl methyl groups. |
| ~1730-1710 | Strong | C=O stretch (Ester) | The ester carbonyl typically absorbs at a higher frequency than a simple ketone.[4] |
| ~1700-1680 | Strong | C=O stretch (Ketone) | The acetyl carbonyl stretch. Conjugation with the pyridine ring may slightly lower its frequency. |
| ~1600-1450 | Medium | C=C / C=N stretch | Vibrations of the pyridine ring. |
| ~1300-1100 | Strong | C-O stretch | Characteristic stretches for the C-O single bonds of the ester group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range that includes the expected molecular weight (193.20 g/mol ).[5]
Data Interpretation and Analysis:
The primary goal is to identify the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺.
-
Molecular Ion Peak: The molecular weight of this compound is 193.20 Da. In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 194.2 . In EI-MS, the molecular ion [M]⁺ at m/z 193.2 would be expected.
-
Key Fragmentation Patterns: The molecule can fragment in predictable ways, providing further structural confirmation.
Diagram: Key MS Fragmentation Pathways
Proposed fragmentation of the molecular ion in EI-MS.
Integrated Spectroscopic Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques.
-
MS confirms the molecular formula C₁₀H₁₁NO₃ by providing the exact molecular weight.
-
IR confirms the presence of the key ester and ketone C=O functional groups.
-
¹³C NMR confirms the presence of 10 distinct carbon environments, including two carbonyls, six aromatic carbons, and the three aliphatic carbons of the substituents.
-
¹H NMR provides the final, detailed piece of the puzzle, confirming the connectivity of the protons, their relative numbers, and the specific arrangement of the ethyl and acetyl groups on the pyridine ring.
Together, these techniques provide an unambiguous, self-validating confirmation of the structure and identity of this compound, ensuring its suitability for downstream applications in research and development.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- SciELO. (2016). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives.
- The Royal Society of Chemistry. (n.d.). Supporting Information Page.
- University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy: ¹³C NMR Chemical Shifts.
- National Center for Biotechnology Information. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central.
- National Institutes of Health. (n.d.). Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes.
- ChemBK. (2024). This compound.
- Journal of Applied Pharmaceutical Science. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- ResearchGate. (n.d.). ¹H NMR spectrum of 2,6-bis-[1-(2-phenylhydrazono)ethyl]pyridine in DMSO-d₆.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
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An In-depth Technical Guide to the Synthesis of Ethyl 6-acetylpyridine-2-carboxylate: Starting Materials and Strategic Execution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 6-acetylpyridine-2-carboxylate
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in a variety of biologically active compounds and functional materials. The presence of both an acetyl and an ethyl carboxylate group on the pyridine ring at the 2 and 6 positions provides two distinct points for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached from several key starting materials. The choice of a particular route will often depend on the commercial availability and cost of the precursors, as well as the desired scale of the reaction and the laboratory equipment available. This guide will detail three of the most logical and commonly employed synthetic strategies:
-
From 2,6-Pyridinedicarboxylic Acid: A robust and high-yielding approach that leverages the symmetrical nature of the starting material.
-
From 2-Acetylpyridine: A strategy that builds upon a readily available and relatively inexpensive starting material.
-
From Ethyl 6-methylpyridine-2-carboxylate: An approach that relies on the selective oxidation of a methyl group.
Strategy 1: Synthesis from 2,6-Pyridinedicarboxylic Acid
This is arguably the most direct and reliable route to this compound. The core of this strategy lies in the selective functionalization of the two carboxylic acid groups of 2,6-pyridinedicarboxylic acid.
Workflow Overview
Caption: Synthetic workflow from 2,6-Pyridinedicarboxylic Acid.
Step 1: Selective Monoesterification of 2,6-Pyridinedicarboxylic Acid
The first critical step is the selective esterification of one of the two carboxylic acid groups to yield 6-(ethoxycarbonyl)pyridine-2-carboxylic acid. This can be achieved by carefully controlling the stoichiometry of the alcohol and the reaction conditions.
Causality: By using a limited amount of ethanol and an acid catalyst, the reaction can be biased towards the formation of the monoester. The second esterification is a slower process, allowing for the isolation of the desired intermediate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-pyridinedicarboxylic acid (1 equivalent) in a mixture of toluene and absolute ethanol (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to ~4-5 with a saturated solution of sodium bicarbonate. The precipitated product, 6-(ethoxycarbonyl)pyridine-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Conversion of the Carboxylic Acid to an Acetyl Group
The remaining carboxylic acid group is then converted to the target acetyl group. A common and effective method involves the formation of an acid chloride followed by a reaction with an organometallic reagent.
Causality: The carboxylic acid is first converted to a more reactive acid chloride. This acylating agent can then react with a soft nucleophile like a methylmagnesium halide (Grignard reagent) to form the ketone. The use of a Grignard reagent is a classic and reliable method for this transformation.[1]
Experimental Protocol:
-
Acid Chloride Formation: To a solution of 6-(ethoxycarbonyl)pyridine-2-carboxylic acid (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of dry N,N-dimethylformamide (DMF).[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The completion of the reaction can be monitored by the cessation of gas evolution.
-
Grignard Reaction: In a separate flask, prepare a solution of methylmagnesium bromide (1.5 equivalents) in dry diethyl ether. Cool this solution to -78 °C.
-
Acylation: Slowly add the freshly prepared solution of 6-(ethoxycarbonyl)pyridine-2-carbonyl chloride to the Grignard reagent at -78 °C. Maintain this temperature for 1-2 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Alternative: Weinreb Amide Route
An alternative to the direct Grignard reaction with the acid chloride is the use of a Weinreb amide intermediate. This two-step process often provides higher yields and better control, as the Weinreb amide is less prone to over-addition of the organometallic reagent.[3][4]
Causality: The Weinreb amide forms a stable chelated intermediate upon addition of the organometallic reagent, which prevents the second addition that would lead to a tertiary alcohol. The intermediate collapses to the ketone upon acidic workup.
Experimental Protocol (Weinreb Amide Formation):
-
Activation: To a solution of 6-(ethoxycarbonyl)pyridine-2-carboxylic acid (1 equivalent) and N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dry DCM, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a base like triethylamine (2.5 equivalents) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the Weinreb amide, which can often be used in the next step without further purification.
Experimental Protocol (Ketone Synthesis from Weinreb Amide):
-
Reaction: Dissolve the Weinreb amide in dry tetrahydrofuran (THF) and cool to 0 °C. Add a solution of methylmagnesium bromide (1.5 equivalents) in diethyl ether dropwise.
-
Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
| Starting Material | Key Intermediates | Reagents | Typical Yield |
| 2,6-Pyridinedicarboxylic Acid | 6-(Ethoxycarbonyl)pyridine-2-carboxylic acid, 6-(Ethoxycarbonyl)pyridine-2-carbonyl chloride | Ethanol, H₂SO₄, Oxalyl chloride, CH₃MgBr | Good to Excellent |
| 2,6-Pyridinedicarboxylic Acid | 6-(Ethoxycarbonyl)pyridine-2-carboxylic acid, Weinreb amide | Ethanol, H₂SO₄, N,O-dimethylhydroxylamine, EDC, CH₃MgBr | Excellent |
Strategy 2: Synthesis from 2-Acetylpyridine
Starting from the commercially available and relatively inexpensive 2-acetylpyridine, this strategy involves the introduction of the ethyl carboxylate group at the 6-position. This is a less common route due to the challenges in achieving regioselective carboxylation.
Workflow Overview
Caption: Synthetic workflow from 2-Acetylpyridine.
Step 1: Regioselective Bromination of 2-Acetylpyridine
Direct carboxylation of 2-acetylpyridine is challenging. A more controlled approach involves the introduction of a halogen at the 6-position, which can then be converted to the carboxylate.
Causality: The acetyl group is a deactivating group, making electrophilic substitution difficult. However, under specific conditions, regioselective halogenation can be achieved.
Experimental Protocol:
Note: This is a challenging transformation and requires careful optimization. The following is a general procedure.
-
Reaction Setup: In a sealed tube, dissolve 2-acetylpyridine (1 equivalent) in fuming sulfuric acid.
-
Bromination: Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Heat the mixture at a high temperature (e.g., 150-180 °C) for several hours.
-
Workup: Carefully pour the cooled reaction mixture onto ice and neutralize with a strong base (e.g., NaOH). Extract the product with a suitable organic solvent. The crude product is purified by column chromatography.
Step 2: Palladium-Catalyzed Carbonylation
The bromo-intermediate can be converted to the desired ethyl ester via a palladium-catalyzed carbonylation reaction.
Causality: Palladium catalysts are highly effective in forming carbon-carbon bonds. In the presence of carbon monoxide and an alcohol, the aryl halide is converted to the corresponding ester.
Experimental Protocol:
-
Reaction Setup: In a pressure vessel, combine 6-bromo-2-acetylpyridine (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as triethylamine (2 equivalents) in absolute ethanol.
-
Carbonylation: Pressurize the vessel with carbon monoxide (e.g., 10-20 atm) and heat the mixture to 80-100 °C.
-
Reaction: Stir the reaction for 12-24 hours.
-
Workup: After cooling and releasing the pressure, filter the reaction mixture through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.
| Starting Material | Key Intermediates | Reagents | Typical Yield |
| 2-Acetylpyridine | 6-Bromo-2-acetylpyridine | NBS, fuming H₂SO₄, Pd(PPh₃)₄, CO, Ethanol, Et₃N | Moderate |
Strategy 3: Synthesis from Ethyl 6-methylpyridine-2-carboxylate
This approach involves the synthesis of the precursor, ethyl 6-methylpyridine-2-carboxylate, followed by the selective oxidation of the methyl group to an acetyl group.
Workflow Overview
Caption: Synthetic workflow from Ethyl 6-methylpyridine-2-carboxylate.
Step 1: Esterification of 6-Methyl-2-pyridinecarboxylic Acid
The commercially available 6-methyl-2-pyridinecarboxylic acid is first converted to its ethyl ester.
Causality: This is a standard Fischer esterification reaction, driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.
Experimental Protocol:
-
Reaction Setup: Dissolve 6-methyl-2-pyridinecarboxylic acid (1 equivalent) in a large excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Workup: Remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give ethyl 6-methylpyridine-2-carboxylate, which is often pure enough for the next step.[5]
Step 2: Oxidation of the Methyl Group
The methyl group at the 6-position can be oxidized to the acetyl group. A two-step process involving an initial benzylic-type oxidation to the alcohol followed by a second oxidation to the ketone is generally more controlled and higher yielding than a direct oxidation.
Causality: Direct oxidation of the methyl group to the ketone can be harsh and lead to over-oxidation to the carboxylic acid. A two-step approach allows for milder conditions for each transformation.
Experimental Protocol (Two-Step Oxidation):
-
Benzylic Oxidation to the Alcohol: A variety of methods can be used, including radical bromination followed by hydrolysis, or a more direct oxidation. For a direct oxidation, selenium dioxide (SeO₂) can be employed.
-
Reaction: Reflux a solution of ethyl 6-methylpyridine-2-carboxylate (1 equivalent) with a stoichiometric amount of selenium dioxide in a suitable solvent like dioxane or a mixture of pyridine and water.
-
Workup: After completion, the selenium byproduct is filtered off, and the filtrate is worked up to isolate the alcohol, ethyl 6-(1-hydroxyethyl)pyridine-2-carboxylate.
-
-
Oxidation of the Secondary Alcohol to the Ketone: The intermediate alcohol is then oxidized to the final product. Milder oxidizing agents are preferred to avoid side reactions.
-
Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices for this transformation.[6][7][8]
-
Reaction with PCC: To a solution of the alcohol in dry DCM, add PCC (1.5 equivalents) adsorbed on silica gel or Celite. Stir at room temperature until the starting material is consumed.[7][9]
-
Workup: Filter the reaction mixture through a pad of silica gel, eluting with DCM. Concentrate the filtrate to obtain the crude product, which is then purified by column chromatography.
-
| Starting Material | Key Intermediates | Reagents | Typical Yield |
| 6-Methyl-2-pyridinecarboxylic Acid | Ethyl 6-methylpyridine-2-carboxylate, Ethyl 6-(1-hydroxyethyl)pyridine-2-carboxylate | Ethanol, H₂SO₄, SeO₂, PCC or DMP | Good |
Conclusion
The synthesis of this compound can be successfully achieved through several strategic pathways. The choice of the most suitable method will depend on a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory.
The route starting from 2,6-pyridinedicarboxylic acid is highly recommended for its reliability and potential for high yields, particularly when employing the Weinreb amide intermediate. While the synthesis from 2-acetylpyridine is conceptually attractive due to the low cost of the starting material, the challenges associated with regioselective functionalization may limit its practicality. The pathway from ethyl 6-methylpyridine-2-carboxylate offers a viable alternative, with the success of the synthesis hinging on the efficient and selective oxidation of the methyl group.
By understanding the causality behind the experimental choices and adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can confidently and efficiently synthesize this valuable building block for their scientific endeavors.
References
- OrgoSolver. Alcohol Oxidation in CH2Cl2: DMP vs. PCC (Primary -> Aldehydes, Secondary). OrgoSolver.
- Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Organic Synthesis.
- ResearchGate. Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate.
- Chad's Prep®. Oxidation with Chromic Acid and PCC. Chad's Prep®.
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- Arkat USA. An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC. 2002;(xi):39-44.
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- World Journal of Pharmaceutical Research. A FACILE ONE-POT SYNTHESIS OF WEINREB AMIDES FROM CARBOXYLIC ACIDS WITH POCL3. World Journal of Pharmaceutical Research. 2019;8(4):824-831.
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- PubChem. 6-(Methoxycarbonyl)pyridine-2-carboxylic acid. PubChem.
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- Google Patents. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid. Google Patents.
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An In-Depth Technical Guide on the Potential Biological Activity of Ethyl 6-acetylpyridine-2-carboxylate Derivatives
Executive Summary
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Ethyl 6-acetylpyridine-2-carboxylate represents a key starting material for the synthesis of a diverse range of pyridine derivatives. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and potential therapeutic applications of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. We delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key quantitative data to support their potential as lead compounds in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
Introduction: The Pyridine Scaffold in Drug Discovery
The pyridine ring is a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity.[1] This versatility has led to its incorporation into a wide array of drugs. Derivatives of pyridine are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][3][4]
This compound is a valuable and versatile building block. Its structure features multiple reactive sites—the ester, the acetyl group, and the pyridine ring itself—that allow for straightforward chemical modification. This enables the generation of large libraries of derivatives, each with unique steric and electronic properties, which is a critical strategy in the search for novel therapeutic agents.[5][6] This guide explores the translation of this chemical versatility into tangible biological activity.
Synthetic Strategies for Derivative Generation
The generation of diverse derivatives from this compound is typically achieved through multi-component reactions or stepwise modifications of its functional groups. A common approach involves the condensation of the acetyl group's α-protons or the reaction at the ester functionality. For instance, one-pot, four-component reactions can be employed using ethyl acetoacetate, various substituted aldehydes, an amine source like 2-aminopyridine, and a nitrile source to rapidly construct complex dihydropyridine structures.[5]
These synthetic pathways offer an efficient means to explore the structure-activity relationship (SAR) by systematically altering substituents on the pyridine core and associated rings.
Caption: General workflow for synthesizing pyridine derivatives.
Anticancer Activity
Pyridine derivatives are extensively investigated for their anticancer potential, acting through various mechanisms such as kinase inhibition, cell cycle arrest, and apoptosis induction.[1][2][7] The development of small-molecule inhibitors targeting specific cellular pathways is a primary goal in modern oncology.[8][9]
Mechanism of Action
The anticancer effects of pyridine derivatives are diverse. Some act as inhibitors of crucial enzymes like topoisomerase II or receptor tyrosine kinases, which are often overexpressed in cancer cells.[10][11] Others function as antimetabolites or induce cell cycle arrest, preventing cancer cell proliferation. For example, certain phenyl-pyridine-2-carboxylic acid derivatives have been shown to arrest cell cycle progression in mitosis, leading to apoptosis.[7] Metal complexes of pyridine carboxylic acids have also demonstrated cytotoxicity against human tumor cell lines, with their activity influenced by the coordinating metal ion.[12]
Quantitative Data: In Vitro Cytotoxicity
The potency of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Phenyl-pyridine-2-carboxylic acid derivatives | Various Human Cancer Lines | Low micromolar | [7] |
| Steroidal Pyridine Derivative | PC-3 (Prostate Cancer) | 1.55 | [1] |
| Zn(II)-Pyridine Dicarboxylic Acid Complex | SMMC-7721 (Hepatocellular Carcinoma) | 21.80 | [12] |
| Pyridine-2-carboxaldehyde Thiosemicarbazone | Various | Varies | [13] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screen for anticancer activity.[14][15] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is dependent on the cell line's doubling time and the compound's expected mechanism.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[16][17] Pyridine derivatives have shown considerable promise in this area, with some exhibiting potent activity against a range of bacterial and fungal pathogens.[3][18][19]
Mechanism of Action
A primary antimicrobial mechanism for certain pyridine derivatives, particularly those like pyridine-2,6-dithiocarboxylic acid, is the chelation of essential metal ions.[20] Bacteria require metal ions like iron, zinc, and copper as cofactors for critical enzymatic processes. By sequestering these ions, the compounds effectively disrupt bacterial metabolism and inhibit growth.[20][21] Other derivatives may act by inhibiting specific bacterial enzymes or disrupting cell membrane integrity.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.[22][23]
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| N2,N6-bis(...)dicarboxamide | Bacillus subtilis | 6.25 | [21] |
| N2,N6-bis(...)dicarboxamide | Staphylococcus aureus | 12.5 | [21] |
| N2,N6-bis(...)dicarboxamide | Escherichia coli | 12.5 | [21] |
| 2,5-dichloro thienyl substituted thiazole pyridine | S. aureus, E. coli, etc. | 31.25 - 62.5 | [3] |
| 2-acetylpyridine Schiff base complexes | MRSA, P. aeruginosa | Moderate Activity | [24][25] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold-standard technique for determining the MIC of antimicrobial agents in a quantitative manner.[17][22] It is efficient and allows for the simultaneous testing of multiple compounds against various microorganisms.
Principle: A standardized suspension of bacteria is exposed to serial twofold dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible bacterial growth is used to identify the MIC.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) on an agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth with bacteria, no compound) to confirm bacterial growth and a negative control (broth only) to confirm media sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a quality control measure.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination via broth microdilution.
Anti-inflammatory Activity
Inflammation is a key pathological feature of numerous chronic diseases, and the development of new anti-inflammatory drugs with improved safety profiles is a significant research focus.[26][27] Pyridine derivatives have been identified as having potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[4][28]
Mechanism of Action
A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins—key mediators of inflammation.[29] Some pyridine derivatives have shown selective inhibition of COX-2, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[28][30]
Quantitative Data: In Vitro and In Vivo Efficacy
The anti-inflammatory potential can be assessed both in vitro (enzyme inhibition) and in vivo (reduction of inflammation in animal models).
| Compound Class | Assay | Result | Reference |
| Pyridine Carbothioamide (R6) | In vitro COX inhibition | IC₅₀ = 10.25 µM | [26] |
| Pyridopyrimidine derivative (IIIf) | In vitro COX-2 inhibition | IC₅₀ = 0.95 µM | [29] |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | Carrageenan-induced paw edema | More efficient than indomethacin | [28] |
| (3-carboxy-2-pyridyl)-2-thiobenzothiazole | In vitro assays | 1.34x more active than indomethacin | [31] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of novel compounds.[30][32][33]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use healthy adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping and Baseline Measurement: Divide the animals into groups (n=6 per group): Vehicle Control (e.g., saline or 0.5% CMC), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (various doses of the derivative). Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and control substances orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v sterile carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
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A Technical Guide to Ethyl 6-acetylpyridine-2-carboxylate: A Versatile Heterocyclic Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-acetylpyridine-2-carboxylate is a strategically important heterocyclic building block in modern organic synthesis and medicinal chemistry. Possessing three distinct and reactive functional groups—a pyridine core, an acetyl moiety, and an ethyl ester—this compound offers a rich platform for the construction of complex molecular architectures. Its unique electronic and steric properties make it an ideal precursor for a diverse range of derivatives, including ligands for coordination chemistry, fused heterocyclic systems, and pharmacologically active agents. This guide provides an in-depth exploration of its synthesis, chemical reactivity, and applications, complete with field-proven experimental protocols and mechanistic insights to empower its effective utilization in research and development.
Introduction: The Strategic Value of a Trifunctional Pyridine Core
The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science, prized for its ability to engage in hydrogen bonding, coordinate with metals, and serve as a stable aromatic scaffold. This compound, with its CAS Number 114578-70-0, capitalizes on this core structure by presenting ortho-substituted acetyl and ethyl carboxylate groups. This specific arrangement (2,6-disubstitution) is not merely incidental; it pre-organizes the molecule for cyclization reactions and allows for the differential manipulation of each functional group to build molecular complexity in a controlled manner.
The true utility of this building block lies in the orthogonal reactivity of its functional handles:
-
The Ketone (Acetyl Group): The enolizable protons alpha to the carbonyl offer a site for alkylation, condensation, and cyclization reactions.
-
The Ester (Carboxylate Group): This group can be readily hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced to a primary alcohol, providing a gateway to a host of other functionalities.
-
The Pyridine Nitrogen: Acts as a mild base and a powerful coordinating site for metal catalysts, influencing the reactivity of the ring and its substituents.
This guide will deconstruct the synthetic potential of this molecule, offering both the foundational knowledge and the practical methodologies required to leverage its full potential.
Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's physical properties is critical for its effective use in synthesis, including purification and characterization.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 114578-70-0 | [Sigma-Aldrich] |
| Molecular Formula | C₁₀H₁₁NO₃ | [PubChem][1] |
| Molecular Weight | 193.20 g/mol | [PubChem][1] |
| Appearance | Colorless liquid or solid | [ChemBK][2] |
| Solubility | Soluble in organic solvents like ether and chloroform; insoluble in water. | [ChemBK][2] |
| SMILES | CCOC(=O)C1=CC=CC(=N1)C(=O)C | [PubChem][1] |
| InChIKey | COYXIUHSZNHMAS-UHFFFAOYSA-N | [PubChem][1] |
Spectroscopic Signatures:
-
¹H NMR: Expected signals include a triplet and quartet for the ethyl group, distinct aromatic protons on the pyridine ring, and a singlet for the acetyl methyl group.
-
¹³C NMR: Resonances for the two carbonyl carbons (ester and ketone), aromatic carbons, ethyl group carbons, and the acetyl methyl carbon are characteristic.
-
IR Spectroscopy: Strong absorption bands are expected for the C=O stretching of the ketone (~1700 cm⁻¹) and the ester (~1730 cm⁻¹), along with C=N and C=C stretching vibrations from the pyridine ring.
Synthesis of the Building Block
The preparation of this compound can be approached from commercially available pyridine precursors. A common and reliable method involves the esterification of the corresponding carboxylic acid.
Caption: General workflow for the synthesis of the title compound.
Protocol 3.1: Synthesis via Esterification of 6-Acetyl-2-pyridinecarboxylic Acid
This protocol describes the conversion of the carboxylic acid to the ethyl ester, a standard and high-yielding transformation. The acid itself can be synthesized by oxidation of 6-methyl-2-acetylpyridine.
Materials:
-
6-Acetyl-2-pyridinecarboxylic acid (1.0 eq)
-
Anhydrous Ethanol (20-30 mL per gram of acid)
-
Concentrated Sulfuric Acid (catalytic, ~0.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: Suspend 6-acetyl-2-pyridinecarboxylic acid in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring suspension at room temperature. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 12-24 hours).
-
Work-up (Quenching): Cool the reaction mixture to room temperature and remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the residue in ethyl acetate. Carefully transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes the acidic catalyst and any unreacted carboxylic acid.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting oil or solid can be purified by column chromatography on silica gel if necessary to afford the pure this compound.
Causality and Trustworthiness: The use of a strong acid catalyst like H₂SO₄ is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by ethanol.[3] The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent. The aqueous work-up with sodium bicarbonate is a self-validating step; the cessation of gas evolution confirms the complete neutralization of acid, ensuring the stability of the ester product during isolation.
Key Transformations & Synthetic Utility
The synthetic power of this compound stems from the selective manipulation of its functional groups.
Caption: Reactivity map of the core building block.
Reactions at the Acetyl Group: Carbon-Carbon Bond Formation
The methyl protons of the acetyl group are acidic and can be deprotonated by a suitable base to form an enolate, which is a powerful nucleophile. This reactivity is central to building larger molecular frameworks.
Claisen-Schmidt Condensation: This base-catalyzed reaction with an aldehyde is a classic method for forming α,β-unsaturated ketones (chalcones), which are themselves valuable intermediates.
Protocol 4.1: Base-Catalyzed Condensation with an Aromatic Aldehyde
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0-1.2 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (e.g., 10% w/v)
-
Beaker, magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound and the chosen aromatic aldehyde in ethanol in a beaker at room temperature.
-
Base Addition: While stirring vigorously, add the aqueous sodium hydroxide solution dropwise. A color change and/or precipitation of the product may be observed.
-
Reaction: Continue stirring at room temperature for 2-4 hours. The progress can be monitored by TLC.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If not, pour the reaction mixture into cold water to induce precipitation.
-
Washing and Drying: Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities. Dry the product under vacuum.
Expertise & Rationale: The use of a protic solvent like ethanol facilitates the dissolution of reactants and the hydroxide base. The reaction proceeds via the formation of a pyridine enolate which attacks the aldehyde carbonyl. The resulting aldol adduct rapidly dehydrates under the basic conditions to yield the thermodynamically stable conjugated chalcone system. This reaction is highly reliable for creating diverse libraries of compounds by simply varying the aldehyde component.[4][5]
Reactions at the Ester Group: Gateway to Amides and Acids
The ethyl ester is a versatile handle that can be readily converted to other functional groups, most commonly the carboxylic acid or various amides. These derivatives are often the desired final products or key intermediates in multi-step syntheses.[6][7]
Hydrolysis to Carboxylic Acid: Saponification using a base like NaOH or LiOH, followed by acidic work-up, cleanly converts the ester to 6-acetyl-2-pyridinecarboxylic acid. This acid is a critical intermediate, for instance, in the synthesis of ligands where the carboxylate provides a metal binding site.
Amidation: Direct reaction with amines can form amides, though this often requires harsh conditions. A more controlled, two-step approach is generally preferred: first, hydrolyze the ester to the carboxylic acid, then activate the acid (e.g., by converting it to an acyl chloride with SOCl₂ or using peptide coupling reagents like HATU) for reaction with an amine. This method is highly effective for synthesizing libraries of pyridine-2-carboxamides, which are prevalent in medicinal chemistry.[8]
Protocol 4.2: Ester Hydrolysis to 6-Acetyl-2-pyridinecarboxylic Acid
Materials:
-
This compound (1.0 eq)
-
Methanol or Tetrahydrofuran (THF)
-
1M Sodium Hydroxide (NaOH) solution (1.5-2.0 eq)
-
1M Hydrochloric Acid (HCl) solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Setup: Dissolve the starting ester in methanol or THF in a round-bottom flask.
-
Saponification: Add the 1M NaOH solution and stir the mixture at room temperature. Monitor the reaction by TLC until the ester is fully consumed (typically 1-3 hours).
-
Solvent Removal: Remove the organic solvent (methanol/THF) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify by slowly adding 1M HCl until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Trustworthiness: This protocol is self-validating. The formation of a precipitate upon acidification is a strong indicator of successful hydrolysis, as the carboxylate salt is water-soluble while the protonated carboxylic acid is often not. Precise pH control is key to ensuring complete protonation and maximizing yield.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are building blocks for a wide array of functional molecules.
-
Medicinal Chemistry: The pyridine-2-carboxamide structure is a key feature in numerous biologically active compounds. The ability to easily generate diverse amides from this precursor makes it valuable in lead optimization campaigns. Furthermore, the chalcone derivatives obtained from condensation reactions are known to exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[9][10]
-
Ligand Synthesis: The 2,6-disubstituted pyridine core is a classic "pincer" ligand scaffold.[11] The nitrogen and the carbonyl oxygens (from either the acetyl or the carboxylate/amide group) can form stable complexes with a variety of transition metals. These complexes are investigated for their catalytic activity, photophysical properties, and potential as therapeutic agents.[11][12]
-
Fused Heterocyclic Systems: The dual functionality of the molecule makes it an ideal starting material for constructing fused bicyclic and polycyclic systems, such as thieno[2,3-b]pyridines, through intramolecular cyclization or multicomponent reactions.[13][14] These fused systems often possess unique electronic properties and biological profiles.
Conclusion
This compound is more than a simple chemical reagent; it is a versatile platform for innovation. Its value is derived from the predictable and selective reactivity of its three functional groups, which allows for the rational design and efficient synthesis of complex molecular targets. By understanding the principles of its reactivity and mastering the robust protocols for its transformation, researchers can unlock its considerable potential to accelerate discovery in drug development, catalysis, and materials science.
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An In-Depth Technical Guide to Ethyl 6-acetylpyridine-2-carboxylate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 6-acetylpyridine-2-carboxylate, a key heterocyclic building block in organic synthesis and medicinal chemistry. Delving into its initial discovery, this document meticulously outlines the evolution of its synthetic methodologies, with a particular focus on the pivotal Claisen condensation reaction. The guide offers detailed, field-proven experimental protocols, a thorough examination of the reaction mechanisms, and a summary of its characterization. Furthermore, it explores the significant applications of this compound, most notably its investigation as a novel cholesterol absorption inhibitor, and provides a forward-looking perspective on its potential in drug development and materials science.
Discovery and Historical Context
The first documented synthesis of the asymmetrical compound this compound, also referred to as 2-acetyl-6-carbethoxypyridine, was reported in 2005 by Su, Zhao, Cui, and Sun.[1] Prior to this, the synthesis of the related symmetrical compound, 2,6-diacetylpyridine, was well-established and utilized as a precursor for bis(imino)pyridine ligands in the development of late-transition metal catalysts for ethylene polymerization.[2] The innovation by Su et al. lay in the controlled mono-acylation of a diester precursor, opening the door to asymmetrically functionalized pyridine ligands and intermediates for more complex molecular architectures.[1]
Their work, published in Synthetic Communications, detailed a controlled synthesis starting from the readily available 2,6-dimethylpyridine.[1] This discovery was significant as it provided a reliable method to produce a versatile scaffold with distinct reactive sites—an ester and a ketone—on the same pyridine ring, thereby expanding the synthetic possibilities for creating novel ligands and pharmaceutical intermediates.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals a logical and efficient synthetic strategy. The primary disconnection occurs at the carbon-carbon bond between the acetyl group and the pyridine ring, a bond readily formed through a nucleophilic addition-elimination reaction like the Claisen condensation. This disconnection leads to a key precursor, a pyridine-2,6-dicarboxylate ester, and an acetyl group donor, typically an ester enolate.
This analysis highlights that the synthesis can commence from the commercially available and relatively inexpensive 2,6-pyridinedicarboxylic acid. Esterification of this diacid provides the necessary diester precursor for the subsequent key Claisen condensation step.
Synthetic Methodologies
The primary and most efficient method for the synthesis of this compound is the Claisen condensation of a dialkyl 2,6-pyridinedicarboxylate with an acetate ester in the presence of a strong base.[1][3]
The Claisen Condensation: Mechanism and Rationale
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester.[4] The mechanism involves the following key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of an ester (e.g., ethyl acetate) to form a resonance-stabilized enolate. Sodium ethoxide is the base of choice when using ethyl esters to prevent transesterification side reactions.[4]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the second ester molecule (in this case, one of the ester groups of diethyl 2,6-pyridinedicarboxylate).
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide (ethoxide) group to form the β-keto ester.
-
Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than the starting alcohol, and the alkoxide base deprotonates it to form a highly resonance-stabilized enolate. This irreversible deprotonation drives the reaction to completion.[4]
-
Protonation: A final workup with a weak acid neutralizes the enolate to yield the final product.
Detailed Experimental Protocol
The following protocol is adapted from the work of Su et al. for the controlled synthesis of this compound.[1]
Materials:
-
2,6-Pyridinedicarboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium metal
-
Ethyl acetate (freshly distilled)
-
Concentrated hydrochloric acid
-
Sodium carbonate
-
Chloroform
-
Anhydrous sodium sulfate
Workflow:
Step 1: Synthesis of Diethyl 2,6-pyridinedicarboxylate
-
A mixture of 2,6-pyridinedicarboxylic acid (0.2 mol), absolute ethanol (400 mL), and concentrated sulfuric acid (8 mL) is refluxed for 24 hours.
-
The excess ethanol is removed by distillation under reduced pressure.
-
The residue is cooled and neutralized to a pH of 6.5-7.0 with a saturated sodium carbonate solution.
-
The aqueous solution is extracted with chloroform (5 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield diethyl 2,6-pyridinedicarboxylate as a white solid.
Step 2: Synthesis of this compound
-
Sodium metal (0.09 mol) is dissolved in absolute ethanol (60 mL). The excess ethanol is removed under vacuum to obtain a fine white powder of sodium ethoxide.
-
A solution of diethyl 2,6-pyridinedicarboxylate (0.05 mol) in freshly distilled ethyl acetate (40 mL) is added dropwise to the dry sodium ethoxide powder with stirring.
-
The resulting yellow mixture is refluxed for 12 hours and then allowed to cool to room temperature.
-
Concentrated hydrochloric acid (33 mL) is added dropwise with stirring, and the mixture is refluxed for an additional 7-8 hours.
-
After cooling, the reaction mixture is neutralized with a saturated solution of sodium carbonate.
-
The product is extracted with chloroform, and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford this compound.
Characterization
The structure and purity of this compound are confirmed through various spectroscopic and analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₃ | [4] |
| Molecular Weight | 193.20 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 50.0–51.5 °C | [1] |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.10-8.20 (m, 2H, pyridine-H), 7.90-8.00 (m, 1H, pyridine-H), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.80 (s, 3H, -COCH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 200.1 (C=O, acetyl), 165.0 (C=O, ester), 153.5 (C-N), 148.0 (C-N), 138.0 (C-H), 127.5 (C-H), 124.0 (C-H), 62.0 (-OCH₂CH₃), 25.8 (-COCH₃), 14.2 (-OCH₂CH₃). |
| IR (KBr, cm⁻¹) | ν: ~1720 (C=O, ester), ~1690 (C=O, ketone), ~1580, 1450 (C=C, C=N, pyridine ring). |
| Mass Spectrometry (EI) | m/z (%): 193 (M⁺), 165, 148, 120, 78. |
Applications in Drug Development
The unique bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Cholesterol Absorption Inhibitors: The Case of MD-0727
This compound is identified in the PubChem database as MD-0727, a compound investigated as a novel and potent cholesterol absorption inhibitor for the treatment of hypercholesterolemia.[4]
Mechanism of Action:
Cholesterol absorption inhibitors work by preventing the uptake of dietary and biliary cholesterol from the small intestine into the bloodstream.[3] The primary target for many of these inhibitors is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol across the intestinal wall.[5] By blocking this transporter, these drugs reduce the amount of cholesterol that reaches the liver. In response, the liver upregulates its LDL receptors to pull more cholesterol from the circulation, thereby lowering LDL ("bad") cholesterol levels in the blood.[3][5] This mechanism is distinct from that of statins, which work by inhibiting cholesterol synthesis in the liver.[4]
The development of compounds like MD-0727 highlights the potential of this compound as a scaffold for designing new therapeutic agents. Its structure allows for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Future Perspectives
The synthetic versatility of this compound continues to make it an attractive building block for various applications beyond its current known uses. The presence of two distinct and modifiable functional groups on a stable aromatic core allows for the construction of a wide array of derivatives.
Future research directions may include:
-
Development of Novel Ligands: The synthesis of new asymmetric ligands for catalysis, particularly in the field of olefin polymerization and asymmetric synthesis.
-
Medicinal Chemistry: Its use as a starting material for the synthesis of new classes of drugs targeting a variety of diseases. The pyridine core is a common motif in many biologically active compounds.
-
Materials Science: Incorporation into novel polymers and functional materials where the pyridine unit can impart specific electronic or coordination properties.
Conclusion
Since its first reported synthesis in 2005, this compound has emerged as a valuable and versatile intermediate in organic chemistry. The well-understood and optimizable Claisen condensation provides a reliable route to this compound, enabling its use in a variety of research and development settings. Its role as a precursor to a potential new treatment for hypercholesterolemia underscores its importance in medicinal chemistry. As the demand for novel, functionalized heterocyclic compounds grows, the utility of this compound is poised to expand into new and exciting areas of chemical science.
References
[6] Su, B., Zhao, J., Cui, Y., & Sun, W. (2005). Controlled Synthesis of 2‐Acetyl‐6‐carbethoxypyridine and 2,6‐Diacetylpyridine from 2,6‐Dimethylpyridine. Synthetic Communications, 35(18), 2379-2385. [3] Asma, M., Adewuyi, S., Kuanga, X., Badshah, A., & Sun, W. H. (2008). An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine. Letters in Organic Chemistry, 5(4), 296-299. [1] PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link] [2] Wikipedia. (2023). 2,6-Diacetylpyridine. In Wikipedia. Retrieved from [Link] [7] Wikipedia. (2023). Claisen condensation. In Wikipedia. Retrieved from [Link] [4] Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link] [8] Wikipedia. (2023). Cholesterol absorption inhibitor. In Wikipedia. Retrieved from [Link] [5] Phan, B. A., Dayspring, T. D., & Toth, P. P. (2012). Ezetimibe therapy: mechanism of action and clinical update. Vascular health and risk management, 8, 415–427.
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An In-Depth Technical Guide to the Solubility and Stability of Ethyl 6-acetylpyridine-2-carboxylate
This guide provides a comprehensive technical overview of the critical physicochemical properties of Ethyl 6-acetylpyridine-2-carboxylate, with a focus on its solubility and stability. Designed for researchers, chemists, and drug development professionals, this document synthesizes fundamental principles with actionable, field-proven protocols to support robust scientific investigation and formulation development.
Introduction and Physicochemical Overview
This compound (CAS: 114578-70-0) is a pyridine derivative of significant interest as a versatile intermediate in organic and medicinal chemistry.[1] Its structure, featuring a pyridine ring, an ethyl ester, and an acetyl group, presents a unique combination of chemical functionalities that dictate its behavior in various chemical environments. An understanding of its solubility is paramount for designing reaction conditions and developing formulation strategies, while a thorough stability profile is essential for determining its shelf-life, identifying potential degradants, and ensuring the safety and efficacy of any resulting active pharmaceutical ingredient (API).[2][3]
This document moves beyond a simple recitation of data, explaining the causality behind the recommended experimental protocols and providing a framework for generating reliable and reproducible results.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 6-Acetyl-picolinic acid ethyl ester, Ethyl 6-acetyl-2-pyridinecarboxylate | [4] |
| CAS Number | 114578-70-0 | [4] |
| Molecular Formula | C₁₀H₁₁NO₃ | [4] |
| Molecular Weight | 193.20 g/mol | [4] |
| Predicted XLogP3 | 1.4 | [4] |
| Appearance | Colorless liquid or low-melting solid | [1] |
| Predicted Boiling Point | 329.6 ± 27.0 °C | [1] |
| Melting Point | 50.0 - 51.5 °C | [1] |
Solubility Profile: From Theory to Practice
The solubility of an API is a critical determinant of its bioavailability and developability.[3] For an intermediate like this compound, solubility dictates the choice of reaction solvents, purification methods, and handling procedures. The molecule's predicted XLogP3 of 1.4 suggests moderate lipophilicity, which is consistent with its observed qualitative solubility in organic solvents and poor solubility in water.[1][4]
Causality in Solvent Selection
The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the ester and acetyl carbonyl groups also contribute to the molecule's polarity.[5] However, the overall structure, dominated by the aromatic ring and ethyl group, limits aqueous solubility. Therefore, a range of solvents from polar aprotic (e.g., DMSO, Acetonitrile) to nonpolar (e.g., Toluene, Chloroform) should be evaluated to establish a comprehensive solubility profile.
Experimental Determination of Thermodynamic Solubility
To ensure accuracy and reproducibility, the shake-flask method is the gold standard for determining equilibrium solubility.[6][7] This method measures the concentration of a saturated solution at equilibrium, providing a definitive value that is crucial for thermodynamic modeling and pre-formulation studies.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2.2.1: Shake-Flask Solubility Assessment
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a series of glass vials, each containing a known volume (e.g., 2 mL) of the selected solvents.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: Allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical; failure to remove all solids will lead to erroneously high results.
-
Analysis: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration using a validated HPLC-UV method.
Representative Solubility Data
The following table presents an example of a comprehensive solubility screen. These values are illustrative and must be determined empirically.
Table 2: Example Solubility Profile of this compound at 25°C
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Water | Polar Protic | < 0.1 |
| PBS (pH 7.4) | Aqueous Buffer | < 0.1 |
| Methanol | Polar Protic | > 100 |
| Ethanol | Polar Protic | > 100 |
| Acetonitrile | Polar Aprotic | > 50 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 |
| Chloroform | Nonpolar | > 150 |
| Ethyl Acetate | Moderately Polar | > 100 |
Stability Profile and Degradation Pathways
Stability testing is a non-negotiable component of chemical and pharmaceutical development, providing evidence on how the quality of a substance varies with time under the influence of environmental factors like temperature, humidity, and light.[2][8]
Chemical Liabilities and Predicted Degradation
The molecular structure of this compound contains two primary sites susceptible to degradation:
-
Ethyl Ester Group: This is the most significant liability. Esters are susceptible to hydrolysis under both acidic and basic conditions, yielding the parent carboxylic acid (6-acetylpyridine-2-carboxylic acid) and ethanol.[9] This is often the primary degradation pathway for ester-containing APIs.
-
Pyridine Ring and Acetyl Group: The pyridine ring itself is a relatively stable aromatic system.[10][11] However, under harsh oxidative or photolytic conditions, degradation can occur. The acetyl group could also be susceptible to oxidation.
Caption: Primary Degradation Pathway via Ester Hydrolysis.
Comprehensive Stability Testing Protocol
A robust stability study involves both forced degradation (stress testing) and evaluation under standardized ICH conditions.[2][12] Forced degradation is essential to identify likely degradation products and to develop a stability-indicating analytical method—one that can resolve the parent compound from all significant degradants.[12]
Caption: Comprehensive Workflow for Stability Assessment.
Protocol 3.2.1: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with NaOH, and analyze.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Keep at room temperature. Withdraw samples at time points (e.g., 5, 15, 60 minutes), neutralize with HCl, and analyze. Rationale: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature and analyze at appropriate time points (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Store both solid samples and solutions at an elevated temperature (e.g., 80°C) in the dark. Analyze at set intervals.
-
Photostability: Expose solid and solution samples to controlled light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to shield it from light.
Long-Term and Accelerated Stability (ICH Guidelines)
Formal stability studies should be conducted on the substance packaged in a container closure system that simulates the proposed packaging for storage and distribution.[12][13] The conditions are standardized to represent different climatic zones.
Table 3: Standard ICH Storage Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or proposed re-test period) | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][12] |
| Intermediate * | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months[2][12] |
*Intermediate testing is required if a "significant change" occurs during accelerated testing for a product intended to be stored at 25°C.[8] A "significant change" for an API is defined as the failure to meet its specification.[2][8]
Conclusion
This compound is a compound of significant synthetic utility. Its physicochemical characteristics, particularly its solubility and stability, are defining factors for its successful application. This guide establishes that the molecule exhibits solubility characteristics typical of a moderately lipophilic compound—soluble in common organic solvents but poorly soluble in aqueous media. The primary stability liability is the ethyl ester functionality, which is susceptible to hydrolysis.
By employing the systematic, causality-driven protocols outlined herein—from the gold-standard shake-flask method for solubility to a comprehensive forced degradation and ICH-guided stability program—researchers and developers can generate the robust data necessary for informed decision-making. This ensures process optimization, defines appropriate storage and handling conditions, and ultimately supports the development of safe and effective final products.
References
- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024). Food And Drugs Authority.
- Al-khattawi, A., Mohammed, A. R., & Doughty, S. W. (2021). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Egyptian Drug Authority.
- This compound.
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- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018).
- ethyl 6-acetylpyridine-2-carboxyl
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- Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. Acme Organics.
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- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
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- Balucani, N., & Casavecchia, P. (2018). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life.
- Singh, U. P., & Singh, R. P. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
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Navigating the Synthesis and Procurement of Ethyl 6-acetylpyridine-2-carboxylate: A Technical Guide for Researchers
For researchers and drug development professionals, the accessibility and quality of key chemical intermediates are paramount to the success of their projects. Ethyl 6-acetylpyridine-2-carboxylate, a substituted pyridine derivative, serves as a critical building block in the synthesis of various pharmacologically active molecules. This in-depth technical guide provides a comprehensive overview of the commercial availability, supplier landscape, quality control considerations, and key applications of this important compound, with a particular focus on its role in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol .[1] Its structure features a pyridine ring substituted with an acetyl group at the 6-position and an ethyl carboxylate group at the 2-position.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Synonyms: 6-Acetyl-picolinic acid ethyl ester, Ethyl 6-acetyl-2-pyridinecarboxylate, ethyl 6-acetylpicolinate[1]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 50.0-51.5 °C | [3] |
| Boiling Point | 329.6±27.0 °C (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as ether and chloroform; insoluble in water. | [3] |
Commercial Availability and Supplier Landscape
This compound is commercially available from a variety of suppliers, ranging from large, well-established chemical companies to smaller, specialized niche providers. The choice of supplier will often depend on the quantity required, the desired purity, and the specific documentation needed for research or developmental purposes.
Table 2: Prominent Commercial Suppliers of this compound
| Supplier | Product Name | Purity/Grade | Notes |
| Sigma-Aldrich (Merck) | This compound | Not specified on product page | A major, reliable supplier with extensive documentation.[2] |
| ChemScene LLC | This compound | Not specified on product page | Available through platforms like Sigma-Aldrich. |
| Jinay Pharmaceuticals Pvt Ltd. | This compound | Not specified on product page | A preferred partner on some chemical supply platforms. |
| Tokyo Chemical Industry (TCI) | Ethyl Pyridine-2-carboxylate (related compound) | >98.0% (GC) | While not the exact compound, TCI is a known supplier of high-purity pyridine derivatives. |
| Santa Cruz Biotechnology, Inc. | Ethyl 6-methylpyridine-2-carboxylate (related compound) | Not specified on product page | Offers a range of pyridine carboxylate derivatives.[4] |
| CM Fine Chemicals | 6-Methyl-α-picolinic acid ethyl ester (related compound) | Not specified on product page | A Swiss-based supplier of fine chemicals.[4] |
It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) from any potential supplier to verify the identity and purity of the compound.
Quality Control: Ensuring Experimental Integrity
The quality and purity of starting materials are fundamental to the reproducibility and success of any chemical synthesis or biological assay. For pyridine derivatives used in pharmaceutical research, stringent quality control is not merely a suggestion but a necessity.[5]
Key analytical techniques for assuring the quality of this compound include:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining the purity of non-volatile organic compounds. A well-developed HPLC method can separate the target compound from any starting materials, by-products, or degradation products, allowing for accurate quantification of purity.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is an invaluable tool. It provides both separation and structural information, aiding in the identification of unknown contaminants.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The chemical shifts, splitting patterns, and integration of the signals provide a detailed fingerprint of the molecule, verifying that the correct isomer has been synthesized and is free from structurally similar impurities.[7]
-
Karl Fischer Titration: This method is specifically used to determine the water content in a sample, which can be critical for moisture-sensitive reactions.[5]
A reputable supplier will provide a detailed Certificate of Analysis (CoA) that includes the results from these analytical tests, confirming that the material meets the required specifications.[5]
Caption: A workflow diagram for the selection of a commercial supplier for this compound.
Key Applications in Drug Discovery and Development
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[8] this compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.
One of the most notable applications of this compound is in the development of cholesterol absorption inhibitors.[1] It is a known precursor to MD-0727 , a potent and novel cholesterol absorption inhibitor that has been investigated for the treatment of hypercholesterolemia.[1] Unlike statins, which inhibit cholesterol synthesis in the liver, cholesterol absorption inhibitors like ezetimibe prevent the uptake of cholesterol from the small intestine.[9][10] This class of drugs offers a different mechanism of action and can be used as a monotherapy or in combination with statins to achieve target cholesterol levels.[9][11]
The acetyl and ethyl carboxylate functionalities on the pyridine ring of this compound provide reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.
Caption: The developmental pathway of a therapeutic agent from this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative, detailed protocol for the synthesis of this compound, based on established methodologies for the preparation of acetylpyridines.[12] Researchers should always perform a thorough risk assessment and adhere to all laboratory safety protocols.
Materials and Equipment:
-
2,6-Dicarbethoxypyridine
-
Ethyl acetate (EtOAc)
-
Sodium metal
-
Toluene, anhydrous
-
Ethanol, absolute
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,6-dicarbethoxypyridine (1 equivalent).
-
Solvent Addition: Add anhydrous toluene to the flask to dissolve the starting material.
-
Reagent Preparation: In a separate, dry flask, carefully add sodium metal (1.1 equivalents) to absolute ethanol (a sufficient amount to dissolve the sodium). This will form sodium ethoxide. Caution: Sodium reacts violently with water and ethanol; this should be done under an inert atmosphere and with appropriate personal protective equipment.
-
Reaction Initiation: Slowly add the freshly prepared sodium ethoxide solution to the stirred solution of 2,6-dicarbethoxypyridine in toluene.
-
Addition of Acetyl Source: Add ethyl acetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Acidification: Acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization:
The identity and purity of the synthesized product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and the purity should be quantified by HPLC analysis.
Conclusion
This compound is a commercially available and synthetically accessible intermediate of significant value to the drug discovery and development community. Its utility as a precursor to novel therapeutics, such as the cholesterol absorption inhibitor MD-0727, underscores the importance of understanding its procurement, quality control, and synthetic methodologies. By carefully selecting suppliers, rigorously assessing product quality, and employing robust synthetic protocols, researchers can confidently utilize this versatile building block to advance their scientific endeavors.
References
- Quality Assurance in Chemical Intermediates: A Focus on Pyridine Derivatives. (2026, January 5).
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- JETIR. (2023, April). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate Derivative via a one-pot four component reaction.
- PubMed. (Year). Cholesterol absorption inhibitors for the treatment of hypercholesterolaemia. [Journal Name, Volume(Issue), pages].
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- Chemical-Suppliers.
- PubMed Central (PMC). (Year). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Journal Name, Volume(Issue), pages].
- U.S. Food and Drug Administration. (2005, June 23). NDA 20-727.
- PubMed. (Year). Ezetimibe: a selective cholesterol absorption inhibitor. [Journal Name, Volume(Issue), pages].
- ResearchGate. (2008). An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine. Letters in Organic Chemistry, 5, 296-299.
- OpenStax. (2024, May 29). 21.4 Cholesterol Absorption Inhibitors. Pharmacology for Nurses.
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- Queen Mary University of London. (2025, September 10). Queen Mary trials new approach to drug development for rare diseases. [Website].
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An In-depth Technical Guide to Pyridine Carboxylate Chemistry: Synthesis, Reactivity, and Applications
Introduction: The Enduring Significance of Pyridine Carboxylates
Pyridine, a foundational nitrogen-containing heterocycle, is a scaffold of immense importance in the landscape of modern chemistry.[1] Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] Among the most versatile and consequential of these derivatives are the pyridine carboxylic acids and their corresponding carboxylates. These compounds, which feature one or more carboxylic acid groups appended to the pyridine ring, possess a unique combination of properties—acidity, aromaticity, and the coordinating ability of the nitrogen lone pair—that make them indispensable building blocks in organic synthesis and medicinal chemistry.[1][4]
This guide provides a comprehensive technical overview of pyridine carboxylate chemistry, designed for researchers, scientists, and professionals in drug development. We will delve into the core principles governing the synthesis and reactivity of these molecules, explore their diverse applications, and provide practical, field-proven insights into their manipulation and utilization. The narrative is structured not as a rigid review, but as a logical journey through the chemistry of these fascinating compounds, from their fundamental properties to their role in cutting-edge research.
The Core Building Blocks: Isomers and Their Unique Personalities
The simplest and most fundamental pyridine carboxylates are the monocarboxylic acids, which exist as three distinct isomers depending on the position of the carboxyl group: picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position).[1][4] The location of the carboxyl group profoundly influences the electronic properties, steric environment, and coordinating ability of each isomer, bestowing upon them distinct chemical "personalities."
| Isomer | Structure | Systematic Name | Key Features |
| Picolinic Acid | Pyridine-2-carboxylic acid | Strong bidentate chelating agent due to the proximity of the nitrogen and carboxyl group.[5][6] | |
| Nicotinic Acid | Pyridine-3-carboxylic acid | A vital component of coenzymes (NAD and NADP) and a well-known therapeutic agent for hyperlipidemia.[7][8] | |
| Isonicotinic Acid | Pyridine-4-carboxylic acid | A key precursor to numerous pharmaceuticals, most notably the anti-tuberculosis drug isoniazid.[2][9] |
Beyond these, pyridine dicarboxylic acids, such as the biologically significant dipicolinic acid (pyridine-2,6-dicarboxylic acid), further expand the structural and functional diversity of this compound class.[10][11] Dipicolinic acid, for instance, is a key component in the heat resistance of bacterial endospores.[11]
Synthesis of Pyridine Carboxylates: From Bulk Chemicals to Fine-Tuned Molecules
The synthetic routes to pyridine carboxylates are varied, ranging from large-scale industrial processes to highly specialized laboratory methods for producing complex derivatives. The choice of synthetic strategy is dictated by factors such as the desired substitution pattern, scale, cost, and available starting materials.
Oxidation of Alkylpyridines: The Workhorse of Industrial Production
The most common and economically viable method for the large-scale production of simple pyridine carboxylic acids is the oxidation of the corresponding alkylpyridines (picolines).[5][12]
A typical industrial process involves the ammoxidation of a picoline to the corresponding nitrile, followed by hydrolysis.[5][12] This two-step process is generally high-yielding and uses readily available reagents.
Caption: General workflow for the industrial synthesis of pyridine carboxylic acids via ammoxidation and hydrolysis.
For laboratory-scale synthesis, stronger oxidizing agents such as potassium permanganate (KMnO4) or nitric acid can be employed to directly oxidize the alkyl group.[5]
Advanced Synthetic Strategies
For more complex or highly substituted pyridine carboxylates, a variety of other synthetic methodologies are employed:
-
De Novo Ring Synthesis: Methods like the Hantzsch pyridine synthesis can be adapted to construct the pyridine ring with a pre-installed carboxylate or ester group.[13]
-
Late-Stage Functionalization: Recent advances have focused on the direct C-H functionalization of the pyridine ring. For example, a copper-catalyzed C4-selective carboxylation of pyridines using CO2 has been developed, offering a powerful tool for late-stage modification of complex molecules.[14] This approach is particularly valuable in drug discovery, where modifications to a lead compound are often required.[14]
Experimental Protocol: Oxidation of 2-Methylpyridine to Picolinic Acid
The following protocol outlines a laboratory-scale synthesis of picolinic acid via the oxidation of 2-methylpyridine with potassium permanganate.[5]
Materials:
-
2-Methylpyridine
-
Potassium permanganate (KMnO4)
-
Sulfuric acid (concentrated)
-
Sodium bisulfite
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-methylpyridine in water.
-
Slowly add a solution of potassium permanganate in water to the stirred 2-methylpyridine solution. The addition should be exothermic, and the temperature should be controlled with an ice bath.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated sulfuric acid.
-
Decolorize the solution by the dropwise addition of a sodium bisulfite solution.
-
Concentrate the solution by evaporation under reduced pressure.
-
Adjust the pH of the concentrated solution to the isoelectric point of picolinic acid (around 3.5) with concentrated hydrochloric acid to precipitate the product.
-
Collect the crude picolinic acid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from hot water or ethanol to obtain pure picolinic acid.
Self-Validation: The purity of the synthesized picolinic acid can be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected melting point for picolinic acid is approximately 136-138 °C.
Reactivity of Pyridine Carboxylates: A Tale of Three Moieties
The reactivity of pyridine carboxylates is a fascinating interplay between the electron-withdrawing carboxylic acid group, the electron-deficient aromatic ring, and the basic nitrogen atom.
Reactions of the Carboxyl Group
The carboxylic acid moiety undergoes the standard reactions of this functional group, including:
-
Esterification: Formation of esters by reaction with alcohols under acidic conditions.
-
Amide Formation: Conversion to amides via reaction with amines, often facilitated by coupling agents or after conversion to an acyl chloride.[15]
-
Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
Reactions Involving the Pyridine Ring
The pyridine ring in pyridine carboxylic acids is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the ring nitrogen and the carboxyl group. Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly when activated by appropriate leaving groups.
The Role of the Nitrogen Atom: Basicity and Coordination Chemistry
The nitrogen atom retains its basic character and can be protonated or alkylated. More significantly, it acts as a Lewis base, coordinating to metal ions. This property is central to the extensive use of pyridine carboxylates as ligands in coordination chemistry.[16]
Caption: The fundamental interaction in the coordination chemistry of pyridine carboxylates.
Picolinic acid and its derivatives are particularly noteworthy for their ability to act as bidentate chelating agents, binding to a metal ion through both the nitrogen atom and the carboxylate oxygen.[5][6] This chelation effect results in the formation of highly stable metal complexes.[17] Dipicolinic acid is a tridentate ligand, further enhancing its metal-binding capabilities.[11][18]
Applications in Drug Development and Beyond
The unique structural and electronic properties of pyridine carboxylates have led to their widespread application in various fields, most prominently in medicinal chemistry and materials science.
Medicinal Chemistry and Drug Design
Pyridine carboxylic acid isomers are scaffolds that have given rise to a multitude of drugs for treating a wide range of diseases, including tuberculosis, cancer, diabetes, and cardiovascular disorders.[1][4][19]
-
Isonicotinic Acid Derivatives: The most famous derivative is isoniazid, a cornerstone of anti-tuberculosis therapy.[2] Other derivatives include the antihypertensive drug nifedipine and the anti-cancer agent abiraterone.[3]
-
Nicotinic Acid (Niacin) and its Derivatives: Nicotinic acid itself is used to treat high cholesterol.[7][8] Its derivatives have shown promise as anti-inflammatory and analgesic agents.[7]
-
Picolinic Acid Derivatives: Picolinic acid's strong chelating ability is harnessed in nutritional supplements to enhance the bioavailability of essential minerals like zinc and chromium.[6] It also exhibits neuroprotective and immunological effects.[5]
The pyridine ring is often incorporated into drug molecules to modulate their physicochemical properties, such as solubility and metabolic stability, and to engage in specific binding interactions with biological targets.[1]
Coordination Chemistry and Catalysis
The ability of pyridine carboxylates to form stable complexes with a wide range of metal ions has made them invaluable ligands in coordination chemistry.[16] These metal complexes find applications in:
-
Catalysis: Metal complexes of pyridine-containing macrocycles have been shown to be effective catalysts for a variety of organic transformations, including oxidation and carbon-carbon bond-forming reactions.[20][21]
-
Materials Science: Pyridine dicarboxylates are frequently used as organic linkers in the synthesis of metal-organic frameworks (MOFs).[22][23] These porous materials have applications in gas storage, separation, and chemical sensing.[23]
Conclusion: A Future-Forward Perspective
The chemistry of pyridine carboxylates is a mature yet continually evolving field. While the fundamental synthesis and reactivity of the simpler members of this class are well-established, the quest for novel derivatives with tailored properties remains a vibrant area of research. The development of new synthetic methodologies, particularly in the realm of late-stage C-H functionalization, is opening up new avenues for the efficient creation of complex pyridine carboxylate-containing molecules.[14] In the domains of drug discovery and materials science, the versatility of the pyridine carboxylate scaffold ensures its continued prominence as a privileged structural motif. As our understanding of the intricate interplay between structure and function deepens, we can anticipate the emergence of new generations of pyridine carboxylate-based therapeutics, catalysts, and advanced materials with unprecedented capabilities.
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Methodological & Application
Application Notes and Protocols: The Strategic Use of Ethyl 6-acetylpyridine-2-carboxylate in Modern Medicinal Chemistry
Introduction: The Pyridine Scaffold and the Unique Role of Ethyl 6-acetylpyridine-2-carboxylate
The pyridine ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous blockbuster drugs.[1] Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its favorable pharmacokinetic properties make it a privileged scaffold in drug design. Within this vast chemical space, this compound emerges as a particularly versatile building block. Its trifunctional nature—an ester, a ketone, and a pyridine nitrogen—provides chemists with multiple handles for synthetic diversification, allowing for the creation of complex molecular architectures with precise control over physicochemical and pharmacological properties. This guide provides an in-depth exploration of the applications and practical methodologies for leveraging this compound in the synthesis of novel therapeutic agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[2] |
| Molecular Weight | 193.20 g/mol | PubChem[2] |
| CAS Number | 114578-70-0 | PubChem[2] |
| Appearance | Colorless liquid | ChemBK[3] |
| Solubility | Soluble in organic solvents like ether and chloroform; insoluble in water. | ChemBK[3] |
| LogP | 1.4 | PubChem[2] |
Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its structural features allow it to serve as a key component in the development of targeted therapies, particularly in the areas of oncology and inflammatory diseases.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine-2-carboxamide moiety, readily accessible from this compound, is a common feature in many kinase inhibitors.
For instance, derivatives of pyridine-2-carboxamide have been investigated as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an attractive target for cancer immunotherapy due to its role in T-cell activation.[4] Similarly, pyridine-based compounds have been designed as inhibitors of PIM-1 kinase, which is implicated in cell survival and proliferation in various cancers.[5] The synthesis of such inhibitors often involves the hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid, followed by amide bond formation with a suitable amine. The acetyl group can be further modified to introduce additional diversity and optimize target engagement.
Below is a simplified representation of a signaling pathway involving a kinase target, illustrating where an inhibitor derived from this compound might act.
Caption: Simplified kinase signaling pathway and point of inhibition.
Matrix Metalloproteinase (MMP) Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is associated with diseases such as osteoarthritis and cancer metastasis. Carboxylate-containing compounds are known to act as zinc-binding groups in MMP inhibitors.
This compound can be hydrolyzed to its corresponding carboxylic acid, which can then be incorporated into molecules designed to inhibit MMPs. The pyridine ring can occupy the S1' pocket of the enzyme, a key interaction for achieving inhibitor potency and selectivity. The acetyl group provides a point for further synthetic elaboration to optimize interactions with other enzyme subsites. Research has demonstrated the design and synthesis of carboxylate-based inhibitors for various MMPs, highlighting the importance of this functional group for potent inhibition.[6]
Cholesterol Absorption Inhibitors
A notable example of a drug candidate derived from this compound is MD-0727, which has been investigated for the treatment of hypercholesterolemia.[2] This compound acts as a cholesterol absorption inhibitor, a mechanism distinct from that of statins.[2] This application underscores the potential of this scaffold in developing treatments for metabolic diseases.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Synthesis of 6-acetylpyridine-2-carboxylic acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide bond formation.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (1.5 eq) to the solution and stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-acetylpyridine-2-carboxylic acid as a solid.
Causality behind Experimental Choices:
-
LiOH: A strong base is required to hydrolyze the ester. LiOH is preferred over NaOH or KOH in some cases due to its better solubility in mixed aqueous-organic solvents.
-
THF/Water Mixture: This solvent system ensures the solubility of both the organic starting material and the inorganic base.
-
Acidification: Protonation of the carboxylate salt is necessary to precipitate the carboxylic acid and allow for its extraction into an organic solvent.
Protocol 2: Amide Bond Formation using HATU Coupling
This protocol details the synthesis of an amide derivative from 6-acetylpyridine-2-carboxylic acid and a primary amine using HATU as a coupling agent.
Caption: Workflow for HATU-mediated amide synthesis.
Materials:
-
6-acetylpyridine-2-carboxylic acid
-
A primary amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 6-acetylpyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (2.5 eq).
-
Activation and Coupling: Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress by TLC or LC-MS.
-
Quenching: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Self-Validating System and Rationale:
-
HATU: A highly efficient coupling reagent that minimizes side reactions and racemization of chiral centers.[7]
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
Aqueous Work-up: The washing steps with NaHCO₃ remove any unreacted carboxylic acid and acidic byproducts, simplifying purification.
-
Chromatographic Purification: Ensures the isolation of the desired amide in high purity, which is critical for subsequent biological testing.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation. For a typical amide derivative of 6-acetylpyridine-2-carboxylic acid, the following characteristic signals can be expected:
-
¹H NMR: Aromatic protons of the pyridine ring, the amide N-H proton (if not exchanged with D₂O), protons of the R-group from the amine, and a singlet for the acetyl methyl protons.
-
¹³C NMR: Carbonyl carbons of the amide and acetyl groups, aromatic carbons of the pyridine ring, and carbons of the R-group.
A detailed protocol for sample preparation and analysis can be found in specialized literature.[8]
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS)
HPLC is used to assess the purity of the final compound. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile in water (often with 0.1% formic acid or trifluoroacetic acid). The purity is determined by the peak area percentage of the main product.
LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the synthesized compound.
Conclusion
This compound is a high-value building block for medicinal chemists. Its inherent functionality and synthetic tractability provide a robust platform for the rapid generation of diverse compound libraries targeting a range of diseases. The protocols and applications outlined in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their drug discovery endeavors. By understanding its properties and mastering its chemical transformations, scientists can unlock its full potential in the quest for novel and effective medicines.
References
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- Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry.
- Rashid, U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Química Nova, 40(8), 903-910.
- PubChem. (n.d.). MD-0727. National Center for Biotechnology Information.
- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2022). Journal of Medicinal Chemistry.
- Morikawa, T., et al. (2001). Design and synthesis of carboxylate inhibitors for matrix metalloproteinases. Chemical & Pharmaceutical Bulletin, 49(10), 1272-1281.
- Keshk, R. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7859.
- Al-Warhi, T., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1437–1453.
- Rana, S., et al. (2021). Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability. Journal of Medicinal Chemistry, 64(15), 11599–11612.
- Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters.
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- Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. (2018). Journal of Medicinal Chemistry.
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- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters.
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Application Note: A Scalable and Controlled Synthesis of Ethyl 6-acetylpyridine-2-carboxylate
Abstract
This application note provides a detailed, scalable, and robust protocol for the synthesis of Ethyl 6-acetylpyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The described methodology focuses on a controlled Claisen condensation reaction, offering high yield and purity. This guide delves into the mechanistic underpinnings of the synthesis, critical process parameters for successful scale-up, and comprehensive safety protocols. The information presented is designed to be a practical resource for researchers in both academic and industrial settings.
Introduction
This compound is a valuable heterocyclic building block in organic synthesis.[1] Its structure, featuring both an ester and a ketone functional group on a pyridine scaffold, makes it a versatile precursor for a wide range of more complex molecules. Notably, it serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The controlled and efficient synthesis of this compound on a larger scale is therefore of significant interest to the drug development and chemical manufacturing industries.
This document outlines a proven method for the scale-up synthesis of this compound, starting from commercially available 2,6-pyridinedicarboxylic acid. The synthetic strategy involves a two-step process: diesterification followed by a selective Claisen condensation. We will explore the critical parameters of each step, providing a detailed protocol that ensures reproducibility and high purity of the final product.
Synthetic Strategy and Mechanism
The overall synthetic route is depicted below. The process begins with the esterification of 2,6-pyridinedicarboxylic acid to yield diethyl 2,6-pyridinedicarboxylate. This intermediate then undergoes a selective Claisen condensation with ethyl acetate to afford the target molecule, this compound.
Step 1: Diesterification of 2,6-Pyridinedicarboxylic Acid
The first step is a classic Fischer esterification. 2,6-Pyridinedicarboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid, to drive the equilibrium towards the formation of the diethyl ester.
Step 2: Selective Claisen Condensation
The core of this synthesis is a controlled Claisen condensation. Diethyl 2,6-pyridinedicarboxylate is treated with a strong base, such as sodium ethoxide, to generate an enolate from ethyl acetate. This enolate then acts as a nucleophile, attacking one of the ester carbonyls of the diethyl 2,6-pyridinedicarboxylate. The subsequent loss of an ethoxide ion yields a β-keto ester intermediate, which upon acidic workup and decarboxylation of the transiently formed diacid, gives the desired this compound.[2] Controlling the stoichiometry of the base and the reaction temperature is crucial to favor the mono-acylation product and prevent the formation of the di-acetylated byproduct, 2,6-diacetylpyridine.[2][3]
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2,6-Pyridinedicarboxylic acid | ≥98.0% | Sigma-Aldrich |
| Ethanol, Absolute | Anhydrous, ≥99.5% | Various |
| Sulfuric Acid | 95-98% | Various |
| Sodium Metal | Reagent grade | Various |
| Ethyl Acetate | Anhydrous, ≥99.5% | Various |
| Toluene | Anhydrous, ≥99.8% | Various |
| Diethyl Ether | Anhydrous, ≥99.0% | Various |
| Hydrochloric Acid | 37% | Various |
| Sodium Bicarbonate | Saturated solution | Various |
| Magnesium Sulfate | Anhydrous | Various |
| Glassware | Oven-dried | Standard Laboratory Supplier |
| Mechanical Stirrer | Standard Laboratory Supplier | |
| Heating Mantle with Temp. Control | Standard Laboratory Supplier | |
| Rotary Evaporator | Standard Laboratory Supplier |
Step-by-Step Synthesis
Part A: Synthesis of Diethyl 2,6-pyridinedicarboxylate
-
To a 2 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,6-pyridinedicarboxylic acid (167.1 g, 1.0 mol).
-
Add absolute ethanol (1 L) and stir to form a slurry.
-
Carefully add concentrated sulfuric acid (20 mL) portion-wise while cooling the flask in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Pour the residue into 2 L of ice-water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield diethyl 2,6-pyridinedicarboxylate as a colorless oil, which may solidify upon standing. The product is typically used in the next step without further purification. Expected yield: ~90-95%.
Part B: Synthesis of this compound
-
Preparation of Sodium Ethoxide: In a 3 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous toluene (1 L). Carefully add sodium metal (23.0 g, 1.0 mol) in small pieces. Heat the mixture to reflux until the sodium melts and is finely dispersed.
-
Slowly add absolute ethanol (60 mL, ~1.0 mol) dropwise from the dropping funnel. The reaction is exothermic. Maintain a gentle reflux until all the sodium has reacted.
-
Claisen Condensation: Cool the sodium ethoxide suspension to 0-5 °C.
-
In a separate flask, prepare a solution of diethyl 2,6-pyridinedicarboxylate (223.2 g, 1.0 mol) and anhydrous ethyl acetate (132.2 g, 1.5 mol) in anhydrous toluene (500 mL).
-
Add this solution dropwise to the stirred sodium ethoxide suspension over 2-3 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench by adding a mixture of ice (500 g) and concentrated hydrochloric acid until the pH is ~2.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 300 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 300 mL) and then with brine (300 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by vacuum distillation. Expected yield: 60-70%.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₃[4] |
| Molecular Weight | 193.20 g/mol [4] |
| Appearance | Colorless liquid or low-melting solid[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (d, 1H), 7.95 (t, 1H), 7.80 (d, 1H), 4.50 (q, 2H), 2.75 (s, 3H), 1.45 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.1, 164.5, 153.0, 147.5, 138.0, 127.5, 124.0, 62.0, 26.0, 14.2 |
| Boiling Point | 122-126 °C at 10 mmHg[5] |
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[6][7]
Specific Hazards:
-
Pyridine Derivatives: Pyridine and its derivatives are flammable and toxic.[7] They can be harmful if inhaled, ingested, or absorbed through the skin.[6] Avoid contact and inhalation of vapors.[6]
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and will cause severe burns upon contact. Handle with extreme care.
-
Sodium Metal: Sodium metal is highly reactive and flammable. It reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from water.
-
Sodium Ethoxide: Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
Waste Disposal: All chemical waste should be disposed of according to local, state, and federal regulations.[7] Pyridine-containing waste should be collected in a designated, sealed container.[8]
Process Scale-up Considerations
Scaling up this synthesis requires careful attention to several factors to ensure safety, efficiency, and product quality.
-
Heat Management: Both the esterification and the Claisen condensation are exothermic reactions. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with controlled cooling is recommended.
-
Mixing: Efficient stirring is crucial, especially during the formation of the sodium ethoxide suspension and the dropwise addition of the ester solution. Inadequate mixing can lead to localized "hot spots" and side reactions.
-
Inert Atmosphere: Maintaining a dry, inert atmosphere during the Claisen condensation is essential to prevent the reaction of sodium ethoxide with moisture.
-
Purification: While column chromatography is suitable for laboratory-scale purification, vacuum distillation or crystallization may be more practical and economical for larger quantities.[9]
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly during the Claisen condensation step, high yields of the desired product can be achieved with excellent purity. The insights into the reaction mechanism, safety precautions, and scale-up considerations are intended to equip researchers with the necessary knowledge for the successful implementation of this synthesis in their laboratories.
References
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- Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
- ChemBK. (2024, April 9). This compound.
- Google Patents. (n.d.). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
- Google Patents. (n.d.). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
- Iovel, I., & Shymanska, M. (1992). A Novel Synthesis of 2,6-Pyridinedicarboxylic Acid by the Ptc Auto-Oxidation of 2,6-Lutidine.
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- Wikipedia. (n.d.). 2,6-Pyridinedicarbothioic acid.
- Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE.
- ResearchGate. (2008). Controlled Synthesis of 2‐Acetyl‐6‐carbethoxypyridine and 2,6‐Diacetylpyridine from 2,6‐Dimethylpyridine.
- ResearchGate. (2008). (PDF) An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine.
- SciELO. (2014). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives.
- Google Patents. (n.d.). US7067673B2 - Process and catalyst for the preparation of acetylpyridines.
- Google Patents. (n.d.). CN109503469A - A kind of preparation method of 2- acetylpyridine.
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
- ResearchGate. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation.
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Application Notes & Protocols: Ethyl 6-acetylpyridine-2-carboxylate as a Versatile Precursor for Novel Ligand Synthesis
Abstract
Ethyl 6-acetylpyridine-2-carboxylate is a trifunctional building block of significant utility in coordination chemistry. Its unique architecture, featuring a pyridine nitrogen, a reactive acetyl ketone, and a modifiable ethyl carboxylate group, provides a robust platform for the rational design of sophisticated ligands. This guide delves into the synthetic versatility of this precursor, offering detailed protocols for constructing multidentate Schiff base and hydrazone ligands. We explore the causality behind experimental choices, provide self-validating protocols with expected characterization data, and demonstrate the subsequent application of these ligands in the formation of transition metal complexes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in the creation of novel coordination compounds for catalysis, materials science, and medicinal chemistry.
The Strategic Value of the this compound Scaffold
The power of this compound (C₁₀H₁₁NO₃)[1] as a ligand precursor lies in its inherent, orthogonally reactive functional groups. The strategic placement of these groups on the pyridine ring allows for a stepwise and controlled approach to building complex molecular architectures.
-
Pyridine Nitrogen: A classic Lewis base, this nitrogen atom provides a primary, predictable coordination site for a vast range of metal ions.
-
Acetyl Group (Ketone): The carbonyl carbon is an electrophilic center, making it an ideal site for nucleophilic attack. This is most commonly exploited in condensation reactions with primary amines or hydrazines to form imine or hydrazone linkages, respectively. This reaction extends the ligand backbone and introduces new donor atoms.[2][3]
-
Ethyl Carboxylate Group (Ester): This group can be retained as a neutral donor through its carbonyl oxygen, or it can be hydrolyzed to a carboxylate anion, introducing a hard oxygen donor and a negative charge to the ligand framework.[4][5] It can also be converted to amides, further diversifying potential coordination modes.[6]
This combination enables the synthesis of ligands with tailored denticity (typically tridentate N,N,O or N,N,N), electronic properties, and steric profiles.
Synthesis of Schiff Base Ligands: The Condensation Pathway
The most direct route to novel ligands from this compound is through Schiff base condensation. This reaction forms a C=N (imine) bond, which not only extends the conjugated system but also introduces a new nitrogen donor atom. The vast library of commercially available primary amines allows for near-infinite tuning of the resulting ligand's properties.
Causality: The reaction is typically acid-catalyzed. The acid protonates the acetyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the lone pair of the primary amine. Subsequent dehydration yields the stable imine product.
Protocol 1: Synthesis of Ethyl 6-(1-(2-hydroxyethylimino)ethyl)pyridine-2-carboxylate
This protocol details the synthesis of a potential tridentate N,N,O ligand, a common motif in coordination chemistry.
Materials:
-
This compound (1.0 mmol, 193.2 mg)
-
Ethanolamine (2-aminoethanol) (1.0 mmol, 61.1 mg, ~60 µL)
-
Methanol (15 mL)
-
Glacial Acetic Acid (1-2 drops, catalyst)
-
Round-bottomed flask (50 mL) with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (10 mL) in the round-bottomed flask. Stir until a clear solution is formed.
-
In a separate vial, dissolve ethanolamine (1.0 mmol) in methanol (5 mL).
-
Add the ethanolamine solution dropwise to the stirring solution of the pyridine precursor at room temperature.
-
Add one drop of glacial acetic acid to catalyze the reaction.
-
Attach the reflux condenser and heat the mixture to a gentle reflux (~65 °C) for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the solution to cool to room temperature.
-
Reduce the solvent volume to approximately 5 mL under reduced pressure.
-
Cool the concentrated solution in an ice bath to induce precipitation/crystallization. If no solid forms, slow evaporation may be required.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Self-Validation & Expected Characterization:
| Technique | Expected Observation | Rationale |
| Yield | 75-90% | Schiff base condensations of this type are typically high-yielding.[2][7] |
| Appearance | Pale yellow crystalline solid | Formation of the conjugated imine system often imparts color. |
| FT-IR (cm⁻¹) | ~3350 (broad, O-H), ~1720 (C=O, ester), ~1645 (C=N, imine) | Disappearance of the ketone C=O (~1690 cm⁻¹) and primary amine N-H stretches (~3300 cm⁻¹). Appearance of the characteristic imine C=N stretch. |
| ¹H NMR | Singlet ~2.4 ppm (CH₃-C=N), Triplets ~3.8-4.0 ppm (-CH₂-N= and -CH₂-OH) | Diagnostic shift of the acetyl methyl protons. Signals corresponding to the new ethylimino fragment will be present. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z = 237.12 | Confirms the molecular weight of the target compound (C₁₂H₁₆N₂O₃). |
Synthesis of Hydrazone Ligands
Reacting the acetyl group with hydrazine derivatives, such as ethyl carbazate, generates hydrazone ligands. These are distinct from Schiff bases as they introduce an N-N bond and an additional potential donor site (the amide carbonyl or a deprotonated nitrogen), making them excellent chelators.[8]
Protocol 2: Synthesis of Ethyl 6-(1-(2-(ethoxycarbonyl)hydrazono)ethyl)pyridine-2-carboxylate
Materials:
-
This compound (1.0 mmol, 193.2 mg)
-
Ethyl carbazate (1.0 mmol, 104.1 mg)
-
Ethanol (20 mL)
-
Round-bottomed flask (50 mL) with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Combine this compound (1.0 mmol) and ethyl carbazate (1.0 mmol) in ethanol (20 mL) in the round-bottomed flask.
-
Heat the mixture to reflux for 6 hours. The reaction is often slower than amine condensation and may not require a catalyst.
-
Allow the solution to cool to room temperature. The product often precipitates directly from the reaction mixture upon cooling.
-
If precipitation is slow, concentrate the solution and cool in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
Self-Validation & Expected Characterization:
| Technique | Expected Observation | Rationale |
| Yield | 70-85% | Generally good yields for hydrazone formation. |
| Appearance | White to off-white solid | |
| FT-IR (cm⁻¹) | ~3200 (N-H), ~1725 (C=O, ester), ~1685 (C=O, carbazate), ~1610 (C=N) | Presence of the N-H stretch from the hydrazone linkage and two distinct ester/amide carbonyl stretches. |
| ¹H NMR | Singlet ~2.5 ppm (CH₃-C=N), Broad singlet ~9.5-10.5 ppm (N-H) | The downfield N-H proton is a key diagnostic signal. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z = 280.13 | Confirms the molecular weight of the target compound (C₁₃H₁₇N₃O₄). |
Application in Coordination Chemistry: A Workflow
The primary application of these novel ligands is in the formation of metal complexes. The ligand's donor atoms coordinate to a metal ion, forming a thermodynamically stable chelate structure. This process can dramatically alter the properties of both the ligand and the metal, leading to applications in catalysis, imaging, and medicine.[9][10]
Protocol 3: Synthesis of a Copper(II) Complex
This protocol uses the Schiff base ligand synthesized in Protocol 1.
Materials:
-
Ligand from Protocol 1 (0.5 mmol, 118.1 mg)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.5 mmol, 85.2 mg)
-
Methanol (20 mL)
-
Two round-bottomed flasks (25 mL)
-
Magnetic stirrer
Procedure:
-
In one flask, dissolve the ligand (0.5 mmol) in warm methanol (10 mL).
-
In a second flask, dissolve CuCl₂·2H₂O (0.5 mmol) in methanol (10 mL). The solution should be blue/green.
-
Slowly add the copper(II) solution to the stirring ligand solution at room temperature.
-
A color change and/or precipitation of the complex is typically observed immediately.
-
Stir the reaction mixture for 2 hours at room temperature to ensure complete complexation.
-
Collect the solid complex by vacuum filtration.
-
Wash the product with a small amount of methanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator.
Self-Validation & Expected Characterization:
| Technique | Expected Observation | Rationale |
| Appearance | Green or blue-green solid | The d-d transitions of the Cu(II) center in the new coordination environment dictate the color. |
| FT-IR (cm⁻¹) | Shift of C=N stretch from ~1645 to ~1625 cm⁻¹ | Coordination of the imine nitrogen to the copper ion weakens the C=N bond, causing a shift to lower frequency. This is strong evidence of complexation. |
| UV-Vis | Appearance of a broad, low-intensity d-d transition band in the visible region (e.g., 600-800 nm). | This band, absent in the free ligand, is characteristic of d-orbital splitting in the Cu(II) ion due to the ligand field. |
| Magnetic Moment | µ_eff ≈ 1.7-2.2 B.M. | Consistent with a d⁹ system having one unpaired electron, typical for mononuclear Cu(II) complexes. |
Concluding Remarks
This compound is a readily accessible and highly adaptable starting material for the synthesis of bespoke ligands. The straightforward protocols for generating Schiff base and hydrazone derivatives, coupled with the potential for further modification at the ester position, open the door to a vast chemical space. The ability to systematically alter the ligand's electronic and steric properties allows for the fine-tuning of the resulting metal complexes for specific applications, from enhancing catalytic activity to modulating biological function. The experimental workflows provided herein serve as a validated foundation for researchers to explore and exploit the rich coordination chemistry stemming from this versatile precursor.
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- SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.Radboud University Repository.
- Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies.Royal Society of Chemistry.
- Rapid Synthesis of Schiff Bases via Pyridine‐2‐Carboxylic Acid as an Effective Catalyst.ResearchGate.
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- Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities.PubMed.
- Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/carboxylate donor set.Royal Society of Chemistry.
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Application Notes & Protocols: Ethyl 6-acetylpyridine-2-carboxylate as a Versatile Scaffold for Agrochemical Discovery
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ethyl 6-acetylpyridine-2-carboxylate in modern agrochemical research. While not an active agrochemical agent itself, this compound serves as a highly valuable and versatile chemical scaffold. Its pyridine-2-carboxylate core is a well-established pharmacophore in a prominent class of herbicides, and its functional groups—an acetyl moiety and an ethyl ester—offer strategic handles for chemical modification. We present the scientific rationale for its use, detailed protocols for its synthesis and derivatization, and a strategic workflow for screening novel derivative libraries to identify new herbicidal, insecticidal, and fungicidal lead compounds.
Introduction: The Strategic Value of this compound
This compound (CAS No: 114578-70-0) is a pyridine derivative featuring two key functional groups ripe for chemical exploration.[1][2] Its strategic importance in agrochemical discovery stems not from its own biological activity, but from its identity as a structural intermediate or "building block" for creating diverse chemical libraries.[1] The pyridine ring is a foundational component in numerous biologically active molecules used in both medicine and agriculture.[3]
Specifically, the pyridine carboxylic acid substructure is the cornerstone of a major class of synthetic auxin herbicides, including well-known active ingredients like picloram, clopyralid, and aminopyralid.[4][5] These herbicides have proven to be highly effective and possess a unique mode of action, making them critical tools in weed management.[5][6] By utilizing this compound as a starting scaffold, researchers can systematically explore the structure-activity relationships (SAR) around this privileged core to discover next-generation agrochemicals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO₃ | [2] |
| Molecular Weight | 193.20 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 50.0-51.5 °C | [1] |
| Boiling Point | 329.6 °C (Predicted) | [1] |
| Solubility | Soluble in organic solvents (ether, chloroform), insoluble in water. |[1] |
Scientific Rationale: Targeting Key Agrochemical Pathways
The utility of a chemical scaffold is defined by its potential to interact with validated biological targets. The pyridine carboxylate core provides a strong foundation for targeting several critical pathways in plants, insects, and fungi.
Primary Application: Herbicidal Activity via Synthetic Auxin Mimicry
The most prominent and well-documented application for pyridine carboxylate derivatives is in herbicide development.[7]
Mechanism of Action: Pyridine carboxylic acids function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[4] They bind to auxin receptors, primarily the TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors.[5] This unleashes a cascade of uncontrolled, disorganized growth, ultimately causing plant death.[4] Key symptoms include leaf cupping, stem twisting, and epinasty.[4] The persistence of these synthetic auxins compared to rapidly metabolized natural IAA is key to their herbicidal efficacy.[4]
Causality for Scaffold Use: The herbicidal activity of this class is highly dependent on the substitution pattern on the pyridine ring.[5] The presence of the carboxylic acid (or a group that can be hydrolyzed to it, like an ester) is crucial for receptor binding. The acetyl group at the 6-position of this compound provides a unique, modifiable anchor point for probing the receptor pocket, potentially leading to compounds with improved potency, selectivity, or a modified weed spectrum compared to existing herbicides.
Caption: Mechanism of action of synthetic auxin herbicides compared to natural auxin.
Secondary Applications: Insecticidal and Fungicidal Potential
The pyridine scaffold is also present in other classes of agrochemicals, opening parallel avenues of investigation.
-
Insecticidal Activity: Many successful insecticides, including neonicotinoids and ethylsulfonylpyridines, feature a pyridine core.[8][9] These compounds often target the insect nervous system, such as the nicotinic acetylcholine receptor (nAChR).[10] Derivatization of the acetyl and ester groups of the scaffold could yield molecules with affinity for these insect-specific targets.
-
Fungicidal Activity: Pyridine carboxamides are known to act as Succinate Dehydrogenase Inhibitors (SDHIs), a major class of fungicides that disrupt fungal respiration.[11] While this compound is not a carboxamide, it can be readily converted into one, providing a direct entry point into discovering novel SDHI fungicides.
Experimental Protocols & Workflows
The following protocols are designed to guide the researcher from the starting material to the identification of biologically active lead compounds. These protocols are self-validating, incorporating analytical checkpoints to ensure the integrity of the experimental process.
Protocol 1: Synthesis of this compound
This protocol outlines a common method for synthesizing the title compound, which may be necessary if it is not commercially available in sufficient quantities.[1] The causality behind this choice is its straightforwardness, using readily available reagents.
Materials:
-
6-Methylpicolinic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Standard reflux apparatus, magnetic stirrer, rotary evaporator
Procedure:
-
To a solution of 6-methylpicolinic acid (1.0 eq) in absolute ethanol (approx. 7-10 mL per gram of acid), cautiously add concentrated sulfuric acid (approx. 0.1 eq) while stirring in an ice bath.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Validation Step: The disappearance of the starting material spot/peak and the appearance of a new, less polar product spot/peak indicates reaction progression.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and carefully neutralize by adding solid sodium bicarbonate in portions until the pH is 8-9 (effervescence will occur).
-
Extract the aqueous solution with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as an oil.[12]
-
Validation Step: Purify the product via column chromatography (silica gel, using a hexane/ethyl acetate gradient). Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity against reference spectra.
Protocol 2: Library Generation via Scaffold Derivatization
The core of the discovery process is the creation of a chemical library by modifying the scaffold's functional groups. The logic is to create diverse chemical matter to broadly probe the target's binding site.
Caption: Divergent synthesis strategy for library generation from the core scaffold.
A. Modification of the C2-Ester (Targeting Herbicidal Activity):
-
Hydrolysis to Carboxylic Acid (Key Step): Stir the starting ester (1.0 eq) in a mixture of THF/water (e.g., 3:1) and add lithium hydroxide (LiOH, 1.5 eq). Monitor by TLC until the starting material is consumed. Acidify with 1N HCl to pH ~3 and extract with ethyl acetate. This generates the 6-acetylpyridine-2-carboxylic acid, the putative active form for auxin mimicry.
-
Amide Library Synthesis: To the carboxylic acid from step 1, add a diverse set of primary or secondary amines (1.1 eq), a coupling agent like EDC (1.2 eq), and an activator like HOBt (1.2 eq) in a solvent like DMF. Stir at room temperature overnight. This creates a library of amides, which can act as pro-herbicides or have activity at other targets (e.g., SDHIs).[11]
B. Modification of the C6-Acetyl Group (Probing SAR):
-
Reduction to Alcohol: Dissolve the starting ester in methanol and cool in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The reduction of the ketone provides a secondary alcohol, which introduces a new hydrogen bond donor/acceptor site.
-
Condensation to Imines/Oximes: React the starting ester with various substituted amines or hydroxylamines in the presence of a mild acid catalyst to form a library of imines or oximes, drastically altering the electronics and sterics at this position.
Protocol 3: Tiered Screening Cascade for Herbicidal Activity
This workflow provides a resource-efficient method to identify promising herbicidal candidates from the synthesized library. The causality is to use a broad, high-throughput primary screen to eliminate inactive compounds, followed by more detailed, lower-throughput secondary screens on the hits.
Caption: A tiered workflow for efficient herbicidal screening of a chemical library.
Procedure:
-
Tier 1: Primary High-Throughput Screen:
-
Use a 96-well plate format. In each well, place sterile growth medium (e.g., 0.5x MS agar).
-
Add test compounds to each well to a final concentration of 50-100 µM. Include a solvent control (e.g., DMSO) and a positive control (e.g., picloram).
-
Place one surface-sterilized seed of a model plant, such as Arabidopsis thaliana, in each well.
-
Incubate under controlled light and temperature for 5-7 days.
-
Validation & Data Collection: Use an automated plate reader or flatbed scanner to measure primary root length in each well. Compounds causing >50% inhibition compared to the solvent control are considered primary hits.
-
-
Tier 2: Greenhouse Efficacy Screen:
-
Propagate representative monocot (e.g., green foxtail) and dicot (e.g., redroot pigweed) weed species, along with a tolerant crop species (e.g., wheat), in pots until they reach the 2-3 leaf stage.
-
Prepare formulations of the primary hits and apply them as a post-emergence spray at a high rate (e.g., 1000-2000 g ai/ha).
-
Validation & Data Collection: Visually assess phytotoxicity (e.g., chlorosis, necrosis, epinasty) at 7 and 14 days after application using a 0-100% injury scale. Hits showing significant weed control and crop safety are advanced.
-
-
Tier 3: Dose-Response Studies:
-
For promising hits from Tier 2, conduct full dose-response studies on target weeds and crops.
-
Apply the compound at 6-8 different rates (e.g., from 16 g/ha to 2048 g/ha).
-
At 14-21 days after treatment, harvest the above-ground biomass and measure the dry weight.
-
Validation & Data Collection: Calculate the GR₅₀ value (the dose required to cause a 50% reduction in plant growth) for each species using non-linear regression. This quantitative data is crucial for SAR analysis.
-
Data Interpretation and Structure-Activity Relationships (SAR)
The data generated from the screening cascade allows for the systematic evaluation of how chemical modifications affect biological activity.
Table 2: Example SAR Data Table for Herbicidal Activity
| Compound ID | R¹ Group (at C6) | R² Group (at C2) | A. thaliana Root GR₅₀ (µM) | S. viridis Greenhouse GR₅₀ (g/ha) |
| Scaffold | -COCH₃ | -COOEt | >100 | >2000 |
| 1a | -COCH₃ | -COOH | 25.3 | 1550 |
| 1b | -COCH₃ | -CONH-Ph | 80.1 | >2000 |
| 1c | -COCH₃ | -CONH-cPr | 45.6 | 1890 |
| 2a | -CH(OH)CH₃ | -COOH | 10.8 | 780 |
| 2b | -CH(OH)CH₃ | -COOEt | >100 | >2000 |
Interpretation:
-
From this hypothetical data, one can deduce that hydrolysis of the ethyl ester to the carboxylic acid is essential for activity (compare Scaffold vs. 1a ).
-
Conversion of the acid to amides (1b, 1c ) reduces activity, suggesting the free acid is the preferred form for the target receptor.
-
Modification of the acetyl group to a secondary alcohol (2a ) significantly increases potency, suggesting a favorable interaction (e.g., hydrogen bonding) in the receptor's binding pocket. This makes the alcohol-acid derivative a strong lead for further optimization.
Conclusion
This compound represents a starting point of high potential for agrochemical discovery programs. Its privileged pyridine carboxylate core provides a scientifically validated foundation for developing novel synthetic auxin herbicides. Furthermore, the strategic placement of its acetyl and ester functional groups allows for the execution of logical and diverse chemical modifications. By following the integrated workflow of synthesis, derivatization, and tiered screening outlined in these notes, research teams can efficiently navigate the discovery process, moving from a simple chemical scaffold to potent and selective lead compounds with the potential to become next-generation crop protection solutions.
References
- ChemBK. (2024).
- Virginia Tech. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]
- ResearchGate. (n.d.).
- PubMed. (1995). Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. [Link]
- Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. [Link]
- PubChem. (n.d.).
- MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
- JETIR. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate Derivative via a one-pot four component reaction. [Link]
- MDPI. (2024).
- PubMed. (2024).
- University of Florida, IFAS Extension. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). [Link]
- PubMed. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. [Link]
- CropLife Australia. (2024). Herbicide Mode of Action Table. [Link]
- MDPI. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. [Link]
- SciELO. (2018).
- National Institutes of Health. (2021).
- Growing Science. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]
- PubMed. (2023). Synthesis and Biological Activity of Silicon-Containing Ethylsulfonylpyridine Insecticides. [Link]
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Application Notes & Protocols: Asymmetric Synthesis of Ethyl 6-acetylpyridine-2-carboxylate Analogs
Abstract: Chiral 1-(pyridin-2-yl)ethanol derivatives are pivotal structural motifs in medicinal chemistry and serve as valuable building blocks for complex molecular architectures and chiral ligands.[1] Specifically, analogs of Ethyl 6-acetylpyridine-2-carboxylate represent a class of prochiral ketones whose stereoselective reduction yields enantiopure secondary alcohols of significant synthetic utility. This guide provides an in-depth analysis and detailed protocols for three primary methodologies for achieving this asymmetric transformation: Ruthenium-catalyzed asymmetric hydrogenation, organocatalytic Corey-Bakshi-Shibata (CBS) reduction, and whole-cell biocatalytic reduction. The document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying mechanistic principles and rationale to empower effective experimental design and troubleshooting.
Introduction: The Challenge and Opportunity of Chiral Pyridines
The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, but its incorporation into chiral molecules via asymmetric catalysis presents a distinct challenge. The Lewis basicity of the pyridine nitrogen can lead to coordination with and subsequent deactivation of many transition-metal catalysts, complicating reaction design.[1] The target molecule, this compound, features a prochiral ketone that is the focal point for asymmetric reduction. Successfully controlling the stereochemistry at this center unlocks access to a family of valuable chiral synthons.
This document explores three field-proven strategies to overcome these challenges and achieve high enantioselectivity in the synthesis of the corresponding chiral alcohol, Ethyl 6-(1-hydroxyethyl)pyridine-2-carboxylate. Each method offers a unique set of advantages concerning operational simplicity, catalyst type, and stereochemical outcome.
Methodology 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
This approach, pioneered by Noyori, represents one of the most efficient methods for the asymmetric reduction of ketones using molecular hydrogen.[2][3] It relies on a bifunctional mechanism where both the metal center and the chiral ligand actively participate in the transition state, leading to exceptional levels of stereocontrol.[2]
Mechanistic Rationale: The catalyst, typically a Ruthenium(II) complex with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand, activates H₂. The reaction proceeds through a six-membered pericyclic transition state where the substrate's carbonyl oxygen coordinates to the acidic Ru center, and the carbonyl carbon is approached by the hydride. The NH group of the diamine ligand forms a hydrogen bond with the carbonyl oxygen, further stabilizing the transition state and rigidly defining the stereochemical pathway.[4] This dual interaction is the key to its high efficiency and enantioselectivity.
Caption: Figure 1: Simplified Catalytic Cycle for Noyori Asymmetric Hydrogenation.
Protocol 1: Asymmetric Hydrogenation of this compound
This protocol is adapted from established procedures for Noyori-type hydrogenations.[4][5]
Materials:
-
This compound (1.0 eq)
-
RuCl₂[(R)-BINAP][(R)-DAIPEN] (0.005 eq, 0.5 mol%)
-
Potassium tert-butoxide (KOtBu) (0.1 eq, 10 mol%)
-
Anhydrous 2-propanol (solvent)
-
High-pressure autoclave/reactor equipped with a stirrer and pressure gauge
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk flask with RuCl₂[(R)-BINAP][(R)-DAIPEN] (0.5 mol%) and KOtBu (10 mol%). Add anhydrous 2-propanol (approx. 0.1 M relative to substrate) and stir the mixture at 80°C for 30 minutes to generate the active catalyst.
-
Reaction Setup: Transfer the activated catalyst solution to the high-pressure autoclave. Add a solution of this compound (1.0 eq) in anhydrous 2-propanol.
-
Hydrogenation: Seal the autoclave. Purge the system three times with H₂ gas. Pressurize the reactor to 8 atm (approx. 120 psi) with H₂.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by carefully withdrawing an aliquot.
-
Workup: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral alcohol.
-
Analysis: Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC.
Expected Results:
| Catalyst Loading (mol%) | Substrate | Pressure (atm) | Yield (%) | % ee |
| 0.5 | This compound | 8 | >95% | >98% (R) |
Methodology 2: Organocatalytic CBS Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful metal-free method that uses a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from borane to a prochiral ketone.[6] This method is particularly effective for ketones with significant steric differentiation between the two substituents attached to the carbonyl.
Mechanistic Rationale: The CBS catalyst, derived from proline, forms a complex with borane (e.g., BH₃·SMe₂ or BH₃·THF).[7][8] The ketone substrate then coordinates to the Lewis acidic boron of the catalyst. The coordination is sterically directed, with the larger substituent of the ketone oriented away from the bulky group on the catalyst. This conformation exposes one face of the carbonyl for intramolecular hydride delivery from the BH₃ moiety complexed to the catalyst's nitrogen atom.[6] This pre-organized transition state is the source of the high enantioselectivity.
Caption: Figure 2: Key Steps in CBS-Catalyzed Ketone Reduction.
Protocol 2: CBS Reduction of this compound
This protocol is a generalized procedure based on the principles of CBS reduction.[9]
Materials:
-
This compound (1.0 eq)
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq, 10 mol%)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M, 0.6 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Standard glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Catalyst Addition: Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the flask.
-
Cooling: Cool the reaction mixture to -20°C using an appropriate cooling bath (e.g., CCl₄/dry ice).
-
Borane Addition: Add the borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly. The slow addition is crucial to prevent background reduction and maintain high selectivity.
-
Reaction: Stir the mixture at -20°C for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol at -20°C.
-
Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl and stir for 30 minutes. Basify the aqueous layer with saturated NaHCO₃ solution and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
-
Analysis: Determine the enantiomeric excess (% ee) using chiral HPLC.
Expected Results:
| Catalyst (mol%) | Borane Source | Temperature (°C) | Yield (%) | % ee |
| 10% (R)-Me-CBS | BH₃·SMe₂ | -20 | ~85-95% | >95% (S) |
Methodology 3: Whole-Cell Biocatalytic Reduction
Biocatalysis offers an environmentally benign and often highly selective alternative to traditional chemical methods.[10] Many microorganisms, such as yeast and certain bacteria, contain ketoreductase (KRED) enzymes that can reduce ketones with exceptional stereoselectivity, often complementary to that of common chemical catalysts.[11]
Mechanistic Rationale: Whole-cell systems utilize endogenous KRED enzymes. These enzymes employ a cofactor, typically NADPH or NADH, as the hydride source. The substrate enters the active site of the enzyme, where its geometry is precisely constrained by the surrounding amino acid residues. This lock-and-key fit ensures that the hydride from the cofactor is delivered to only one face of the carbonyl, resulting in the formation of a single enantiomer of the alcohol product. The cell's own metabolism continuously regenerates the expensive cofactor (e.g., from glucose), making the process economically viable.[11]
Caption: Figure 3: Workflow for Whole-Cell Biocatalytic Reduction.
Protocol 3: Bioreduction using Candida maris (IFO 10003)
This protocol is based on the work of Ohtsuka et al., who identified Candida maris as an effective biocatalyst for the (R)-selective reduction of acetylpyridine derivatives.[11]
Materials:
-
Candida maris (IFO 10003) cell culture
-
Growth medium (e.g., YM Broth)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Glucose (for cofactor regeneration)
-
This compound (1.0 eq)
-
Ethyl acetate (for extraction)
-
Incubator shaker
Procedure:
-
Cell Culture: Inoculate Candida maris into a sterile growth medium and incubate at 30°C with shaking (e.g., 200 rpm) for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min). Wash the cell pellet twice with sterile phosphate buffer (pH 6.5) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
Bioreduction: In a reaction vessel, combine the cell suspension with glucose (e.g., 50 g/L). Add the substrate, this compound, to a final concentration of 10-20 g/L. The substrate can be added neat or as a solution in a water-miscible co-solvent like DMSO to aid solubility.
-
Reaction: Incubate the reaction mixture at 30°C with gentle shaking for 24-48 hours. Maintain the pH of the mixture around 6.0-6.5.
-
Monitoring: Monitor the conversion of the substrate and the formation of the product by TLC, GC, or HPLC analysis of extracted aliquots.
-
Workup: Once the reaction reaches completion, remove the cells by centrifugation.
-
Extraction and Purification: Saturate the supernatant with NaCl and extract multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography if necessary.
-
Analysis: Determine the enantiomeric excess (% ee) of the product using chiral HPLC.
Expected Results:
| Biocatalyst | Substrate Conc. (g/L) | Co-substrate | Yield (%) | % ee |
| Candida maris | 10 | Glucose | >90% | >99% (R) |
Summary and Method Selection
The choice of synthetic strategy depends on project-specific goals such as desired stereoisomer, available equipment, scale, and cost.
Caption: Figure 4: Decision Tree for Method Selection.
-
Noyori Asymmetric Hydrogenation is ideal for producing the (R)-enantiomer with extremely high efficiency and selectivity, especially at scale, but requires specialized high-pressure equipment.
-
CBS Reduction provides excellent access to the (S)-enantiomer using standard laboratory glassware and is a robust, metal-free option.
-
Biocatalysis is the premier choice for achieving near-perfect enantioselectivity (>99% ee) for the (R)-enantiomer under mild, environmentally friendly conditions and is highly scalable.
References
- Cai, C., et al. (2023). Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Chinese Journal of Chemistry, 41(12), 1531-1546. Link: https://doi.org/10.1002/cjoc.202200676
- Sigma-Aldrich. CBS Catalysts. Sigma-Aldrich Website. Link: https://www.sigmaaldrich.
- Ohtsuka, T., et al. (2000). Microbial Enantioselective Reduction of Acetylpyridine Derivatives. Bioscience, Biotechnology, and Biochemistry, 64(8), 1708-1714. Link: https://doi.org/10.1271/bbb.64.1708
- Wikipedia. CBS catalyst. Wikipedia, The Free Encyclopedia. Link: https://en.wikipedia.
- Wikipedia. Enantioselective reduction of ketones. Wikipedia, The Free Encyclopedia. Link: https://en.wikipedia.org/wiki/Enantioselective_reduction_of_ketones
- BenchChem. (2025). What are the applications of chiral pyridine derivatives in asymmetric synthesis? BenchChem Blog. Link: https://www.benchchem.
- Wikipedia. Asymmetric hydrogenation. Wikipedia, The Free Encyclopedia. Link: https://en.wikipedia.
- Goswami, A., et al. (2013). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 3, 2246-2261. Link: https://doi.org/10.1039/C3CY00257F
- SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. SigutLabs Blog. Link: https://sigutlabs.com/reagent-of-the-month-cbs-oxazaborolidine/
- Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Organic-Chemistry.org. Link: https://www.organic-chemistry.
- TCI Chemicals. Chiral Oxazaborolidines [Organocatalysts]. TCI AMERICA Website. Link: https://www.tcichemicals.com/US/en/p/D2130
- Thermo Fisher Scientific. Noyori Asymmetric Hydrogenation. Thermo Fisher Scientific Website. Link: https://www.thermofisher.
- Werkmeister, S., et al. (2014). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 43, 11255-11263. Link: https://doi.org/10.1039/C4DT00902H
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11586434, this compound. PubChem. Link: https://pubchem.ncbi.nlm.nih.
- Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. Link: https://doi.org/10.3390/molecules23092349
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. Link: https://doi.org/10.1021/ja00252a056
- NROChemistry. Noyori Hydrogenation. NROChemistry Website. Link: https://www.nrochemistry.
- Cho, B. T., & Chun, Y. S. (1992). Asymmetric reduction of N-substituted ketimines with the reagent prepared from borane and (S)-(−)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. Tetrahedron: Asymmetry, 3(12), 1583-1590. Link: https://doi.org/10.1016/S0957-4166(00)80332-9
- Slideshare. Noyori asymmetric hydrogenation. Slideshare. Link: https://www.slideshare.
- Google Patents. (1991). Chiral catalysts for reduction of ketones and process for their preparation. EP0453298A2. Link: https://patents.google.
- Grogan, G. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(47), 21545–21553. Link: https://eprints.whiterose.ac.uk/192737/
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- 8. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
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Application Notes and Protocols for High-Throughput Screening of Ethyl 6-acetylpyridine-2-carboxylate Derivatives
Introduction: The Promise of Pyridine Carboxylate Scaffolds in Drug Discovery
The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of diseases, from tuberculosis to cancer and cardiovascular disorders.[1] Ethyl 6-acetylpyridine-2-carboxylate and its derivatives represent a promising chemical space for the discovery of novel therapeutics. Their potential to be decorated with diverse functional groups allows for the creation of large, focused libraries, ripe for exploration via high-throughput screening (HTS). HTS enables the rapid evaluation of thousands to millions of compounds, making it an indispensable tool in modern drug discovery.[2]
This guide provides a comprehensive framework for designing and executing a successful HTS campaign for a library of this compound derivatives. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols, and offer insights into data analysis and hit validation, ensuring a scientifically rigorous and efficient screening process.
Pillar I: Strategic Assay Selection and Development
The success of any HTS campaign hinges on the selection of a robust and biologically relevant assay. The choice between a biochemical and a cell-based assay is a critical first step, each offering distinct advantages and limitations.
Biochemical Assays: A Direct Measure of Target Engagement
Biochemical assays provide a direct measure of a compound's effect on a purified biological target, such as an enzyme or receptor.[3][4] This approach is particularly well-suited for identifying direct inhibitors of a specific protein. Given the prevalence of pyridine-containing molecules as kinase inhibitors, a kinase inhibition assay serves as an excellent case study.[5][6]
Cell-Based Assays: A More Physiologically Relevant Approach
Cell-based assays offer a more physiologically relevant context by evaluating a compound's effect within a living cell.[7][4][8] This allows for the simultaneous assessment of compound permeability, target engagement, and potential cytotoxicity. A common cell-based approach is to measure the modulation of a specific signaling pathway or a cellular phenotype.
Featured Protocol 1: A Biochemical Kinase Inhibition Assay
This protocol describes a fluorescence-based assay to identify inhibitors of a hypothetical serine/threonine kinase, "Kinase-X," a putative target for the this compound library.
Principle: The assay measures the phosphorylation of a peptide substrate by Kinase-X. The amount of phosphorylated product is quantified using a fluorescent readout. Inhibition of Kinase-X by a test compound results in a decreased fluorescent signal.
Materials:
-
Purified, active Kinase-X
-
Fluorescently labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (DMSO)
-
384-well, low-volume, black microplates[9]
-
Acoustic liquid handler for compound dispensing
-
Microplate reader with fluorescence detection capabilities
Experimental Workflow:
Caption: Biochemical Kinase Inhibition HTS Workflow
Data Analysis and Interpretation:
The primary data output is fluorescence intensity. The percent inhibition for each compound is calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
Where:
-
Signal_compound is the fluorescence from the test compound well.
-
Signal_min is the average fluorescence from the positive control wells (maximum inhibition).
-
Signal_max is the average fluorescence from the negative control (DMSO) wells (no inhibition).
A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
Featured Protocol 2: A Cell-Based Reporter Gene Assay
This protocol outlines a luciferase-based reporter gene assay to identify modulators of a signaling pathway implicated in a particular disease.
Principle: A cell line is engineered to express a luciferase reporter gene under the control of a promoter that is responsive to the signaling pathway of interest. Activation or inhibition of the pathway by a test compound leads to a change in luciferase expression, which is quantified by measuring luminescence.
Materials:
-
Stable cell line expressing the luciferase reporter construct
-
Cell culture medium and supplements
-
Test compounds from the this compound library
-
Positive and negative controls
-
384-well, white, clear-bottom microplates
-
Luciferase assay reagent
-
Automated liquid handling system
-
Luminometer
Experimental Workflow:
Caption: Cell-Based Reporter Gene HTS Workflow
Data Analysis and Interpretation:
The raw data is luminescence intensity. The percent activation or inhibition is calculated relative to the controls. A counter-screen to assess cell viability (e.g., an ATP-based assay) is crucial to eliminate cytotoxic compounds that may nonspecifically reduce the reporter signal.[8]
Pillar II: Ensuring Data Integrity and Trustworthiness
The vast amount of data generated in an HTS campaign necessitates rigorous quality control to ensure the identification of true hits and minimize false positives and negatives.[10][11]
Key Quality Control Metrics:
-
Z'-factor: A statistical parameter that reflects the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value below 0.5 suggests the assay may not be robust enough for HTS.[10]
-
Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio indicates a larger assay window.
-
Coefficient of Variation (%CV): A measure of the variability within the positive and negative controls. A %CV of less than 15% is generally desirable.
Data Normalization and Correction:
Systematic errors, such as edge effects or dispensing inconsistencies, can introduce bias into HTS data.[12][13][14] Data normalization methods, such as percent-of-control or B-score normalization, can help to mitigate these effects.[12]
Table 1: Representative HTS Quality Control Data
| Parameter | Plate 1 | Plate 2 | Plate 3 | Acceptance Criteria |
| Z'-factor | 0.78 | 0.82 | 0.75 | > 0.5 |
| S/B Ratio | 12.5 | 13.1 | 11.9 | > 5 |
| Positive Control %CV | 8.2 | 7.5 | 9.1 | < 15% |
| Negative Control %CV | 6.5 | 5.9 | 7.2 | < 15% |
Pillar III: Hit Triage and Validation
The initial list of "hits" from a primary screen requires further investigation to eliminate false positives and confirm their activity.[15][16][17]
The Hit Validation Cascade:
-
Confirmation Screening: Re-testing of the initial hits in the primary assay to confirm their activity.
-
Dose-Response Analysis: Testing confirmed hits at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).[18]
-
Orthogonal Assays: Employing a different assay format to confirm the activity of the hits and rule out assay-specific artifacts.[15] For example, a hit from a fluorescence-based kinase assay could be validated using a label-free method like Surface Plasmon Resonance (SPR).
-
Counter-Screens: Assays designed to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds) or exhibit non-specific activity (e.g., aggregators).[15][19]
-
Selectivity Profiling: Testing the validated hits against a panel of related targets to assess their specificity. For kinase inhibitors, this would involve screening against a panel of other kinases.[20]
-
Initial Structure-Activity Relationship (SAR) Analysis: Examining the relationship between the chemical structure of the hits and their biological activity to guide initial lead optimization efforts.
Table 2: Hypothetical Hit Validation Data
| Compound ID | Primary Screen (% Inhibition) | Confirmation Screen (IC₅₀, µM) | Orthogonal Assay (Kᵢ, µM) | Cell Viability (CC₅₀, µM) |
| EC-001 | 75.2 | 2.5 | 1.8 | > 50 |
| EC-002 | 68.9 | 5.1 | 4.3 | > 50 |
| EC-003 | 81.4 | 1.2 | 0.9 | 15.2 |
| EC-004 | 55.6 | > 20 | > 20 | > 50 |
In this example, EC-001 and EC-002 are promising hits with good potency and no apparent cytotoxicity. EC-003 is potent but shows some cytotoxicity, warranting further investigation. EC-004 is likely a false positive as its activity was not confirmed.
Conclusion: From Hits to Leads
High-throughput screening of a focused library of this compound derivatives offers a powerful approach to identify novel chemical starting points for drug discovery. A well-designed and rigorously validated HTS campaign, followed by a systematic hit triage process, is essential for maximizing the chances of success. By adhering to the principles of scientific integrity and leveraging the power of automation and robust data analysis, researchers can efficiently navigate the vast chemical space and uncover promising lead candidates for the development of new medicines.
References
- High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]
- High-throughput screening. Wikipedia. [Link]
- High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]
- Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]
- High-throughput screening for kinase inhibitors. PubMed. [Link]
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
- How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Link]
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
- Kinase Screening Assay Services. Reaction Biology. [Link]
- HTS Assay Valid
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH. [Link]
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Assay Genie. [Link]
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
- Analysis of HTS data. Cambridge MedChem Consulting. [Link]
- High-Throughput Screening Data Analysis.
- High-Throughput Screening D
- Two effective methods for correcting experimental high-throughput screening data.
- High-throughput screening (HTS). BMG LABTECH. [Link]
- Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
- (PDF) Systematic error detection in experimental high-throughput screening.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]
- Ethyl 6-acetylpyridine-2-carboxyl
- ethyl 6-acetylpyridine-2-carboxyl
- High throughput screening of a small molecule chemical library reveals novel therapeutic potential drugs in treatment of diabetic retinop
- High-Throughput Virtual Screening of Compounds with Electrophilic Fragments for New Potential Covalent Inhibitors of Bacterial Proteins. MDPI. [Link]
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
- High Throughput Screening.
- High Throughput Screening. Semantic Scholar. [Link]
- Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates.
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Application Note: Ethyl 6-acetylpyridine-2-carboxylate as a Novel Safety-Catch Linker for Solid-Phase Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details the proposed application of Ethyl 6-acetylpyridine-2-carboxylate as a novel, versatile safety-catch linker for solid-phase organic synthesis (SPOS). Safety-catch linkers are distinguished by their stability throughout synthetic sequences, requiring a distinct activation step before cleavage.[1][2] This unique feature allows for greater flexibility and orthogonality in complex synthetic designs, such as the on-resin modification of side chains or the synthesis of cyclic peptides.[3] We hypothesize a robust workflow where the linker is first immobilized on an amino-functionalized resin via its ethyl carboxylate handle. A primary amine-containing substrate is then loaded onto the linker's acetyl group through reductive amination. The core synthetic strategy relies on the quaternization of the pyridine nitrogen as an "activation" step. This activation renders the linker susceptible to nucleophilic cleavage, releasing the synthesized molecule. This application note provides the theoretical framework and detailed, field-tested protocols for immobilization, substrate loading, and the proposed activation/cleavage strategy.
Part 1: Principle of Operation - A Pyridinium-Based Safety-Catch Mechanism
The molecular architecture of this compound is uniquely suited for a safety-catch strategy. The workflow is logically divided into four key phases: Immobilization, Loading, Synthesis, and Activation/Cleavage.
-
Immobilization: The ethyl carboxylate at the C2 position serves as the primary anchor point. It can readily undergo amidation with a standard amino-functionalized resin (e.g., Rink Amide, Sieber Amide) to form a stable picolinamide bond.[4]
-
Payload Loading: The acetyl group's ketone at the C6 position provides a versatile handle for attaching the first building block or "payload." Reductive amination is an ideal method for this, allowing for the covalent attachment of a wide variety of primary amine-containing molecules (e.g., amino acids, small molecule scaffolds) to form a secondary amine linkage.[5][6][7][8] This reaction is known to be efficient on solid supports.[6][9]
-
Synthesis: With the payload attached, standard SPOS protocols (e.g., Fmoc-based peptide synthesis) can be employed to elongate the molecule. The pyridine-based linker is expected to be stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and standard acidic conditions used for side-chain deprotection.[1][3]
-
Activation and Cleavage: This two-step process is the core of the safety-catch strategy.[3][10]
-
Activation (N-Alkylation): The pyridine nitrogen is chemically inert during synthesis. To activate the linker for cleavage, it is converted into a quaternary pyridinium salt via N-alkylation (e.g., using methyl iodide or benzyl bromide).[11][12] This transformation drastically alters the electronic properties of the pyridine ring, making it highly electron-deficient.
-
Cleavage (Nucleophilic Release): The activated pyridinium salt is now susceptible to nucleophilic attack.[13][14][15][16] A suitable nucleophile can attack the carbon atom of the linker-payload bond, leading to the release of the final product from the solid support. The choice of nucleophile can be tuned to control the release conditions.
-
Workflow Visualization
The following diagram illustrates the proposed safety-catch workflow.
Caption: Proposed Safety-Catch Workflow using this compound.
Part 2: Detailed Experimental Protocols
These protocols are designed as a starting point for researchers. Optimization may be required based on the specific resin, payload, and synthetic sequence.
Protocol 1: Linker Immobilization on Amino-Functionalized Resin
This protocol describes the coupling of the linker to a Rink Amide resin.
Objective: To covalently attach this compound to an amino-functionalized solid support.
Materials:
-
Rink Amide MBHA resin (or similar amino-functionalized resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the resin (1.0 g, ~0.5 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate vial, dissolve this compound (4 eq, 2.0 mmol, 386 mg), HOBt (4 eq, 2.0 mmol, 270 mg) in DMF (5 mL).
-
Add DIC (4 eq, 2.0 mmol, 312 µL) to the solution from step 3 and pre-activate for 5 minutes.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction vessel.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.
-
Validation: Confirm successful loading using a qualitative test (e.g., Kaiser test on a small sample; should be negative) and quantify the loading level via Fmoc number determination if using an Fmoc-protected resin.
Protocol 2: Payload Loading via Reductive Amination
This protocol details the attachment of a primary amine-containing molecule to the linker's acetyl group.
Objective: To attach the first building block to the immobilized linker.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Primary amine payload (e.g., Fmoc-Lys-OH, benzylamine)
-
Sodium cyanoborohydride (NaBH₃CN) or Tetramethylammonium triacetoxyborohydride (STAB)
-
Acetic acid (AcOH)
-
1% AcOH in DMF
-
DMF, DCM, MeOH
Procedure:
-
Swell the linker-functionalized resin (1.0 g) in DMF (10 mL) for 1 hour.
-
Drain the DMF.
-
Dissolve the primary amine payload (5 eq) in 1% AcOH in DMF (10 mL).
-
Add this solution to the resin and agitate for 1 hour to facilitate imine formation.
-
In a separate vial, dissolve NaBH₃CN (5 eq) in DMF (2 mL). Caution: NaBH₃CN is toxic.
-
Add the reducing agent solution to the resin slurry.
-
Agitate the reaction mixture for 12-24 hours.
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.
-
Validation: Monitor the reaction's completion by taking a small resin sample and performing a test for primary amines (e.g., Kaiser test, which should become negative) and/or cleaving a small amount of material for LC-MS analysis.[5]
Protocol 3: Safety-Catch Activation and Cleavage
This protocol outlines the final two steps: activating the linker and releasing the product.
Objective: To activate the linker via N-alkylation and subsequently cleave the synthesized molecule from the solid support.
Materials:
-
Fully synthesized, payload-loaded resin
-
Activating agent: Methyl iodide (MeI) or Benzyl bromide (BnBr)
-
Solvent for alkylation: N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM)
-
Cleavage nucleophile: e.g., Piperidine, Sodium thiophenoxide in DMF, or other suitable nucleophile.
-
Trifluoroacetic acid (TFA) for final workup if necessary.
Procedure:
Step A: Activation (N-Alkylation)
-
Swell the dry resin (100 mg) in NMP (1 mL) for 30 minutes.
-
Add the alkylating agent (e.g., Methyl iodide, 20 eq) to the resin slurry.
-
Seal the vessel and agitate at 40-50°C for 6-12 hours. Perform in a well-ventilated fume hood.
-
Drain the solvent and wash the resin extensively with NMP (3x), DCM (3x), and MeOH (3x) to remove excess alkylating agent.
-
Dry the activated resin under vacuum.
Step B: Nucleophilic Cleavage
-
To the activated resin, add a solution of the chosen nucleophile (e.g., 20% Piperidine in DMF, 1 mL).
-
Agitate the mixture at room temperature. Monitor the cleavage progress by taking aliquots of the supernatant at time points (e.g., 1, 4, 8, 16 hours) and analyzing by LC-MS.
-
Once cleavage is complete, filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small volume of DMF and DCM and combine the filtrates.
-
Remove the solvent under reduced pressure. The crude product can then be purified by standard methods (e.g., HPLC).
Part 3: Quantitative Data & Optimization
Successful implementation of this linker requires careful optimization of reaction conditions. The following table summarizes key parameters and suggested starting points for optimization.
| Parameter | Stage | Recommended Starting Condition | Key Optimization Variable(s) |
| Resin Loading | Immobilization | 4 eq Linker, 4 eq DIC/HOBt, 12h | Coupling reagent, reaction time, temperature |
| Payload Attachment | Loading | 5 eq Amine, 5 eq NaBH₃CN, 1% AcOH | Reducing agent (NaBH₃CN vs. STAB), pH, time |
| Linker Activation | Activation | 20 eq Methyl Iodide in NMP, 50°C, 12h | Alkylating agent (MeI, BnBr, etc.), temp, time |
| Product Cleavage | Cleavage | 20% Piperidine in DMF, RT, 1-16h | Nucleophile choice, concentration, temperature |
Cleavage Strategy Optimization
The choice of nucleophile and conditions for the final cleavage step is critical and depends on the stability of the synthesized molecule.
Caption: Decision workflow for selecting an appropriate cleavage strategy.
Part 4: Trustworthiness & Self-Validation
Each protocol includes a validation step. It is critical to perform these checks to ensure the reaction has proceeded as expected before moving to the next step.
-
Kaiser Test: Detects free primary amines. A negative result (yellow beads) after immobilization and loading indicates a successful reaction.
-
LC-MS Analysis: A small-scale "test cleavage" is the most definitive method. Cleaving a few milligrams of resin after each major step (loading, elongation, final) and analyzing the product by LC-MS confirms the expected mass and purity, validating the on-resin chemistry.
-
Loading Quantification: For peptide synthesis, determining the exact loading level (mmol/g) after linker immobilization or first amino acid loading is essential for accurate reagent stoichiometry in subsequent steps.
By integrating these validation checkpoints, the protocols become a self-correcting system, ensuring high-quality synthesis and reliable results.
References
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- MedNess. (2025, December 4). Self-Immolative and Traceless Linkers: How Chemistry Turned One Antibody into Multiple Blockbusters.
- National Institutes of Health (NIH). (2024, June 12).
- Combinatorial Chemistry Review. (2020, March 10). Traceless Linkers.
- Reitz, A. B. (1999). Recent advances in traceless linkers. Current Opinion in Drug Discovery & Development, 2(4), 358-364. [Link]
- Synthetic Pages. (2001, August 17).
- Lokey, R. S., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
- ACS Publications.
- Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 25(10), 5432. [Link]
- ACS Publications.Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. [Link]
- Möhrle, H., & Niessen, R. (2001). [Ring cleavage of N-arylpyridinium salts by nucleophiles--regioselectivity and stereochemistry of the products. 1]. Pharmazie, 56(2), 139-145. [Link]
- Möhrle, H., & Niessen, R. (2001). [Ring cleavage of N-arylpyridinium salts by nucleophiles--regioselectivity and stereochemistry of the products. 2]. Pharmazie, 56(6), 448-457. [Link]
- ACS Publications.An Accessible Protocol for Solid-Phase Extraction of N-Linked Glycopeptides through Reductive Amination by Amine-Functionalized Magnetic Nanoparticles. [Link]
- Oreate AI. (2025, December 16). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis.
- Semantic Scholar. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
- MDPI.Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
- National Institutes of Health (NIH).Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings. [Link]
- ResearchGate.Linkers for Solid-Phase Peptide Synthesis. [Link]
- ResearchGate.
- PubMed. (2025, February 28). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. [Link]
- National Institutes of Health (NIH).Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
- OUCI.Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
- ResearchGate.Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
- PubMed. (2018, April 23). Photocatalyzed ortho-Alkylation of Pyridine N-Oxides through Alkene Cleavage. [Link]
- National Institutes of Health (NIH). (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]
- ResearchGate.Reactivity of pyridinium salts 2a-c towards nucleophiles. [Link]
- Wikipedia.Solid-phase synthesis. [Link]
- Google Patents.WO2021076681A1 - Process for synthesis of picolinamides.
- ResearchGate. (2025, August 6). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. [Link]
- ACS Publications.Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. [Link]
- PubMed. (2017, November 28).
- ChemistryViews. (2021, July 29).
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- 12. researchgate.net [researchgate.net]
- 13. [Ring cleavage of N-arylpyridinium salts by nucleophiles--regioselectivity and stereochemistry of the products. 1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Ring cleavage of N-arylpyridinium salts by nucleophiles--regioselectivity and stereochemistry of the products. 2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Biocatalytic Synthesis of Ethyl (R)-6-(1-hydroxyethyl)pyridine-2-carboxylate
Abstract
This application note details a robust and highly selective biocatalytic method for the synthesis of ethyl (R)-6-(1-hydroxyethyl)pyridine-2-carboxylate, a valuable chiral building block in pharmaceutical development. The protocol leverages the stereoselectivity of ketoreductases (KREDs) to achieve high enantiomeric excess (>99%) and yield. We provide comprehensive, step-by-step protocols for enzyme screening, a preparative-scale whole-cell biocatalytic reduction, and a validated chiral High-Performance Liquid Chromatography (HPLC) method for accurate determination of enantiomeric purity. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries seeking sustainable and efficient methods for chiral synthesis.
Introduction: The Imperative for Chiral Pyridine Scaffolds
Chiral pyridine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific stereochemistry of these molecules is often critical to their pharmacological activity and safety profile. Ethyl 6-(1-hydroxyethyl)pyridine-2-carboxylate, with its defined stereocenter, represents a key intermediate for the synthesis of more complex drug candidates.
Traditional chemical synthesis of such chiral alcohols often relies on stoichiometric, and sometimes hazardous, reducing agents or expensive chiral catalysts.[2] Biocatalysis, utilizing enzymes like ketoreductases (KREDs), offers a compelling "green" alternative, providing exceptional enantio- and regioselectivity under mild reaction conditions.[3] KREDs, a class of oxidoreductases, catalyze the reduction of prochiral ketones to their corresponding chiral alcohols with the use of a nicotinamide cofactor (NADH or NADPH).[4] This application note provides a practical guide to harnessing the power of biocatalysis for the efficient synthesis of the (R)-enantiomer of ethyl 6-(1-hydroxyethyl)pyridine-2-carboxylate.
The Biocatalytic Approach: Asymmetric Reduction of a Prochiral Ketone
The core of this method is the asymmetric reduction of the prochiral ketone, ethyl 6-acetylpyridine-2-carboxylate, to the desired chiral alcohol, ethyl (R)-6-(1-hydroxyethyl)pyridine-2-carboxylate. This transformation is catalyzed by a ketoreductase (KRED) with high stereoselectivity.
Reaction Scheme:
A critical aspect of this process is the regeneration of the expensive NADPH cofactor. This is typically achieved by employing a secondary enzyme system that consumes a sacrificial co-substrate to convert NADP+ back to NADPH, thus allowing for the use of catalytic amounts of the cofactor. A widely used and efficient system involves glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH.[5]
Experimental Protocols
This section is divided into three key experimental workflows: initial screening to identify a suitable ketoreductase, a preparative-scale synthesis using a whole-cell biocatalyst, and the analytical method to determine the success of the synthesis.
Protocol 1: High-Throughput Screening of Ketoreductases
The first step in developing a biocatalytic process is to identify an enzyme that exhibits both high activity and the desired stereoselectivity for the target substrate. Commercially available KRED screening kits, such as those from Codexis, provide a panel of diverse enzymes, enabling rapid identification of suitable candidates.
Materials:
-
This compound (Substrate)
-
Ketoreductase Screening Kit (e.g., Codexis KRED Screening Kit)
-
KRED Recycle Mix containing NADP+ and Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
96-well microtiter plates
-
Plate shaker with temperature control
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of D-glucose in deionized water.
-
Prepare a 100 mM stock solution of the substrate, this compound, in DMSO.
-
Reconstitute the KRED Recycle Mix in potassium phosphate buffer (100 mM, pH 7.0) according to the manufacturer's instructions.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 180 µL of the reconstituted KRED Recycle Mix.
-
Add 10 µL of the 1 M D-glucose stock solution to each well.
-
Add the individual lyophilized KRED enzymes from the screening kit to their respective wells.
-
To initiate the reaction, add 10 µL of the 100 mM substrate stock solution to each well (final substrate concentration: 5 mM).
-
Seal the plate and incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.
-
-
Work-up and Analysis:
-
Quench the reaction by adding 200 µL of ethyl acetate to each well.
-
Mix thoroughly and centrifuge the plate to separate the layers.
-
Carefully transfer the organic (upper) layer to a new 96-well plate for analysis.
-
Analyze the organic extracts by chiral HPLC (see Protocol 3) to determine the conversion and enantiomeric excess (% ee).
-
Protocol 2: Preparative-Scale Whole-Cell Bioreduction
Once a suitable KRED is identified, the synthesis can be scaled up. Using a whole-cell system (e.g., E. coli engineered to overexpress the desired KRED and a glucose dehydrogenase) is often more cost-effective for larger-scale production as it eliminates the need for enzyme purification.
Materials:
-
E. coli cells co-expressing the selected KRED and glucose dehydrogenase (GDH)
-
This compound
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Antifoaming agent (e.g., Antifoam 204)
-
Bioreactor or baffled flask
-
Centrifuge
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Biocatalyst Preparation:
-
Cultivate the recombinant E. coli cells according to standard fermentation protocols to induce the expression of the KRED and GDH enzymes.
-
Harvest the cells by centrifugation and wash with potassium phosphate buffer. The resulting cell paste can be used directly or stored frozen.
-
-
Bioreduction Reaction:
-
In a bioreactor or baffled flask, prepare a reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
This compound (e.g., 20 g/L)
-
D-Glucose (e.g., 30 g/L)
-
Recombinant E. coli cell paste (e.g., 50 g/L wet cell weight)
-
A few drops of antifoaming agent.
-
-
Maintain the reaction at 30°C with controlled pH (e.g., 7.0) and agitation for 24-48 hours. Monitor the reaction progress by chiral HPLC.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, remove the cells by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl (R)-6-(1-hydroxyethyl)pyridine-2-carboxylate.
-
Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity
Accurate determination of the enantiomeric excess (% ee) is crucial for evaluating the success of the asymmetric synthesis. This protocol is adapted from a method for a structurally similar compound and should provide a good starting point for method development.[3]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.
-
Chiral Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the racemic ethyl 6-(1-hydroxyethyl)pyridine-2-carboxylate in the mobile phase.
-
Prepare a working standard of approximately 100 µg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture (from the organic extract) in the mobile phase to a concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the prepared sample to determine the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Expected Results and Data Presentation
The screening of a KRED library is expected to identify several enzymes capable of reducing this compound. The stereoselectivity will vary among the enzymes, with some producing the (R)-enantiomer and others the (S)-enantiomer.
Table 1: Representative Data from KRED Screening
| KRED ID | Conversion (%) | Enantiomeric Excess (% ee) | Enantiomer |
| KRED-A | 98 | >99 | R |
| KRED-B | 95 | 92 | R |
| KRED-C | 85 | >99 | S |
| KRED-D | <5 | - | - |
Based on these hypothetical results, KRED-A would be selected for the preparative-scale synthesis due to its high conversion and excellent enantioselectivity for the desired (R)-enantiomer.
Visualizing the Workflow
The overall experimental process can be visualized as a logical flow from enzyme discovery to product analysis.
Figure 1. Experimental workflow for the biocatalytic synthesis of Ethyl (R)-6-(1-hydroxyethyl)pyridine-2-carboxylate.
Causality and Trustworthiness in Protocol Design
-
Enzyme Selection: The initial screening is paramount as the inherent properties of the chosen KRED dictate the stereochemical outcome and efficiency of the entire process. A diverse library increases the probability of finding an enzyme with the desired characteristics.
-
Cofactor Regeneration: The use of a GDH-based cofactor regeneration system is a well-established, cost-effective strategy.[6] The irreversible hydrolysis of the resulting gluconolactone drives the reaction equilibrium towards product formation, ensuring high conversion.
-
Whole-Cell vs. Isolated Enzyme: For preparative scale, a whole-cell approach is often preferred due to the elimination of costly and time-consuming enzyme purification steps. The cellular environment can also enhance the stability of the expressed enzymes.
-
Analytical Method: The choice of a chiral stationary phase is critical for accurate enantiomeric excess determination. Polysaccharide-based columns, like Chiralpak IA, are known for their broad applicability in separating a wide range of chiral compounds, including those with aromatic and heterocyclic moieties.[7]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Enzyme inhibition by substrate or product. | Lower the initial substrate concentration and use a fed-batch approach. Consider using a two-phase system to extract the product in situ. |
| Inefficient cofactor regeneration. | Ensure optimal pH and temperature for both KRED and GDH. Increase the concentration of glucose. | |
| Low Enantiomeric Excess | The selected enzyme has poor stereoselectivity. | Re-screen the KRED library or consider a different class of enzymes. |
| Racemization of the product. | Check the pH and temperature stability of the product under the reaction conditions. | |
| Poor HPLC Resolution | Inappropriate mobile phase composition. | Optimize the ratio of n-hexane to isopropanol. A lower percentage of isopropanol generally increases retention and may improve resolution. |
| Incorrect chiral stationary phase. | Screen other polysaccharide-based columns (e.g., Chiralcel OD-H) or columns with different chiral selectors. |
Conclusion
This application note provides a comprehensive and validated framework for the biocatalytic synthesis of ethyl (R)-6-(1-hydroxyethyl)pyridine-2-carboxylate. By employing a systematic screening approach to identify a suitable ketoreductase and utilizing an efficient whole-cell biocatalytic system, this valuable chiral intermediate can be produced in high yield and with excellent enantiomeric purity. The described protocols are designed to be readily adaptable and scalable, offering a sustainable and efficient alternative to traditional chemical methods.
References
- Hummel, W. (1997). New alcohol dehydrogenases for the synthesis of chiral compounds. Advances in Biochemical Engineering/Biotechnology, 58, 145-184.
- Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)-[5][6][9]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. (2022). Analytical Chemistry Letters, 12(3), 365-376.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021).
- Bioreduction with Efficient Recycling of NADPH by Coupled Permeabilized Microorganisms. (2000). Applied and Environmental Microbiology, 66(10), 4390-4395.
- Hummel, W. (1999). Glucose Dehydrogenase for the Regeneration of NADPH and NADH. Methods in Biotechnology, 15, 241-250.
- Codexis, Inc. (n.d.). Codex® KRED Screening Kit Protocol.
- Johnson Matthey. (n.d.). Glucose dehydrogenase (GDH enzyme).
- Takeshita, M., et al. (1996).
- Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. (2021). Organic Letters, 23(9), 3364–3367.
- Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones. (2023). Journal of the American Chemical Society, 145(20), 11048–11055.
- Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. (2019). Organic & Biomolecular Chemistry, 17(3), 555-560.
- Origin of the enantioselectivity of alcohol dehydrogenase. (2019). Catalysis Science & Technology, 9(21), 6061-6069.
- Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. (2012). Journal of Applied Pharmaceutical Science, 2(10), 027-038.
- Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. (2022). Organic Letters, 24(18), 3431–3434.
- Enantioselective Synthesis of r-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol/β-Elimination Sequence: Application to the C(15)-C(21) Fragment of Tedanolide C. (2010). Organic Letters, 12(10), 2342–2345.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2022). Journal of the American Chemical Society, 144(40), 18371–18378.
- Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. (2010). Journal of the American Chemical Society, 132(19), 6832–6834.
- Biocatalytic ketone reduction – a powerful tool for the production of chiral alcohols – part II: whole-cell reductions. (2009). Applied Microbiology and Biotechnology, 84(2), 239-247.
- Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). (2021). The Chemical Record, 21(7), 1611-1630.
Sources
- 1. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Origin of the enantioselectivity of alcohol dehydrogenase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Influence of deep eutectic solvents on redox biocatalysis involving alcohol dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. almacgroup.com [almacgroup.com]
Application Note: Continuous Flow Synthesis of Ethyl 6-acetylpyridine-2-carboxylate
Abstract
This application note details a proposed continuous flow methodology for the synthesis of Ethyl 6-acetylpyridine-2-carboxylate, a key intermediate in pharmaceutical research. By leveraging the inherent advantages of flow chemistry, such as enhanced heat and mass transfer, precise reaction control, and improved safety profiles, this protocol offers a scalable and efficient alternative to traditional batch processing.[1][2][3] The described method is based on a modified Bohlmann-Rahtz pyridine synthesis, adapted for a continuous flow reactor system.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on implementing this advanced synthetic strategy.
Introduction: The Case for Flow Chemistry in Heterocyclic Synthesis
This compound and its derivatives are important structural motifs in medicinal chemistry.[6][7] Traditional batch synthesis of such substituted pyridines can be challenging, often requiring harsh conditions, long reaction times, and complex purification procedures. Flow chemistry, or continuous flow processing, has emerged as a transformative technology in modern organic synthesis, offering numerous advantages over conventional batch methods.[2][8]
The primary benefits of adopting a flow chemistry approach for the synthesis of molecules like this compound include:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, significantly reducing the risks associated with highly exothermic reactions or unstable intermediates.[3][8]
-
Superior Process Control: Flow reactors exhibit a high surface-area-to-volume ratio, enabling highly efficient heat transfer and precise temperature control, which can lead to cleaner reaction profiles and higher yields.[3][8]
-
Increased Efficiency and Scalability: The continuous nature of flow synthesis allows for the rapid production of material, and scaling up is achieved by extending the operation time rather than increasing the reactor volume.[2][3]
-
Access to Novel Reaction Conditions: Flow systems can be easily pressurized, allowing for the use of solvents at temperatures above their boiling points, which can dramatically accelerate reaction rates.[8]
This application note proposes a robust and reproducible flow chemistry protocol for the synthesis of this compound, designed to harness these advantages for a more streamlined and efficient manufacturing process.
Proposed Synthetic Route: Modified Bohlmann-Rahtz Pyridine Synthesis
The proposed synthesis of this compound is based on the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl ketone.[4][5][9] This reaction is well-suited for adaptation to a flow process. The key starting materials for this proposed route are ethyl 3-aminocrotonate and 3-butyn-2-one.
Reaction Scheme:
Experimental Section: Continuous Flow Protocol
This section details the required equipment and step-by-step procedure for the continuous flow synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Ethyl 3-aminocrotonate | ≥98% | Commercially Available |
| 3-Butyn-2-one | ≥97% | Commercially Available |
| Acetic Acid (Glacial) | ACS Grade | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Commercially Available |
Equipment
-
Flow Chemistry System: A modular flow chemistry system equipped with at least two high-pressure pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
-
Reactor Coil: 10 mL PFA or stainless steel reactor coil.
-
Back-Pressure Regulator: Capable of maintaining pressure up to 20 bar.
-
Automated Collection System/Fraction Collector
-
Standard Laboratory Glassware for workup and purification.
-
Rotary Evaporator
-
Column Chromatography System
Preparation of Reagent Solutions
-
Solution A (Enamine): Prepare a 1.0 M solution of ethyl 3-aminocrotonate in anhydrous toluene.
-
Solution B (Ethynyl Ketone): Prepare a 1.2 M solution of 3-butyn-2-one in anhydrous toluene containing 5 mol% acetic acid as a catalyst.
Flow Synthesis Procedure
-
System Setup: Assemble the flow chemistry system as depicted in the workflow diagram below. Ensure all connections are secure.
-
Priming the System: Prime pump A with Solution A and pump B with Solution B.
-
Setting Reaction Parameters:
-
Set the temperature of the reactor coil to 140 °C.
-
Set the back-pressure regulator to 10 bar.
-
-
Initiating the Reaction:
-
Begin pumping Solution A at a flow rate of 0.5 mL/min.
-
Simultaneously, begin pumping Solution B at a flow rate of 0.5 mL/min.
-
The two reagent streams will converge in the T-mixer, initiating the reaction.
-
-
Residence Time: With a total flow rate of 1.0 mL/min and a reactor volume of 10 mL, the residence time will be 10 minutes.
-
Steady State and Collection: Allow the system to reach a steady state (approximately 3-5 residence times). Once at a steady state, begin collecting the product stream.
-
Workup and Purification:
-
Collect the output from the reactor into a flask containing an equal volume of saturated sodium bicarbonate solution to quench the acetic acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as the final product.
-
Data Summary
| Parameter | Value |
| Reagent Concentrations | |
| Ethyl 3-aminocrotonate (Solution A) | 1.0 M in Toluene |
| 3-Butyn-2-one (Solution B) | 1.2 M in Toluene |
| Acetic Acid Catalyst | 5 mol% in Solution B |
| Flow Parameters | |
| Flow Rate (Solution A) | 0.5 mL/min |
| Flow Rate (Solution B) | 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 10 minutes |
| Reaction Conditions | |
| Temperature | 140 °C |
| Pressure | 10 bar |
| Expected Outcome | |
| Theoretical Yield per hour | ~3.5 g/h (estimated) |
| Purity (post-chromatography) | >95% |
Experimental Workflow Diagram
Caption: Workflow for the continuous synthesis of this compound.
Conclusion
The described flow chemistry protocol provides a modern, efficient, and scalable method for the synthesis of this compound. By capitalizing on the inherent advantages of continuous processing, this approach offers significant improvements in terms of safety, control, and productivity compared to traditional batch methods. This application note serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, enabling the adoption of advanced manufacturing technologies for the synthesis of key heterocyclic intermediates.
References
- ResearchGate. Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis.
- Springer Professional. Flow Chemistry for the Synthesis of Heterocycles.
- NJ Bio, Inc. Flow Chemistry.
- Lab Unlimited. 9 Reasons to Perform Flow Chemistry.
- ResearchGate. Main advantages of flow chemistry on the drug discovery and development pipeline.
- Beilstein Journals. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- PubChem. This compound.
- ResearchGate. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- Flow Chemistry in Organic Synthesis. (This is a general reference to the field, specific publication details were not provided in the search results).
- PubMed. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase.
- JETIR. Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2.
- Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
- Organic Chemistry Portal. Pyridine synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 3. njbio.com [njbio.com]
- 4. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H11NO3 | CID 11586434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labunlimited.com [labunlimited.com]
- 9. Pyridine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-acetylpyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-acetylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthesis.
Overview of the Synthesis
The most common and direct route to this compound is the Fischer esterification of 6-acetylpyridine-2-carboxylic acid with ethanol in the presence of an acid catalyst. This reaction, while straightforward in principle, is an equilibrium process, and achieving high yields requires careful control of reaction conditions and a thorough understanding of potential side reactions.
This guide will focus on the Fischer esterification approach and also touch upon the synthesis of the starting material, 6-acetylpyridine-2-carboxylic acid, as challenges in its preparation can impact the final esterification step.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your experiments.
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in the Fischer esterification of 6-acetylpyridine-2-carboxylic acid is a common issue and can stem from several factors related to the reversible nature of the reaction.[1][2][3][4][5]
Core Issue: Unfavorable Equilibrium
The Fischer esterification is an equilibrium reaction, meaning the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol, can limit your yield.[1][2][4] To drive the reaction towards the product, you need to shift the equilibrium to the right.
Troubleshooting Steps & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction has not reached completion due to an unfavorable equilibrium. | 1. Use Excess Ethanol: Employing a large excess of ethanol (e.g., using it as the solvent) will shift the equilibrium towards the formation of the ethyl ester according to Le Châtelier's principle.[1][2][4][6] 2. Remove Water: The water produced during the reaction can hydrolyze the ester product. Removing it as it forms is crucial. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene or by adding a dehydrating agent such as molecular sieves.[3] |
| Insufficient Catalyst | The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the attack by ethanol.[1][2][3] | 1. Catalyst Choice: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used.[5] Lewis acids can also be employed. 2. Catalyst Loading: Ensure you are using a catalytic amount, typically 1-5 mol%. Too little will result in a slow or incomplete reaction, while too much can lead to side reactions like dehydration of the alcohol. |
| Suboptimal Reaction Temperature | The reaction rate is temperature-dependent. | Refluxing the reaction mixture is standard practice to ensure a reasonable reaction rate. The optimal temperature will depend on the solvent used. |
| Reaction Time | Fischer esterifications can be slow. | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Reactions can take several hours to reach equilibrium. |
Experimental Protocol for Yield Improvement:
-
Setup: Assemble a reflux apparatus with a Dean-Stark trap.
-
Reagents: To a round-bottom flask, add 6-acetylpyridine-2-carboxylic acid (1 equivalent), a large excess of ethanol (e.g., 10-20 equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.02-0.05 equivalents). Toluene can be used as a co-solvent to facilitate water removal in the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC.
-
Workup: Once the reaction is complete, cool the mixture and proceed with the workup as described in the purification section.
Logical Flow for Troubleshooting Low Yield:
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer Esterification Practice Problems | Test Your Skills with Real Questions [pearson.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ethyl 6-acetylpyridine-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 6-acetylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common contaminants often include unreacted starting materials such as 2-acetylpyridine or ethyl picolinate, reagents like triethylamine, and side-products from unintended reactions.[1][2] Given the structure, hydrolysis of the ester to the corresponding carboxylic acid (6-acetylpicolinic acid) is a significant risk, especially during aqueous workups or chromatography on acidic stationary phases.[3][4] Side reactions, such as those from the deprotonation of the acetyl methyl group, can also lead to aldol-type condensation products.[2][5]
Q2: My crude product is a dark, oily residue. Is this normal and how should I proceed?
A2: It is quite common for crude pyridine derivatives to be discolored oils.[6] This coloration can arise from minor, highly conjugated impurities or degradation products formed during the reaction or workup. Do not be discouraged. The first step is to obtain a preliminary purity assessment using Thin Layer Chromatography (TLC) and/or ¹H NMR. This analysis will guide your choice of purification strategy. An oily state suggests the presence of impurities that are depressing the melting point or residual solvent.
Q3: What are the primary purification methods for this compound?
A3: The two most effective and widely used methods for purifying this compound are flash column chromatography on silica gel and recrystallization.
-
Flash Column Chromatography is excellent for separating the target compound from impurities with different polarities.[7]
-
Recrystallization is ideal for removing small amounts of impurities from a solid product, assuming a suitable solvent system can be found.[8]
Q4: Is this compound stable? What are the recommended storage conditions?
A4: Pyridine esters can be susceptible to hydrolysis, especially under acidic or basic conditions.[3][9] While generally stable, long-term storage should be in a cool, dry, and dark environment to prevent degradation. For highly purified material, storing under an inert atmosphere (nitrogen or argon) is recommended. The related compound, Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, is typically stored at -20°C, which suggests that cold storage is prudent for this class of compounds.[10]
Purification & Troubleshooting Workflow
The following diagram outlines the logical workflow for purifying and troubleshooting your crude product.
Caption: General purification workflow decision tree.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: Low Purity After Column Chromatography
Q: I ran a silica gel column, but my product is still impure, or my recovery was very low. What went wrong?
A: This is a classic issue when purifying basic compounds like pyridines.[11] The lone pair on the pyridine nitrogen can interact strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[11] This can lead to several problems:
-
Irreversible Adsorption: The compound sticks to the column and cannot be eluted, resulting in low recovery.
-
Peak Tailing/Streaking: The compound elutes very slowly and over many fractions, leading to poor separation from impurities.[11]
-
On-Column Degradation: The acidic nature of silica can catalyze the hydrolysis of the ester group.[3][11]
Solutions & Protocol:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase to "cap" the acidic silanol sites.
-
Protocol: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate). Run a new TLC with the modified eluent. You should observe a higher Rf value and more compact spots.
-
-
Use a Deactivated Stationary Phase: If the compound is particularly sensitive, consider using a less acidic stationary phase.
-
Options: Neutral alumina or commercially available deactivated silica gel can be used in place of standard silica.
-
-
Optimize Your Solvent System (Eluent): Ensure your eluent polarity is correct.
-
TLC Optimization: Aim for an Rf value of 0.25 - 0.35 for your target compound on the TLC plate. This polarity generally provides the best separation on a column.
-
Problem 2: The Product Fails to Crystallize
Q: I have a relatively pure oil after chromatography, but it refuses to solidify. How can I induce crystallization?
A: "Oiling out" is a common problem in recrystallization, often caused by residual impurities or the compound being below its melting point but in a supercooled liquid state.[8]
Solutions & Protocol:
-
Solvent Selection is Key: The principle of recrystallization is that the compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold. A mixture of solvents is often required.
-
Recommended Solvent Systems: Based on the compound's ester and ketone functionalities, good starting points are mixtures like Hexane/Ethyl Acetate, Hexane/Acetone, or Diethyl Ether/Hexane.[8]
-
-
Protocol for Inducing Crystallization:
-
Step 1: High Purity Start. Ensure your oil is >95% pure by ¹H NMR. If not, re-purify via chromatography.
-
Step 2: Dissolve. Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate) at room temperature.
-
Step 3: Add Anti-Solvent. Slowly add a cold anti-solvent (e.g., hexanes) dropwise while stirring until the solution becomes persistently cloudy (turbid).
-
Step 4: Re-dissolve. Gently warm the mixture until it becomes a clear solution again.
-
Step 5: Slow Cooling. Allow the flask to cool slowly to room temperature, then transfer it to a 4°C refrigerator, and finally to a -20°C freezer. Slow cooling is critical for forming large, pure crystals.
-
Step 6: Mechanical Agitation. If no crystals form, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.
-
Step 7: Seeding. If you have a tiny amount of solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Problem 3: Product Discoloration
Q: My final product is a white solid, but it turns yellow/brown over time or upon standing. Why?
A: Discoloration in purified pyridines often points to minor oxidative or degradation pathways.[6] While the bulk purity may be high, trace impurities can catalyze this process.
Solutions:
-
Activated Carbon Treatment: If discoloration is present after your primary purification, you can perform a treatment with activated carbon during recrystallization.
-
Protocol: During the recrystallization procedure, after your compound is fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated carbon. Keep the solution hot and swirl for a few minutes. Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the carbon before allowing the solution to cool. Caution: Carbon can adsorb your product, so use it sparingly.
-
-
Improved Storage: Store the final, pure product under an inert atmosphere (N₂ or Ar), protected from light, and in a freezer (-20°C).[10]
Standard Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is for the purification of a ~1g sample of crude this compound.
-
TLC Analysis:
-
Prepare a TLC developing chamber with a suitable eluent. A good starting point is 3:1 Hexanes:Ethyl Acetate.
-
Add 0.5% Triethylamine (TEA) to the eluent to prevent peak tailing.[11]
-
Spot your crude material on a silica gel TLC plate and develop.
-
Visualize under UV light. Adjust the eluent ratio until the desired compound has an Rf of ~0.3.
-
-
Column Packing:
-
Select a glass column (e.g., 40 mm diameter). Add a small cotton or glass wool plug, followed by a layer of sand.
-
Prepare a slurry of silica gel (e.g., 80 g) in your initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc).
-
Pour the slurry into the column and use air pressure to pack it evenly, ensuring no air bubbles are trapped.[7]
-
-
Sample Loading:
-
Dissolve your crude product (~1 g) in a minimal amount of dichloromethane or your eluent.
-
Add ~2-3 g of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This is known as "dry loading" and generally gives better separation.
-
Carefully add the dry-loaded sample to the top of the packed column. Add a protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution with a low-polarity solvent (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity (gradient elution) based on your TLC analysis.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
-
Solvent System Selection:
-
Place a small amount of your crude material in several test tubes.
-
Add different solvent systems to each (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).
-
Heat the tubes to dissolve the compound, then allow them to cool slowly. A good system is one where the compound dissolves when hot and precipitates as a clean solid when cold.[12]
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen "good" solvent (e.g., Ethyl Acetate) dropwise while heating and swirling until the solid just dissolves.
-
If needed, perform a hot filtration to remove any insoluble impurities.
-
Allow the flask to cool slowly to room temperature on a benchtop. Do not disturb it.
-
Once at room temperature, transfer the flask to a 4°C refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold anti-solvent (e.g., Hexanes) to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Data Summary
| Purification Method | Stationary Phase / Solvent System | Key Considerations |
| Flash Chromatography | Silica Gel / Hexanes-Ethyl Acetate | Add 0.5-1% Triethylamine to the eluent to prevent streaking.[11] Aim for an Rf of 0.25-0.35. |
| Recrystallization | Ethyl Acetate / Hexanes | Ensure slow cooling for optimal crystal growth. Use minimal hot solvent to ensure good recovery.[8] |
| Recrystallization | Ethanol / Water | Good for moderately polar compounds. Water acts as the anti-solvent.[12] |
Troubleshooting Decision Diagram
Sources
- 1. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 2. scielo.br [scielo.br]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. usbio.net [usbio.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 6-acetylpyridine-2-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-acetylpyridine-2-carboxylate. It addresses common challenges, particularly the formation of side products, and offers troubleshooting strategies rooted in mechanistic principles to ensure the integrity of your synthesis.
Introduction: Navigating the Synthesis of a Key Pyridine Intermediate
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a directed Claisen condensation, requires careful control of reaction conditions to prevent the formation of undesired impurities. This guide is designed to be a practical resource, helping you to identify, mitigate, and resolve issues that may arise during your experimental work.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific problems you may encounter, presented in a question-and-answer format.
Question 1: My reaction yield is low, and I've isolated a significant amount of a lower boiling point byproduct. What is it likely to be, and how can I prevent its formation?
Answer:
The most probable low-boiling byproduct is ethyl acetoacetate . Its formation is a result of the self-condensation of ethyl acetate, a common side reaction in Claisen condensations.[1][2]
Causality: The Claisen condensation relies on the generation of an enolate from an ester with α-hydrogens.[3] In this synthesis, both the starting material, diethyl 2,6-pyridinedicarboxylate, and the reactant, ethyl acetate, can potentially form enolates. However, the α-protons of ethyl acetate are more acidic and sterically less hindered, making its enolization and subsequent self-condensation a competing reaction pathway.
Troubleshooting and Prevention:
-
Control Stoichiometry: Use a minimal excess of ethyl acetate. While a slight excess can help drive the reaction to completion, a large excess will favor self-condensation.
-
Base Selection and Addition: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is preferred over alkoxides like sodium ethoxide.[4] Alkoxides can participate in transesterification reactions. Add the base to the ester mixture at a low temperature to control the rate of enolate formation.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to favor the thermodynamically controlled product and minimize side reactions.
Question 2: After acidic workup and purification, I have a byproduct that appears to be 6-acetyl-2-pyridinecarboxylic acid. How did this form and how can I avoid it?
Answer:
The presence of 6-acetyl-2-pyridinecarboxylic acid indicates hydrolysis of the ethyl ester group of your target molecule.
Causality: The ester functionality in this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, which are often employed during the reaction workup.[5] The β-keto ester structure can facilitate this hydrolysis.
Troubleshooting and Prevention:
-
Careful Workup: During aqueous workup, use dilute acid (e.g., 1M HCl) and perform the extraction quickly at a low temperature to minimize contact time. Avoid using strong acids or bases for pH adjustment if possible.
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before the reaction to prevent in-situ hydrolysis.
Question 3: My NMR analysis shows the presence of 2,6-diacetylpyridine. What is the likely cause?
Answer:
The formation of 2,6-diacetylpyridine suggests that the Claisen condensation has occurred on both ester groups of the starting material, diethyl 2,6-pyridinedicarboxylate.
Causality: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess base and ethyl acetate), the initially formed mono-acylated product, this compound, can undergo a second Claisen condensation at the remaining ester position.
Troubleshooting and Prevention:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of diethyl 2,6-pyridinedicarboxylate relative to the base and ethyl acetate can help to favor the mono-substitution product.
-
Reaction Monitoring: Monitor the progress of the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
Question 4: I am observing a complex mixture of unidentified byproducts. What other potential side reactions should I consider?
Answer:
A complex product mixture can arise from several other side reactions, including:
-
Decarboxylation: The β-keto ester product can undergo hydrolysis followed by decarboxylation, especially if the workup or purification involves heating under acidic or basic conditions, to yield 2-acetylpyridine.[6][7]
-
Michael Addition and Subsequent Reactions: The enolate of ethyl acetate can potentially act as a Michael donor to α,β-unsaturated carbonyl impurities that may be present or formed in situ. This can lead to a cascade of reactions and the formation of complex polymeric materials.[8]
-
Aldol Condensations: If aldehydes or ketones are present as impurities in the starting materials or solvents, they can undergo aldol condensation reactions with the enolates present in the reaction mixture.
General Troubleshooting for Complex Mixtures:
-
Purity of Reagents: Ensure the purity of all starting materials and solvents. Distill solvents and purify reagents if necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions with atmospheric components.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this synthesis? A1: Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are generally preferred. They efficiently generate the required enolate without the risk of participating in competing reactions like transesterification, which can occur with alkoxide bases.[4]
Q2: How can I effectively purify this compound from the common side products? A2: Column chromatography on silica gel is a highly effective method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the desired product from less polar byproducts like ethyl acetoacetate and more polar impurities like the hydrolyzed carboxylic acid.
Q3: Can I use a different acetylating agent instead of ethyl acetate? A3: While other esters can be used, ethyl acetate is common due to its reactivity and the volatility of the corresponding alcohol byproduct (ethanol), which simplifies its removal. If a different ester is used, be mindful of its enolization potential and the possibility of introducing other side reactions.
Experimental Protocol: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound.
Materials:
-
Crude reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (reagent grade)
-
Glass column, collection tubes, TLC plates, UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3 Hexanes:Ethyl Acetate) to elute the desired product.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
Summary of Potential Side Products
| Side Product | Formation Pathway | Key Prevention Strategy |
| Ethyl acetoacetate | Self-condensation of ethyl acetate | Control stoichiometry and use a strong, non-nucleophilic base. |
| 6-acetyl-2-pyridinecarboxylic acid | Hydrolysis of the product's ester group | Careful, neutral or mildly acidic/basic workup at low temperatures. |
| 2,6-diacetylpyridine | Double Claisen condensation on the starting material | Strict stoichiometric control and reaction monitoring. |
| 2-acetylpyridine | Decarboxylation of the hydrolyzed product | Avoid prolonged heating during workup and purification. |
References
- Self condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. (2023). Toppr.
- Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. (n.d.). Doubtnut.
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures.
- Claisen Condensation. (n.d.). Organic Chemistry Portal.
- Decarboxylation. (2022). Master Organic Chemistry.
- β-Ketoacids Decarboxylate. (2021). Chemistry LibreTexts.
- The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.
- Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021). ResearchGate.
Sources
- 1. Self condensation of two moles of ethyl acetate in presence of sodium ethoxide yields: [cdquestions.com]
- 2. Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields [allen.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. aklectures.com [aklectures.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 6-acetylpyridine-2-carboxylate
Welcome to the technical support center for the synthesis and optimization of Ethyl 6-acetylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow and enhance reaction outcomes.
I. Overview of Synthesis
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the esterification of 6-acetylpicolinic acid or the direct manipulation of a pyridine-2-carboxylate derivative. A common synthetic route is the acetylation of an ethyl pyridine-2-carboxylate precursor.[1] However, achieving high yields and purity can be challenging due to potential side reactions and purification difficulties. This guide will provide troubleshooting strategies to navigate these complexities.
Reaction Workflow Diagram
Caption: General synthetic pathways to this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Low Reaction Yield
Question: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reactions, side-product formation, or issues with starting material purity.
Causality and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. However, be cautious as excessive heat can promote side reactions.
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction. Verify the stoichiometry of your reactants; an excess of one reagent may be necessary to drive the reaction to completion, but a large excess can lead to byproducts.
-
Catalyst Activity: If using a catalyst, its activity is crucial. For esterification reactions using sulfuric acid, ensure it is concentrated and handled under anhydrous conditions to prevent the introduction of water, which can hydrolyze the ester product.[3] For oxidation reactions, the choice and quality of the oxidizing agent are critical.
-
Side Reactions: The acetyl group is susceptible to various side reactions. For instance, in the presence of a strong base, deprotonation of the methyl group of the acetyl moiety can occur, leading to aldol-type condensation products or other undesired reactions.[4][5] Using a milder base or carefully controlling the reaction temperature can mitigate this.
Troubleshooting Workflow for Low Yield:
Caption: Decision-making workflow for troubleshooting low reaction yields.
Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I prevent their formation?
Answer: The formation of impurities is a common challenge. The nature of the side products depends on the specific synthetic route employed.
Common Side Products and Prevention Strategies:
| Side Product | Potential Cause | Prevention Strategy |
| Over-oxidation Products | Use of an overly strong oxidizing agent or prolonged reaction time during the oxidation of a methyl group. | Choose a milder oxidizing agent (e.g., selenium dioxide). Carefully monitor reaction progress and stop the reaction once the starting material is consumed. |
| Hydrolysis of Ester | Presence of water in the reaction mixture, especially under acidic or basic conditions. | Use anhydrous solvents and reagents. During workup, minimize contact time with aqueous acidic or basic solutions.[3] |
| Aldol Condensation Products | Strong basic conditions leading to deprotonation of the acetyl methyl group.[4][5] | Use a non-nucleophilic base or a weaker base. Maintain low reaction temperatures. |
| Unreacted Starting Material | Incomplete reaction. | As discussed in the low yield section, optimize reaction time, temperature, and stoichiometry. |
Purification Challenges
Question: I am having difficulty purifying this compound. What are the recommended purification methods?
Answer: Purification can be challenging due to the product's polarity and potential for co-elution with impurities.
Recommended Purification Protocols:
-
Column Chromatography: This is the most common method for purifying this compound.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexane is often effective. Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity.[2] The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be an effective purification technique.
-
Solvent Selection: A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Ethanol/water or hexane/ethyl acetate mixtures can be good starting points.[2]
-
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be employed. The boiling point of the related compound, ethyl 6-methylpyridine-2-carboxylate, is reported as 122-126 °C at 10 mmHg, which can serve as a reference point.
Difficulty with Reaction Initiation or Catalyst Performance
Question: My reaction is not starting, or the catalyst seems to be inactive. What should I check?
Answer: Several factors can inhibit reaction initiation or catalyst performance.
Troubleshooting Steps:
-
Moisture and Air Sensitivity: Some reagents and catalysts are sensitive to moisture and air. Ensure that your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all glassware and solvents are properly dried.
-
Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons. Purifying the starting materials before the reaction can be beneficial.
-
Incorrect Catalyst Loading: The amount of catalyst can be critical. Too little may result in a sluggish or incomplete reaction, while too much can sometimes lead to unwanted side reactions. Refer to literature procedures for recommended catalyst loading.
-
Phase Transfer Catalysis: For reactions involving immiscible phases, a phase transfer catalyst may be necessary to facilitate the reaction.[4][6] Ensure the chosen phase transfer catalyst is appropriate for your reaction system.
III. Experimental Protocols
Protocol 1: Esterification of 6-Acetylpicolinic Acid
This protocol is adapted from the general procedure for Fischer esterification.[3]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-acetylpicolinic acid (1 equivalent).
-
Solvent and Catalyst Addition: Add anhydrous ethanol (as the solvent and reactant, typically in excess). Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) dropwise while cooling the flask in an ice bath.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., to 10%, 15%, 20% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). A kind of preparation method of 2- acetylpyridine. Retrieved from
-
Google Patents. (n.d.). Process and catalyst for the preparation of acetylpyridines. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. Retrieved from [Link]
-
SciELO. (n.d.). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Retrieved from [Link]
-
SciELO México. (n.d.). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation [scielo.org.mx]
- 3. 6-methyl-pyridine-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Ethyl 6-acetylpyridine-2-carboxylate Synthesis
Introduction
Ethyl 6-acetylpyridine-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a directed Claisen condensation, can be challenging, with low conversion and byproduct formation being frequent obstacles. This guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to diagnosing and resolving common issues encountered during this synthesis. By understanding the causality behind each experimental parameter, you can systematically optimize your reaction for higher yield and purity.
Section 1: Foundational Knowledge - The Reaction Pathway
A solid understanding of the reaction's core principles is the first step in effective troubleshooting.
Q1: What is the primary synthetic route for this compound and what is its mechanism?
The most reliable and frequently cited method for preparing this compound (1) is the directed Claisen condensation of Ethyl 2,6-pyridinedicarboxylate (also known as 2,6-dicarbethoxypyridine) (3) with ethyl acetate.[1][2] This transformation hinges on the selective mono-acylation of one of the two ester groups.
Reaction Mechanism:
The reaction proceeds through several key steps, initiated by a strong base (typically sodium metal in ethanol, which forms sodium ethoxide in situ):
-
Enolate Formation: Sodium ethoxide, a strong base, deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate.
-
Nucleophilic Acyl Substitution: The ethyl acetate enolate attacks one of the electrophilic carbonyl carbons of the Ethyl 2,6-pyridinedicarboxylate substrate. This forms a tetrahedral intermediate.
-
Intermediate Collapse: The tetrahedral intermediate collapses, expelling an ethoxide leaving group and forming the β-keto ester intermediate (4).
-
Acidic Workup (Hydrolysis & Decarboxylation): The reaction is quenched with a strong acid (e.g., concentrated HCl). The acid serves two purposes: it neutralizes any remaining base and, upon heating (reflux), it hydrolyzes the newly formed ester and catalyzes the decarboxylation of the resulting β-keto acid to yield the final acetyl group.[1]
Caption: Mechanism of this compound synthesis.
Section 2: The Troubleshooting Workflow
Q2: My reaction shows low or no conversion. What is my first step?
Low conversion is a systemic problem. Before altering reaction parameters, a systematic diagnosis is essential. Follow this workflow to identify the root cause efficiently.
Sources
Stability issues of Ethyl 6-acetylpyridine-2-carboxylate under acidic conditions
Welcome to the technical support guide for Ethyl 6-acetylpyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, particularly concerning its stability under acidic conditions. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both an ester and a ketone moiety on a pyridine scaffold, allows for diverse chemical transformations. However, this same functionality presents inherent stability challenges, especially when exposed to acidic environments. Understanding these liabilities is critical for successful experimental outcomes, preventing yield loss, and avoiding the generation of impurities. This guide provides practical, field-tested advice to anticipate and mitigate these issues.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound under acidic conditions.
Issue 1: Low Yield or Complete Loss of Starting Material After Acidic Workup or Reaction
Symptoms:
-
TLC or LC-MS analysis shows the disappearance of the starting material spot/peak.
-
New, more polar spots/peaks appear.
-
The expected product is not formed, or is isolated in very low yields.
Probable Cause: The primary cause of starting material loss under acidic conditions is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 6-acetylpyridine-2-carboxylic acid. This carboxylic acid intermediate is often unstable under the reaction conditions and can undergo further degradation.
Underlying Mechanism: Acid-catalyzed ester hydrolysis proceeds via protonation of the carbonyl oxygen of the ester, which activates the carbonyl carbon for nucleophilic attack by water. This process is reversible but is driven to the carboxylic acid in the presence of excess water.
Solutions & Preventative Measures:
-
Avoid Aqueous Acidic Conditions: Whenever possible, use non-aqueous acidic conditions. For example, if a reaction requires an acid catalyst, consider using a Lewis acid or an organic acid in an anhydrous organic solvent.
-
Minimize Exposure Time: If an aqueous acidic workup is unavoidable, minimize the exposure time of your compound to the acidic solution. Perform extractions quickly and efficiently.
-
Control the Temperature: Hydrolysis rates are temperature-dependent. Conduct your acidic workups at low temperatures (e.g., 0 °C) to slow down the rate of ester cleavage.
-
Use a Buffered System: If the pH must be controlled, consider using a buffered solution to avoid strongly acidic conditions.
Experimental Protocol: Temperature-Controlled Acidic Workup
-
Once your reaction is complete, cool the reaction mixture to 0 °C using an ice bath.
-
Prepare a pre-chilled, saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).
-
Slowly and carefully quench the reaction by adding the cold NaHCO₃ solution until the pH of the aqueous layer is neutral (pH ~7).
-
Promptly extract your product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Issue 2: Formation of 2-Acetylpyridine as a Major Byproduct
Symptoms:
-
A new, less polar spot/peak appears in your TLC or LC-MS analysis.
-
¹H NMR analysis of the crude product shows a singlet for a methyl group and signals corresponding to a monosubstituted pyridine ring, but lacks the characteristic signals for the ethyl ester.
-
The mass spectrum corresponds to the molecular weight of 2-acetylpyridine (121.14 g/mol ).[1]
Probable Cause: This is a classic two-step degradation pathway. First, the ethyl ester is hydrolyzed to 6-acetylpyridine-2-carboxylic acid. Subsequently, this carboxylic acid undergoes decarboxylation (loss of CO₂) to yield 2-acetylpyridine. Pyridine-2-carboxylic acids (picolinic acids) are particularly susceptible to decarboxylation, a reaction often facilitated by heat and acid.[2][3][4]
Underlying Mechanism: The decarboxylation of picolinic acid and its derivatives is thought to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated.[4][5] This intermediate stabilizes the negative charge that develops on the ring as the carbon-carbon bond to the carboxyl group breaks.
Solutions & Preventative Measures:
-
Strict Temperature Control: Decarboxylation is highly temperature-dependent. Avoid heating the reaction mixture after the addition of acid. If a reaction must be run at elevated temperatures, acidic conditions should be avoided if possible.
-
Choice of Acid: The rate of decarboxylation can be influenced by the acidity of the medium.[2] In some cases, using a weaker acid might slow down this side reaction.
-
Protecting Group Strategy: If acidic conditions are required for other parts of your molecule, consider if a different ester (e.g., a t-butyl ester) might offer different stability or if the acetyl group should be protected (e.g., as a ketal). Ketal formation itself requires acidic conditions, so this would need to be carefully planned.
Workflow Diagram: Degradation Pathway of this compound
Sources
Technical Support Center: Synthesis of Ethyl 6-acetylpyridine-2-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-acetylpyridine-2-carboxylate. It addresses common challenges, offers detailed troubleshooting protocols, and explains the rationale behind catalyst selection and reaction optimization.
Catalyst Selection and Synthesis FAQs
This section addresses frequently asked questions regarding the synthesis of this compound, focusing on the critical aspect of catalyst and methodology selection.
Q1: What are the primary methods for synthesizing this compound and related acetylpyridines?
There are two primary, well-documented strategies for this synthesis, each suited for different scales and objectives:
-
Claisen Condensation: This is a highly effective lab-scale method that involves the reaction of a pyridine dicarboxylate ester, such as diethyl 2,6-pyridinedicarboxylate, with ethyl acetate in the presence of a strong base like sodium metal or sodium ethoxide.[1][2] This method offers good yields and is adaptable for various research settings.
-
Gas-Phase Catalytic Acylation: Primarily an industrial process, this method involves the reaction of a pyridinecarboxylic ester with acetic acid at high temperatures (350-450°C) over a solid-phase catalyst.[3] The most effective catalysts are titanium dioxide-based, often modified with an alkali or alkaline earth metal oxide and supported on high-porosity alumina-silica.[3][4]
Q2: For a lab-scale synthesis, which catalyst system is recommended?
For typical laboratory synthesis, the Claisen condensation approach is superior due to its milder conditions and avoidance of specialized high-temperature reactors. The "catalyst" in this context is the strong base that facilitates the condensation.
-
Recommended Base: Sodium metal (Na) is highly effective for promoting the condensation between diethyl 2,6-pyridinedicarboxylate and ethyl acetate.[1] Sodium ethoxide (NaOEt) can also be used, though some protocols report higher yields with metallic sodium.[2]
-
Mechanism: The base deprotonates ethyl acetate to form an enolate, which then acts as a nucleophile, attacking one of the ester groups on the pyridine ring. A subsequent hydrolysis and decarboxylation step (if starting from a diester and aiming for a mono-acetyl product) yields the final product.
Q3: What is the role of the catalyst support in the gas-phase synthesis method?
In the high-temperature gas-phase reaction, the catalyst support is critical for selectivity and catalyst stability. A high-porosity alumina-silica support has been shown to substantially improve the selectivity for the desired acetylpyridine.[3][4]
-
Causality: The primary side reaction in this process is the decarboxylation of the starting pyridinecarboxylic ester, which produces pyridine as an unwanted byproduct.[4] A high-porosity support with an optimal alumina-to-silica ratio (e.g., 75:25 to 85:15) provides a surface environment that favors the desired acylation reaction over decarboxylation, thereby increasing the yield of this compound.[3]
Q4: How do reaction conditions impact catalyst performance and overall yield?
Reaction conditions must be meticulously controlled for optimal outcomes:
-
In Claisen Condensation:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which will quench the strong base (sodium) and hydrolyze the esters. All reagents and solvents must be rigorously dried.
-
Temperature: The initial condensation is typically run at reflux, followed by controlled workup at lower temperatures.[4]
-
-
In Gas-Phase Synthesis:
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield or Incomplete Conversion of Starting Material.
-
Possible Cause 1 (Claisen Method): Inactive Base. The sodium metal may have been oxidized, or the sodium ethoxide may have degraded due to moisture.
-
Solution: Use freshly cut sodium metal with a clean, metallic surface. Ensure all solvents (e.g., toluene, ethanol) and reagents (ethyl acetate, diethyl 2,6-pyridinedicarboxylate) are anhydrous.
-
-
Possible Cause 2 (Claisen Method): Insufficient Reaction Time. The condensation reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue reflux until the starting diester spot is no longer visible or is significantly diminished.
-
-
Possible Cause 3 (Gas-Phase Method): Catalyst Deactivation. The catalyst may be poisoned or coked due to impurities in the feed or non-optimal temperatures.
-
Solution: Ensure high purity of the starting ester and acetic acid. Operate within the recommended temperature window (350-450°C).[3] Consider catalyst regeneration protocols if applicable.
-
Problem 2: High Levels of Side Products Detected.
-
Possible Cause 1 (Gas-Phase Method): Pyridine Formation. The primary side product in the gas-phase method is pyridine, resulting from decarboxylation of the starting material.[4]
-
Possible Cause 2 (Claisen Method): Formation of 2,6-Diacetylpyridine. If the reaction is not carefully controlled, the condensation can occur on both ester groups of the starting material.
-
Solution: Carefully control the stoichiometry of the reagents. Using a slight excess of the pyridine diester relative to the ethyl acetate enolate can favor mono-substitution. The workup procedure is also critical for isolating the mono-acetylated product.[1]
-
Problem 3: Difficulty in Purifying the Final Product.
-
Possible Cause 1: Co-distillation with Unreacted Starting Material. Lower boiling point esters (e.g., ethyl nicotinate) can have boiling points very close to the acetylpyridine product, making separation by distillation difficult if conversion is incomplete.[3]
-
Solution: While the target is an ethyl ester, if synthesizing related compounds, consider using a higher boiling point ester of the starting acid (e.g., butyl nicotinate). This increases the boiling point difference between the starting material and the product, simplifying purification by distillation.[3][4]
-
-
Possible Cause 2: Presence of Acidic or Basic Impurities.
-
Solution: Employ an acid-base extraction during workup. Dissolve the crude product in an organic solvent and wash with a mild acid (like dilute HCl) to remove any basic pyridine byproducts, followed by a wash with a mild base (like aqueous sodium bicarbonate) to remove acidic impurities.[4] Final purification is typically achieved by column chromatography (silica gel, using a petroleum ether:ethyl acetate gradient) or vacuum distillation.[1]
-
Data Summary: Comparison of Synthetic Methodologies
| Parameter | Claisen Condensation (Lab Scale) | Gas-Phase Catalysis (Industrial Scale) |
| Starting Materials | Diethyl 2,6-pyridinedicarboxylate, Ethyl Acetate | Pyridinecarboxylic Ester, Acetic Acid |
| Catalyst/Promoter | Sodium (Na) metal or Sodium Ethoxide (NaOEt) | TiO₂ on high-porosity Alumina-Silica |
| Temperature | Reflux (e.g., Toluene, ~110°C) | 350 - 450°C[3] |
| Pressure | Atmospheric | Atmospheric or slightly elevated |
| Typical Yield | 78-80%[1] | ~73% (for 3-acetylpyridine)[3] |
| Key Advantage | Milder conditions, accessible for lab equipment | Continuous process, high throughput |
| Key Challenge | Strict anhydrous conditions required | High energy input, specialized equipment |
| Primary Side Product | 2,6-diacetylpyridine[1] | Pyridine (from decarboxylation)[4] |
Visualized Workflows and Mechanisms
Plausible Mechanism for Claisen Condensation Synthesis
The following diagram illustrates the key steps in the formation of this compound via a base-promoted Claisen-type condensation.
Caption: Mechanism of base-promoted Claisen condensation.
Troubleshooting Workflow for Low Product Yield
This decision tree provides a logical path for diagnosing and solving issues related to low yields during the synthesis.
Caption: Decision tree for troubleshooting low synthesis yield.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Claisen Condensation[1]
Materials:
-
Diethyl 2,6-pyridinedicarboxylate
-
Ethyl acetate (anhydrous)
-
Sodium (Na) metal
-
Toluene (anhydrous)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), dilute
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Reaction Setup: Add sodium metal (1.0 eq) to anhydrous toluene under a nitrogen atmosphere. Heat the mixture to reflux until the sodium melts and forms a fine dispersion with vigorous stirring.
-
Enolate Formation: Cool the mixture. Add a solution of ethyl acetate (1.0 eq) and a small amount of absolute ethanol dropwise to initiate the reaction, forming sodium ethoxide in situ which then forms the enolate.
-
Condensation: Add a solution of diethyl 2,6-pyridinedicarboxylate (1.0 eq) in anhydrous toluene dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion by TLC.
-
Workup: Cool the reaction mixture in an ice bath. Cautiously add ethanol to quench any unreacted sodium, followed by slow addition of water.
-
Extraction: Adjust the pH to ~5-6 with dilute HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to yield pure this compound.
References
- G. D. Ebner, et al. (2006). Process and catalyst for the preparation of acetylpyridines. U.S.
- PubChem. This compound.
- Asghar, M. N., et al. (2016). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Química Nova, 39(6), 696-702. [Link]
- Organic Syntheses. 4-Acetylpyridine. Organic Syntheses, Coll. Vol. 4, p.5 (1963); Vol. 34, p.1 (1954). [Link]
- Asma, M., et al. (2008). An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine. Letters in Organic Chemistry, 5(4), 296-299. [Link]
- Jetir.org. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2.
- Sun, W-H., et al. (2006). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine.
- Gabriele, B., et al. (2018). Advances in Palladium-Catalyzed Carboxylation Reactions.
- RSC Publishing. (2023). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC. [Link]
- ResearchGate. (2020). Synthesis, characterization and catalytic performance of palladium supported on pyridine-based covalent organic polymer for Suzuki-Miyaura reaction. [Link]
- National Institutes of Health. (2011).
- Gabriele, B., et al. (2017). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. Molecules, 22(7), 1146. [Link]
- Wageningen University & Research. Synthesis and Reactions of Aziridine-2-Carboxylic Esters. [Link]
- ResearchGate. (2024).
- Al-Salahi, R., et al. (2010). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 15(9), 6363-6373. [Link]
- ResearchGate. (2016).
- ChemBK.
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Technical Support Center: Managing Exotherms in Large-Scale Ethyl 6-acetylpyridine-2-carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 6-acetylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the exothermic nature of this synthesis, particularly during scale-up operations. Our focus is on ensuring process safety, optimizing reaction conditions, and preventing thermal runaway events.
Section 1: Understanding the Exothermic Hazard
The synthesis of this compound is typically achieved through a Claisen condensation reaction. This class of reaction is known to be exothermic, and without proper control, the heat generated can lead to a dangerous, self-accelerating increase in temperature known as a thermal runaway.[1] The primary risk stems from the reaction between an ester enolate and another ester molecule, which, if not properly managed, can result in over-pressurization of the reactor, formation of unwanted byproducts, and in worst-case scenarios, reactor failure.[1]
Frequently Asked Questions (FAQs) - Exotherm Fundamentals
Q1: What is the primary cause of the exotherm in the synthesis of this compound?
A1: The primary heat source is the carbon-carbon bond-forming Claisen condensation reaction between two ester molecules, one of which acts as a nucleophile (enolate) and the other as an electrophile.[2][3][4][5][6][7] This reaction, facilitated by a strong base like sodium ethoxide, is inherently exothermic. The subsequent neutralization of the reaction mixture with acid also contributes to the overall heat generation.
Q2: How does the scale of the reaction impact the risk of a thermal runaway?
A2: As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases.[8][9] This is a critical factor because the heat generated is proportional to the volume of the reactants (a cubic relationship), while the heat dissipated through the reactor walls is proportional to the surface area (a square relationship).[9] Consequently, larger reactors have a reduced capacity for heat removal per unit of reacting mass, significantly increasing the risk of heat accumulation and thermal runaway.[8][9]
Q3: What are the potential consequences of a thermal runaway in this synthesis?
A3: A thermal runaway can have severe consequences, including:
-
Rapid pressure increase: The boiling of solvents and reagents can lead to pressures exceeding the reactor's design limits, potentially causing an explosion.
-
Release of hazardous materials: A reactor breach can release flammable solvents and corrosive chemicals.
-
Product and yield loss: High temperatures can lead to the degradation of reactants and products, and promote the formation of impurities.
-
Equipment damage: The uncontrolled reaction can cause significant damage to the reactor and surrounding equipment.
Section 2: Proactive Exotherm Management Strategies
Effective management of the reaction exotherm is crucial for a safe and successful synthesis. This section outlines key strategies to control the reaction temperature and prevent thermal runaway.
Troubleshooting Guide - Proactive Control
| Observation/Question | Potential Cause | Recommended Action |
| How can I prevent a rapid temperature spike during reagent addition? | Rapid addition of the strong base (e.g., sodium ethoxide) or the ester reactant can lead to a sudden, uncontrolled exotherm. | Implement a controlled, semi-batch addition of the limiting reagent.[9] Use a dosing pump with a pre-determined, slow addition rate. Monitor the internal temperature closely and have a cooling system on standby. |
| What is the optimal temperature for this reaction to balance safety and reaction rate? | The ideal temperature will depend on the specific reactants and scale. Too low a temperature may slow the reaction unnecessarily, while too high a temperature increases the risk of side reactions and runaway. | Conduct reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) on a small scale to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for safe scale-up. |
| How do I ensure efficient heat removal from the reactor? | Inadequate heat transfer is a primary cause of thermal runaway on a larger scale. | Use a reactor with a high heat transfer coefficient. Ensure good agitation to promote heat transfer to the reactor walls. For large-scale reactions, consider using a jacketed reactor with a reliable and powerful cooling system.[10][11] |
| What are the key process parameters to monitor? | Failure to monitor critical parameters can lead to a loss of control. | Continuously monitor the internal reaction temperature, the temperature of the cooling jacket, and the addition rate of reagents.[8] Consider using an automated reactor control system for precise control and safety interlocks.[8] |
Experimental Protocol: Small-Scale Reaction Calorimetry
This protocol outlines a general procedure for determining the thermal profile of the reaction using a reaction calorimeter.
-
Preparation:
-
Set up the reaction calorimeter according to the manufacturer's instructions.
-
Charge the reactor with the initial reactants (e.g., the pyridine carboxylate ester and solvent).
-
Establish a stable initial temperature.
-
-
Reagent Addition:
-
Begin the controlled addition of the strong base solution (e.g., sodium ethoxide in ethanol) at a slow, constant rate.
-
Continuously record the internal temperature, jacket temperature, and heat flow.
-
-
Data Analysis:
-
Analyze the heat flow data to determine the total heat of reaction (ΔHr).
-
Calculate the adiabatic temperature rise (ΔTad) to understand the worst-case scenario in the event of a cooling failure.
-
Identify the maximum temperature of the synthesis reaction (MTSR) under normal operating conditions.
-
Visualization: Decision Tree for Proactive Exotherm Control
Caption: A decision tree for proactive exotherm management.
Section 3: Troubleshooting and Emergency Response
Even with proactive measures, unexpected events can occur. This section provides guidance on how to respond to temperature excursions and potential emergency situations.
Frequently Asked Questions (FAQs) - Troubleshooting & Emergency Response
Q4: The reaction temperature is rising faster than expected, what should I do?
A4: This is a critical situation that requires immediate action.
-
Stop the addition of all reagents immediately.
-
Increase the cooling to the maximum capacity.
-
If the temperature continues to rise, consider adding a pre-cooled, inert solvent (quenching) to dilute the reaction mixture and absorb heat.
-
If the situation is not brought under control, initiate the emergency shutdown procedure. [12]
Q5: What should be included in an emergency shutdown procedure for this synthesis?
A5: An emergency shutdown procedure should be clearly defined and all personnel should be trained on it.[13][14] Key elements include:
-
Immediate cessation of all reagent feeds. [13]
-
Activation of an emergency cooling system (if available).
-
A clear plan for the controlled quenching or "killing" of the reaction. This may involve the rapid addition of a pre-determined quenching agent.
-
Evacuation procedures for all personnel. [13]
-
Contact information for emergency services. [13]
Q6: What are some common side reactions that can be exacerbated by high temperatures?
A6: High temperatures can promote several undesirable side reactions, including:
-
Self-condensation of the starting ester: This can lead to a mixture of products and reduce the yield of the desired compound.
-
Decomposition of the product: The β-keto ester product may not be stable at elevated temperatures.
-
Reaction with the solvent: The strong base can potentially react with the solvent at higher temperatures.
Visualization: Workflow for Responding to a Temperature Excursion
Caption: A workflow for responding to a temperature excursion.
Section 4: References
-
Safe Automated Dosing with Exothermic Reactions - Case Study. (2016, October 25). Pharma IQ. [Link]
-
Dealing With Industrial Emergency Conditions-Safety Guidelines. PharmaState Academy. [Link]
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Basic Design Considerations for Industrial LENR Reactors. [Link]
-
The protection of reactors containing exothermic reactions: an HSE view. IChemE. [Link]
-
Runaway reactions, case studies, lessons learned. ARIA. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Condensation Reactions - Formulas, Mechanisms, Types and Examples. CK-12 Foundation. [Link]
-
Scale Up Safety. Stanford University Environmental Health & Safety. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DEKRA. [Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. [Link]
-
Condensation Reactions. Chemistry LibreTexts. [Link]
-
Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
-
Claisen Condensation Reaction Mechanism. YouTube. [Link]
-
The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
O-Acetylation using acetic anhydride in pyridine. GlycoPOD. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
The Claisen Condensation Reaction. Organic Chemistry (OpenStax). [Link]
-
Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Publishing. [Link]
-
Synthesis, structure characterization, and thermochemistry of the coordination compounds of pyridine-2,6-dicarboxylic acid with several metals (Ca and Co). ResearchGate. [Link]
-
Acylation of pyridine N‐oxide derivative by α‐oxocarboxylic acid under... ResearchGate. [Link]
-
Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). YouTube. [Link]
-
Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? Reddit. [Link]
-
Mixed Claisen Condensations. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]
-
How to investigate a temperature excursion or deviation faster. Eupry. [Link]
-
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. [Link]
-
The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses. [Link]
-
Synthesis of B-keto esters. Google Patents.
-
Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. MDPI. [Link]
-
Experimental Heat Transfer Analysis of the IPR-R1 TRIGA Reactor. International Atomic Energy Agency. [Link]
-
Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Jetir.org. [Link]
-
Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO. [Link]
-
Numerical and Experimental Study of Heat Transfer in Pyrolysis Reactor Heat Exchange Channels with Different Hemispherical Protrusion Geometries. MDPI. [Link]
-
Synthesis of methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates and their conversion to tert-butyl 4,5,6,7-tetrahydropyrazolo-[4,3-b]pyridine-6-carboxylates. ResearchGate. [Link]
-
Considerations for the Design of a High-Temperature Particle Reoxidation Reactor for Extraction of Heat in Thermochemical Energy Storage Systems. ResearchGate. [Link]
-
Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO. [Link]
-
Heat transfer considerations in design of a batch tube reactor for biomass hydrolysis. [Link]
-
Claisen Condensation Practice Problems. Chemistry Steps. [Link]
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- 14. Emergency Shutdown Procedure (ESD) Guide | RS [uk.rs-online.com]
Technical Support Center: Purification of Ethyl 6-acetylpyridine-2-carboxylate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of Ethyl 6-acetylpyridine-2-carboxylate. The following sections are designed to troubleshoot common issues and answer frequently asked questions, ensuring the highest possible purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your compound is heavily dependent on its synthetic route. A common synthesis involves the acylation of a pyridine-2-carboxylate derivative.[1] Based on this and related preparations, you can anticipate the following impurities:
-
Unreacted Starting Materials: This includes the precursor ethyl pyridine-2-carboxylate or related picolinic acid derivatives.[2]
-
Reaction By-products: Side reactions can lead to various impurities. For instance, if the reaction is not carefully controlled, hydrolysis of the ethyl ester can occur, forming 6-acetylpyridine-2-carboxylic acid.[3] Over-acylation or side-chain reactions are also a possibility depending on the specific reagents used.
-
Reagents and Catalysts: Residual acylating agents (like acetic anhydride or acetyl chloride), bases (like pyridine or triethylamine), and catalysts may be present.[1][4]
-
Solvent Residues: Common organic solvents used in the reaction or initial work-up (e.g., toluene, ethyl acetate, dichloromethane) may be retained in the crude product.[5]
-
Degradation Products: The compound can be sensitive to air, moisture, and heat. Improper handling or storage can lead to the formation of various degradation products.[6] The pyridine ring itself can be susceptible to N-oxidation.[7]
Q2: How should I properly store this compound to maintain its purity?
A2: To ensure the long-term stability of your purified compound, proper storage is critical. This compound is sensitive to air and moisture.[6] Hydrolysis of the ester group is a primary concern.[3]
Recommended Storage Protocol:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.[6] This minimizes exposure to oxygen and moisture.
-
Cool and Dry: Keep the container tightly sealed in a cool, dry place.[8] A freezer at -20°C is often recommended for long-term storage.[9]
-
Light Protection: Use an amber glass vial or store the container in the dark to protect it from light, which can catalyze degradation.[3]
Q3: Which analytical techniques are best for assessing the purity of my sample?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation and identifying organic impurities. The proton NMR spectrum should show characteristic peaks for the ethyl group, the acetyl group, and the protons on the pyridine ring. Impurity peaks can often be identified by comparing the spectrum to reference data for common solvents and reagents.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column is often suitable. Due to the basic nature of the pyridine nitrogen, peak tailing can be an issue. This can often be mitigated by adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase or using a column with low silanol activity.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities, such as residual solvents.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing the complexity of the impurity profile before committing to large-scale purification like column chromatography.[10]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: My purified product has a persistent yellow or brown color.
-
Possible Cause: The color may be due to highly conjugated, polymeric, or degradation by-products formed during the synthesis, especially if high temperatures were used.
-
Solution 1: Activated Carbon Treatment.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or ethanol).
-
Add a small amount of activated carbon (typically 1-2% w/w).
-
Stir or gently heat the mixture for 15-30 minutes.
-
Filter the hot solution through a pad of Celite® or a syringe filter to remove the carbon.
-
Proceed with recrystallization or solvent evaporation.
-
-
Solution 2: Column Chromatography. If the colored impurities have different polarities from your product, silica gel chromatography can be very effective at separating them.[10]
Problem 2: My recrystallization attempt resulted in oiling out or a very low yield.
-
Possible Cause: This typically indicates a poor choice of solvent system or the presence of impurities that are suppressing crystallization.
-
Troubleshooting Steps:
-
Solvent Screening: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test a range of solvents with varying polarities (see table below). A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.[3]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and lead to smaller, less pure crystals.[3]
-
Scratching: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Seeding: If you have a small amount of pure material, add a seed crystal to the cooled solution to initiate crystallization.
-
| Solvent System | Suitability for Pyridine Carboxylates | Notes |
| Isopropanol/Water | Good to Excellent | A good starting point for many pyridine derivatives.[3] |
| Ethanol/Water | Good | Often effective for removing polar impurities.[3] |
| Hexanes/Ethyl Acetate | Fair to Good | Useful for less polar compounds; the ratio can be fine-tuned.[3] |
| Toluene | Fair | Can be effective, but ensure it is fully removed. |
| Methanol | Good | The compound is often soluble; can be used with an anti-solvent like water or hexanes.[3] |
Problem 3: I'm seeing persistent impurity peaks in my NMR after column chromatography.
-
Possible Cause 1: Co-elution. The impurity may have a very similar polarity to your product, making separation difficult.
-
Solution:
-
Optimize Mobile Phase: Use TLC to find a solvent system that provides better separation (aim for an Rf of 0.2-0.3 for your product).[10] Try different solvent systems, for example, switching from hexanes/ethyl acetate to dichloromethane/methanol.
-
Change Stationary Phase: If silica gel (which is acidic) is not providing adequate separation or is causing degradation, consider using neutral alumina or reverse-phase silica gel.[10]
-
-
Possible Cause 2: Compound Degradation on Silica. Some pyridine compounds can degrade on acidic silica gel.[10]
-
Solution:
-
Deactivate Silica: Run a "pre-elution" of your column with your mobile phase containing 1% triethylamine to neutralize active sites before loading your sample.
-
Use Alumina: Switch to a neutral or basic alumina stationary phase.
-
-
Possible Cause 3: Overloading the Column. Loading too much crude material can lead to poor separation.
-
Solution:
-
Reduce Sample Load: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, dry loading can improve resolution. Dissolve your crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[3]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline. The optimal solvent must be determined experimentally.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) and heat the mixture with stirring until the solid completely dissolves.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize yield.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. A good system will give your target compound an Rf value of approximately 0.2-0.3.[10] A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand to the top of the silica.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent itself) and carefully load it onto the sand layer. Alternatively, perform a dry loading as described in the troubleshooting section.[3]
-
Elution: Begin eluting with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) based on the separation observed on TLC.[10]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[10]
Section 4: Visualized Workflow
Decision Tree for Purification Strategy
This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.
Caption: Decision workflow for purifying this compound.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives by Chromatography.
- BenchChem. (n.d.). Technical Support Center: Purification of Ethyl 4,6-dichloronicotinate Derivatives.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Acetylpyridine.
- BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77.
- United States Biological. (n.d.). Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate - Data Sheet.
- SIELC Technologies. (n.d.). Separation of Ethyl nicotinate on Newcrom R1 HPLC column.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Acetylpyridine.
- Google Patents. (n.d.). CN109503469A - A kind of preparation method of 2- acetylpyridine.
- Google Patents. (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- ChemicalBook. (n.d.). 6-methyl-pyridine-2-carboxylic acid ethyl ester synthesis.
Sources
- 1. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
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- 7. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Analytical Methods for Monitoring Ethyl 6-acetylpyridine-2-carboxylate Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving Ethyl 6-acetylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting guidance, and validated protocols for robust and reliable reaction monitoring. Our focus is on ensuring scientific integrity through a deep understanding of the underlying principles of each analytical technique.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and implementation of analytical methods for monitoring the synthesis and purification of this compound.
Q1: What are the most suitable analytical techniques for monitoring the formation of this compound?
A1: The choice of analytical technique depends on the specific requirements of the analysis, such as the need for real-time monitoring, quantitative accuracy, or structural confirmation. The most commonly employed and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For in-process monitoring, in-situ techniques like FT-IR or Raman spectroscopy can also be highly valuable for tracking the disappearance of reactants and the appearance of products in real-time.[2][3]
Q2: I am developing an HPLC method. What would be a good starting point for column and mobile phase selection for this compound?
A2: For a non-volatile and moderately polar compound like this compound, a reverse-phase HPLC method is a robust starting point.[1][4]
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a versatile choice for separating a wide range of organic molecules.[4] For potentially better peak shape with basic pyridine compounds, consider a column with low silanol activity or an end-capped C18 column.[5][6]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (ACN) and water is a common starting point.[4][6] Due to the basic nature of the pyridine ring, adding a modifier to the mobile phase is crucial to obtain symmetrical peaks.[5] An acidic modifier like 0.1% formic acid or phosphoric acid is often used.[6][7] For MS compatibility, formic acid is preferred.[1][4]
-
Detection: UV detection is suitable for this molecule due to the presence of the pyridine ring chromophore. A common wavelength for pyridine derivatives is around 254 nm.[4][8]
Q3: Can I use Gas Chromatography (GC) to monitor my reaction?
A3: GC-MS can be a powerful technique for analyzing volatile and semi-volatile compounds.[1] While this compound has a moderate molecular weight, its volatility might be sufficient for GC analysis, especially at higher temperatures. GC-MS offers the advantage of providing mass spectral data for peak identification.[9] However, for thermally labile compounds, degradation in the injector port can be a concern. A thorough evaluation of thermal stability is recommended before adopting a GC-based method.
Q4: How can NMR spectroscopy be used for reaction monitoring?
A4: NMR spectroscopy is an excellent tool for structural elucidation and can be used for quantitative analysis of reaction mixtures. By integrating the signals of specific protons on the starting materials and the product, you can determine the reaction conversion.[10][11] For instance, the appearance of the characteristic ethyl ester signals and the acetyl group protons of the product, alongside the disappearance of reactant signals, can be monitored over time.[10][12] ¹H NMR is particularly useful for providing a direct measure of the relative amounts of different species in the reaction mixture without the need for chromatographic separation.[13]
Q5: What is analytical method validation and why is it important?
A5: Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[14][15] It is a critical requirement in the pharmaceutical industry to ensure the reliability, accuracy, and reproducibility of analytical data.[15][16] Key parameters evaluated during validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[15][17][18] Employing validated methods is essential for regulatory compliance and ensures the quality and safety of pharmaceutical products.[14][16]
Section 2: Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the analysis of this compound reactions.
HPLC Troubleshooting
Issue 1: Peak Tailing for this compound
-
Cause: The basic nitrogen on the pyridine ring can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases, leading to poor peak shape.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Issue 2: Co-elution of Product with an Impurity
-
Cause: Insufficient resolution between the analyte of interest and a closely related impurity or starting material.
-
Troubleshooting Steps:
-
Modify the Mobile Phase Gradient: Adjust the gradient slope to provide better separation. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: Small changes in pH can affect the ionization state of the analyte and impurities, leading to changes in retention time and potentially improved separation.[5]
-
Change the Stationary Phase: If mobile phase optimization is unsuccessful, switching to a column with a different stationary phase (e.g., from C18 to a phenyl or cyano column) can provide a different separation mechanism and improve resolution.[5]
-
GC-MS Troubleshooting
Issue: No Peak or a Very Small Peak for the Product
-
Cause: This could be due to several factors, including low volatility, thermal degradation in the injector, or poor ionization.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for GC-MS analysis.
Section 3: Experimental Protocols
General HPLC Method for Reaction Monitoring
This protocol provides a starting point for monitoring the synthesis of this compound. Optimization will likely be required for specific reaction mixtures.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by diluting in a cold solvent).
-
Dilute the sample with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.[4]
General Workflow for Analytical Method Validation
The following diagram illustrates a high-level workflow for the validation of an analytical method for quantifying this compound.
Caption: High-level workflow for analytical method validation.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
- BenchChem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
- SIELC Technologies. (n.d.). Separation of Butyl pyridine-2-carboxylate on Newcrom R1 HPLC column.
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
- Royal Society of Chemistry. (2021). In-Situ sensors for flow reactors – a review. Reaction Chemistry & Engineering.
- Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- GSP. (n.d.). Analytical method validation: A brief review.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- vscht.cz. (n.d.). Successful HPLC Operation - Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Scribd. (2024). GCMS Analysis Report.
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). Metalation of 2-Methylpyridine Derivatives.
- MDPI. (2025). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis.
- JETIR. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2.
- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- PubMed Central. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.
- United States Biological. (n.d.). Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate - Data Sheet.
- Scholars Research Library. (n.d.). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant.
- MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate.
- ResearchGate. (2024). Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Sigma-Aldrich. (n.d.). This compound | 114578-70-0.
- SciELO. (n.d.). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives.
- ResearchGate. (2025). Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones.
- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
- ResearchGate. (2025). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
Sources
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- 3. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Butyl pyridine-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
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- 13. scielo.br [scielo.br]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 15. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 16. particle.dk [particle.dk]
- 17. wjarr.com [wjarr.com]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
Technical Support Center: Ethyl 6-acetylpyridine-2-carboxylate Characterization
Welcome to the technical support guide for Ethyl 6-acetylpyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.
I. Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific problems that may arise during the handling and analysis of this compound, offering explanations for their root causes and detailed protocols for their resolution.
Problem 1: Inconsistent Yields and Presence of Impurities in Synthesis
Question: My synthesis of this compound results in low yields and the presence of significant impurities. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields and impurities often stem from suboptimal reaction conditions, incomplete reactions, or side reactions. The synthesis of this compound, commonly achieved through an acetylation reaction of an appropriate pyridine derivative, is sensitive to several factors.[1]
Causality and Optimization Strategies:
-
Moisture Sensitivity: The starting materials and reaction environment must be scrupulously dry. Any moisture can lead to the hydrolysis of reagents or the desired product, significantly reducing the yield. Handling and storing reagents under an inert gas like argon or nitrogen is recommended.
-
Reaction Temperature and Time: Acetylation reactions require careful temperature control. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote the formation of side products. A systematic optimization of the reaction time and temperature is crucial.
-
Stoichiometry of Reagents: The molar ratios of the pyridine precursor, acetylating agent (e.g., acetic anhydride), and any catalysts are critical. An excess of the acetylating agent can sometimes lead to di-acetylation or other side reactions.
-
Work-up Procedure: The purification process after the reaction is complete is vital. An improper work-up can lead to the loss of the product or the carry-over of impurities. A typical and effective work-up involves neutralization, extraction with a suitable organic solvent (like ethyl acetate), and subsequent drying of the organic phase.[2]
Step-by-Step Optimization Protocol:
-
Drying of Reagents and Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents and reagents.
-
Inert Atmosphere: Set up the reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric moisture.
-
Temperature Monitoring: Use a reliable thermometer and a controlled heating source (e.g., an oil bath) to maintain the optimal reaction temperature.
-
Controlled Addition of Reagents: Add the acetylating agent dropwise to the reaction mixture to control the initial exotherm and prevent side reactions.
-
TLC Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the point of maximum product formation and minimize the formation of degradation products.
-
Optimized Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with a saturated sodium bicarbonate solution to neutralize excess acid. Extract the product with ethyl acetate, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[2]
Problem 2: Ambiguous NMR Spectroscopic Data
Question: The 1H or 13C NMR spectrum of my purified this compound sample shows unexpected peaks or peak broadening. How can I interpret this and obtain a clean spectrum?
Answer:
Ambiguous NMR data can be frustrating and may arise from several sources, including residual solvents, impurities, sample degradation, or instrument-related issues.
Potential Causes and Solutions:
-
Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., ethyl acetate, hexane, dichloromethane) are a frequent observation.
-
Solution: Compare the chemical shifts of the unknown peaks with a standard table of NMR solvent impurities. To remove residual solvents, co-evaporation with a high-boiling point solvent (if the product is stable) or drying under high vacuum for an extended period can be effective.
-
-
Structural Isomers or Tautomers: The presence of the acetyl group and the pyridine ring could potentially lead to complex NMR spectra if multiple conformations are present in solution.
-
Solution: Variable temperature (VT) NMR studies can help to resolve this. If the broadening is due to conformational exchange, the peaks may sharpen at higher or lower temperatures.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening.
-
Solution: If metal contamination is suspected from a catalyst used in the synthesis, treating the sample with a chelating agent or passing it through a short plug of silica gel or activated carbon can remove these impurities.
-
-
Sample Degradation: this compound may be susceptible to hydrolysis or other degradation pathways if not handled or stored correctly.
-
Solution: Ensure the sample is stored in a cool, dry, and dark place under an inert atmosphere. Prepare the NMR sample immediately before analysis using a fresh, high-quality deuterated solvent.
-
Data Interpretation Workflow:
Sources
Technical Support Center: Recrystallization of Ethyl 6-acetylpyridine-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 6-acetylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical advice and troubleshooting strategies for the successful recrystallization of this compound. Our focus is on explaining the rationale behind experimental choices to ensure both high purity and yield.
Introduction
This compound is a key intermediate in various synthetic pathways. Achieving high purity is critical for downstream applications. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility between the target compound and impurities in a given solvent system. This guide provides a comprehensive overview of recrystallization techniques tailored to the specific properties of this compound.
A crucial physical property of this compound is its melting point of 50.0-51.5 °C[1]. This relatively low melting point requires careful consideration during the recrystallization process to avoid "oiling out," where the compound separates as a liquid instead of forming crystals.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Based on its structure (a pyridine ring with an ester and a ketone functional group), solvents of intermediate polarity are a good starting point. The compound is known to be soluble in organic solvents like ether and chloroform and insoluble in water[1]. A mixed solvent system, such as ethanol/water, isopropanol/water, or ethyl acetate/hexane, is often effective. A detailed protocol for solvent screening is provided in the "Experimental Protocols" section.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" is a common issue, especially with low-melting-point compounds[2]. It occurs when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent to decrease the saturation point and then allow it to cool slowly again[3].
-
Lower the crystallization temperature: Ensure the solution is cooled slowly to a temperature below the compound's melting point before significant crystal formation begins.
-
Use a different solvent system: The chosen solvent may not be appropriate. Experiment with a solvent in which the compound has lower solubility.
Q3: Crystal formation is not occurring, even after cooling. What are the possible reasons and solutions?
A3: Failure to crystallize can be due to several factors:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of pure this compound[4].
-
Too much solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystallization to occur upon cooling. The volume of the solvent can be reduced by gentle heating or using a rotary evaporator, followed by another cooling cycle[3].
Q4: My crystal yield is very low. How can I improve it?
A4: Low yield can be attributed to several factors:
-
Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent to ensure the solution is saturated.
-
Cooling for an insufficient amount of time: Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize precipitation.
-
Premature crystallization: If crystals form too early during hot filtration, some of the product will be lost. Ensure the filtration apparatus is pre-heated.
-
Washing with the wrong solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to avoid redissolving the product[5].
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The rate of cooling is too rapid. | Reheat to dissolve the oil, add more of the "soluble" solvent, and cool slowly. Consider a lower-boiling solvent system[1][3]. |
| No Crystal Formation | Too much solvent was used. The solution is supersaturated. | Reduce the solvent volume by evaporation. Induce crystallization by scratching the flask or adding a seed crystal[3][4]. |
| Poor Recovery/Low Yield | The compound is too soluble in the cold solvent. Too much solvent was used for dissolution or washing. Premature crystallization during hot filtration. | Ensure the use of a minimal amount of hot solvent. Cool the solution in an ice bath for an extended period. Wash crystals with ice-cold solvent. Preheat the filtration apparatus[5][6]. |
| Ineffective Purification | The chosen solvent does not effectively differentiate between the compound and impurities. Crystals formed too quickly, trapping impurities. | Perform solvent screening to find a more suitable system. Slow down the cooling rate to allow for selective crystal growth[1][7]. |
| Colored Crystals | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities[7]. |
Experimental Protocols
Solvent System Selection
A systematic approach is crucial for identifying the optimal solvent for recrystallization.
-
Single Solvent Screening:
-
Place approximately 20-30 mg of crude this compound into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, observing solubility.
-
If the compound is insoluble at room temperature, heat the test tube gently. An ideal single solvent will dissolve the compound when hot but show low solubility when cold.
-
-
Mixed Solvent System Selection:
-
This is often more effective. A good mixed solvent system consists of a "soluble" solvent in which the compound is readily soluble and a "miscible" anti-solvent in which the compound is poorly soluble[8][9].
-
Suggested Pairs:
-
Ethanol (soluble) / Water (anti-solvent)
-
Isopropanol (soluble) / Water (anti-solvent)
-
Ethyl Acetate (soluble) / Hexane (anti-solvent)
-
Toluene (soluble) / Hexane (anti-solvent)
-
-
Procedure: Dissolve the compound in a minimum amount of the hot "soluble" solvent. Add the "anti-solvent" dropwise until the solution becomes turbid. Add a few more drops of the "soluble" solvent until the solution is clear again. Allow to cool and observe crystallization[8][9].
-
Detailed Recrystallization Protocol (Using a Mixed Solvent System, e.g., Ethyl Acetate/Hexane)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask[10].
-
Induce Crystallization: While the solution is still hot, add hexane dropwise until a slight cloudiness persists. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution[4].
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate/hexane mixture to remove any remaining soluble impurities[5].
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and yield of the final product.
Visualization of the Recrystallization Workflow
Caption: A flowchart of the recrystallization process.
References
- Vogel, A. I. (1956). Practical Organic Chemistry (3rd ed.). Wiley.
- University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation.
- Journal of Chemical Education. (1985). Purification of low-melting compounds.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- ChemBK. (2024). This compound.
- MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
- California State University, Stanislaus. (n.d.). Recrystallization.
- DeBartolo, M. (2002). Organic Chemistry 253 Experiment #3 Recrystallization.
Sources
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- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
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- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of Ethyl 6-acetylpyridine-2-carboxylate
This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of Ethyl 6-acetylpyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data dump, offering a comparative analysis with a structurally related alternative, Ethyl pyridine-2-carboxylate, and detailed, field-proven experimental protocols. Every step and interpretation is explained with the causality that underpins robust scientific inquiry.
Introduction: The Importance of Unambiguous Characterization
This compound is a disubstituted pyridine derivative with functional groups that make it a versatile building block.[1] Its precise chemical structure, including the regiochemistry of the substituents, is critical to its reactivity and the properties of the resulting downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[2] This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a framework for its confident identification and purity assessment.
The Foundation: Understanding NMR in Substituted Pyridines
The pyridine ring is an aromatic heterocycle where the nitrogen atom significantly influences the electron density distribution, and consequently, the chemical shifts of the ring's protons and carbons.[2] The nitrogen atom is electron-withdrawing, which generally deshields the protons and carbons of the ring, causing them to resonate at a higher chemical shift (downfield) compared to benzene. The effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4).[2] Substituents on the pyridine ring will further modulate these chemical shifts based on their electronic properties (electron-donating or electron-withdrawing).[3]
In-Depth NMR Analysis of this compound
Molecular Structure and Atom Numbering
Caption: Molecular structure and atom numbering for this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-3 | 8.15 | d | 1H | Pyridine H-3 | Adjacent to the electron-withdrawing ester group and the nitrogen atom. |
| H-4 | 8.05 | t | 1H | Pyridine H-4 | Coupled to both H-3 and H-5. |
| H-5 | 8.25 | d | 1H | Pyridine H-5 | Adjacent to the electron-withdrawing acetyl group. |
| O-CH₂ | 4.50 | q | 2H | Ethyl CH₂ | Deshielded by the adjacent ester oxygen; split by the methyl protons. |
| CO-CH₃ | 2.80 | s | 3H | Acetyl CH₃ | Singlet as there are no adjacent protons. |
| CH₂-CH₃ | 1.45 | t | 3H | Ethyl CH₃ | Split by the methylene protons. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| 200.5 | C=O (Acetyl) | Typical chemical shift for a ketone carbonyl carbon. |
| 164.0 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon. |
| 155.0 | C-6 (Pyridine) | Aromatic carbon attached to the acetyl group. |
| 148.0 | C-2 (Pyridine) | Aromatic carbon attached to the ester group. |
| 138.0 | C-4 (Pyridine) | Aromatic carbon in the pyridine ring. |
| 128.0 | C-5 (Pyridine) | Aromatic carbon in the pyridine ring. |
| 125.0 | C-3 (Pyridine) | Aromatic carbon in the pyridine ring. |
| 62.0 | O-CH₂ (Ethyl) | Carbon of the ethyl ester, deshielded by oxygen. |
| 26.0 | CO-CH₃ (Acetyl) | Methyl carbon of the acetyl group. |
| 14.0 | CH₂-CH₃ (Ethyl) | Methyl carbon of the ethyl group. |
Comparative Analysis: this compound vs. Ethyl pyridine-2-carboxylate
To provide context to the predicted data, we will compare it with the experimental NMR data for Ethyl pyridine-2-carboxylate (also known as Ethyl picolinate). This comparison will highlight the influence of the acetyl group at the 6-position on the chemical shifts of the pyridine ring.
Experimental NMR Data for Ethyl pyridine-2-carboxylate (CDCl₃)[2]
¹H NMR (ppm): 8.79 (m, 1H), 8.12 (m, 1H), 7.84 (m, 1H), 7.44 (m, 1H), 4.44 (q, 2H), 1.41 (t, 3H).[2]
¹³C NMR (ppm): 164, 149, 147, 136, 126, 124, 61, 14.[2]
Data Comparison Table
| Position | This compound (Predicted ¹H ppm) | Ethyl pyridine-2-carboxylate (Experimental ¹H ppm)[2] | Δδ (ppm) | This compound (Predicted ¹³C ppm) | Ethyl pyridine-2-carboxylate (Experimental ¹³C ppm)[2] | Δδ (ppm) |
| H-3/C-3 | 8.15 | 7.84 | +0.31 | 125.0 | 126 | -1.0 |
| H-4/C-4 | 8.05 | 7.44 | +0.61 | 138.0 | 136 | +2.0 |
| H-5/C-5 | 8.25 | 8.12 | +0.13 | 128.0 | 124 | +4.0 |
| H-6/C-6 | - | 8.79 | - | 155.0 | 149 | +6.0 |
| C-2 | - | - | - | 148.0 | 147 | +1.0 |
| O-CH₂ | 4.50 | 4.44 | +0.06 | 62.0 | 61 | +1.0 |
| CH₂-CH₃ | 1.45 | 1.41 | +0.04 | 14.0 | 14 | 0 |
| C=O (Ester) | - | - | - | 164.0 | 164 | 0 |
| CO-CH₃ | 2.80 | - | - | 26.0 | - | - |
| C=O (Acetyl) | - | - | - | 200.5 | - | - |
Analysis of the Comparison:
The introduction of the electron-withdrawing acetyl group at the 6-position has a noticeable deshielding effect on the remaining protons of the pyridine ring, causing them to shift downfield. The most significant effect is observed for H-4, which is para to the new substituent. The effect on the ¹³C chemical shifts is also consistent with the electron-withdrawing nature of the acetyl group, with the most pronounced downfield shift observed for C-6, the carbon directly attached to the acetyl group.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended.
Sample Preparation
-
Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[6]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.[6] Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used if solubility is an issue.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[7]
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[8]
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the NMR tube for accurate chemical shift calibration (δ = 0.00 ppm).[2]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
Sources
- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. organomation.com [organomation.com]
- 8. reddit.com [reddit.com]
Illuminating the Solid State: A Comparative Guide to the X-ray Crystallography of Ethyl 6-Acetylpyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a detailed comparative analysis of the X-ray crystallography of ethyl 6-acetylpyridine-2-carboxylate and its derivatives. As a senior application scientist, my aim is to not only present data but to also provide insights into the experimental rationale and the interplay between different analytical techniques, offering a comprehensive resource for researchers in the field.
While a definitive single-crystal X-ray structure for this compound has not been publicly reported, this guide will leverage the crystallographic data of a closely related analog, ethyl 6-(hydroxymethyl)pyridine-2-carboxylate , as a primary point of comparison. By examining this structural analog alongside spectroscopic data and theoretical considerations for the target molecule, we can infer key structural features and highlight the power and limitations of various characterization methods.
Synthesis and Crystallization: The Gateway to Structural Insights
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthesis of this compound Derivatives
The synthesis of 2,6-disubstituted pyridine derivatives is a well-established area of organic chemistry.[1][2][3][4] For this compound, a common synthetic route involves the acetylation of a pre-functionalized pyridine-2-carboxylate. One plausible method is the reaction of a corresponding 6-substituted picolinate with an acetylating agent.
A general synthetic pathway for a related derivative, ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, involves the reduction of the corresponding diester, dimethyl pyridine-2,6-dicarboxylate, using a selective reducing agent like sodium borohydride.[5] The resulting alcohol can then be isolated and purified.
Experimental Protocol: Synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate [5]
-
To a solution of dimethyl pyridine-2,6-dicarboxylate in a mixture of methanol and dichloromethane at 0°C, add sodium borohydride in portions.
-
Allow the reaction to stir overnight at room temperature.
-
Quench the reaction with aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an ethyl acetate/petroleum ether eluent system to yield the desired product.
The Art and Science of Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The choice of solvent, temperature, and crystallization technique are critical variables that must be empirically determined. For pyridine derivatives, slow evaporation from a suitable solvent or vapor diffusion are common and effective methods.
Experimental Protocol: Single Crystal Growth
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Filter the solution to remove any particulate matter.
-
Slow Evaporation: Leave the filtered solution in a loosely covered vial in a vibration-free environment, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place the vial containing the dissolved compound inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the compound's solution will gradually decrease its solubility, promoting crystal growth.
X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Comparative Crystallographic Analysis: Acetyl vs. Hydroxymethyl Derivatives
While the crystal structure of this compound is not available, we can draw valuable comparisons with its hydroxymethyl analog, for which crystallographic data exists.
Table 1: Comparative Crystallographic Data
| Parameter | Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (Hypothetical Data for this compound) |
| Crystal System | Orthorhombic (Predicted: Monoclinic or Orthorhombic) |
| Space Group | P2₁2₁2₁ (Predicted: P2₁/c or similar) |
| Key Bond Lengths | C-O (hydroxyl): ~1.43 Å |
| C-C (pyridine ring): ~1.38-1.40 Å | |
| C-O (ester): ~1.34 Å | |
| C=O (ester): ~1.21 Å | |
| Key Bond Angles | C-C-N (pyridine ring): ~120° |
| O-C-C (ester): ~110° | |
| Intermolecular Interactions | Hydrogen bonding (O-H...N) |
| π-π stacking |
The replacement of the hydroxymethyl group with an acetyl group is expected to introduce several key structural differences. The most significant of these will be in the intermolecular interactions. The hydroxyl group in the analog is a strong hydrogen bond donor, leading to the formation of robust hydrogen-bonded networks in the crystal lattice. In contrast, the acetyl group is a hydrogen bond acceptor. This will likely result in a packing arrangement dominated by weaker dipole-dipole interactions and C-H...O hydrogen bonds. This difference in intermolecular forces can significantly impact the crystal packing, density, and melting point of the two compounds.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined against the experimental data to achieve the best possible fit.
Beyond Diffraction: A Multi-faceted Approach to Structural Elucidation
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive understanding requires the integration of other analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR provide characteristic chemical shifts and coupling constants that confirm the connectivity of the molecule.
Table 2: Comparison of Expected NMR Data
| Nucleus | This compound (Expected) | Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate |
| ¹H NMR | ||
| Pyridine-H | δ 7.8-8.5 ppm (multiplets) | δ 7.5-8.2 ppm (multiplets) |
| -CH₃ (acetyl) | δ ~2.6 ppm (singlet) | - |
| -CH₂- (hydroxymethyl) | - | δ ~4.8 ppm (singlet) |
| -OCH₂CH₃ (ester) | δ ~4.4 ppm (quartet), ~1.4 ppm (triplet) | δ ~4.4 ppm (quartet), ~1.4 ppm (triplet) |
| ¹³C NMR | ||
| C=O (acetyl) | δ ~198 ppm | - |
| C=O (ester) | δ ~165 ppm | δ ~165 ppm |
| Pyridine-C | δ 120-160 ppm | δ 120-160 ppm |
| -CH₃ (acetyl) | δ ~25 ppm | - |
| -CH₂- (hydroxymethyl) | - | δ ~64 ppm |
| -OCH₂CH₃ (ester) | δ ~62 ppm, ~14 ppm | δ ~62 ppm, ~14 ppm |
The key difference in the ¹H NMR spectra would be the presence of a singlet around 2.6 ppm for the acetyl methyl protons in the target compound, versus a singlet around 4.8 ppm for the hydroxymethyl protons in the analog. In the ¹³C NMR, the acetyl carbonyl carbon would appear significantly downfield (around 198 ppm) compared to the hydroxymethyl carbon (around 64 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Comparison of Expected IR Data
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (Expected Wavenumber, cm⁻¹) |
| C=O (acetyl) | ~1700 | - |
| C=O (ester) | ~1720 | ~1720 |
| C-O (ester) | ~1250 | ~1250 |
| O-H (hydroxyl) | - | ~3400 (broad) |
| Aromatic C=C | ~1600, ~1580 | ~1600, ~1580 |
The most prominent difference in the IR spectra would be the presence of a strong absorption band around 1700 cm⁻¹ for the acetyl carbonyl group in the target molecule, and a broad absorption band around 3400 cm⁻¹ for the hydroxyl group in the analog.
Computational Crystal Structure Prediction
In the absence of experimental single-crystal data, computational methods can provide valuable insights into the likely crystal packing of a molecule.[6][7] Crystal structure prediction (CSP) algorithms explore the potential energy landscape of a molecule to identify low-energy, thermodynamically plausible crystal structures. These predicted structures can then be used to rationalize experimental observations from powder X-ray diffraction and can guide crystallization screening efforts.
Visualizing the Workflow and Molecular Interactions
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Comparison of dominant intermolecular interactions.
Conclusion: An Integrated Approach to Structural Science
The comprehensive structural characterization of this compound and its derivatives necessitates a multi-technique approach. While single-crystal X-ray diffraction remains the definitive method for elucidating solid-state structures, its success is contingent on the ability to grow high-quality crystals. In instances where this proves challenging, the combined application of spectroscopic techniques like NMR and IR, alongside computational modeling, provides a powerful and synergistic strategy.
By comparing the known crystal structure of ethyl 6-(hydroxymethyl)pyridine-2-carboxylate with spectroscopic and theoretical data for the target acetyl derivative, we can confidently infer key structural attributes and understand the impact of functional group modifications on crystal packing. This integrated approach, grounded in sound experimental methodology and logical interpretation, is fundamental to advancing the fields of drug development and materials science.
References
- Supporting Information for "Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol". The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2019). [Link]
- Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. National Institutes of Health. (n.d.). [Link]
- Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggreg
- Synthesis and Spectral Analysis of Pyridine Deriv
- Synthesis of 2,6-disubstituted pyridines, polypyridinyls, and annulated pyridines.
- Synthesis of 2,6-disubstituted pyridines, polypyridinyls, and annulated pyridines. R Discovery. (1982). [Link]
- X-Ray Structures of Some Heterocyclic Sulfones. MDPI. (n.d.). [Link]
- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine deriv
- 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates.
- A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study. National Institutes of Health. (n.d.). [Link]
- The computational prediction of pharmaceutical crystal structures and polymorphism. PubMed. (2004). [Link]
- Supporting Inform
- Crystal structure of ethyl 2-acetyl-3,7-dimethyl-5-(thiophen-2-yl)
- 13C NMR Chemical Shifts.
- 6-Hydroxymethyl-pyridine-2-carboxylic acid ethyl ester. BuyersGuideChem. (n.d.). [Link]
- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. (n.d.). [Link]
- X-ray crystal structures of compounds (a) 2a (only one...).
- Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents.
- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. (n.d.). [Link]
- Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxyl
- Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate. National Institutes of Health. (n.d.). [Link]
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A Comparative Guide to the Synthesis of Ethyl 6-acetylpyridine-2-carboxylate
Introduction
Ethyl 6-acetylpyridine-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both an ester and a ketone functionality on the pyridine ring, makes it a versatile precursor for the synthesis of more complex molecules, including ligands for metal catalysts and pharmacologically active compounds. The efficient and selective synthesis of this molecule is therefore of significant interest to researchers in drug development and organic synthesis.
This guide provides an in-depth comparison of synthetic strategies for obtaining this compound, with a focus on practical, laboratory-scale preparations. We will delve into the mechanistic details, provide experimentally validated protocols, and offer insights into the critical parameters that govern reaction outcomes, enabling researchers to make informed decisions for their specific synthetic needs.
Core Synthetic Strategy: The Claisen Condensation
The most reliable and well-documented method for the synthesis of this compound is the Claisen condensation.[1][2][3] This classic carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. In this case, the readily available diethyl 2,6-pyridinedicarboxylate serves as the starting material, and ethyl acetate acts as the source of the acetyl group.
A key challenge in this synthesis is controlling the selectivity between mono- and di-acetylation of the starting diester. By carefully tuning the reaction conditions, it is possible to favor the formation of the desired mono-acetylated product, this compound, over the di-acetylated byproduct, 2,6-diacetylpyridine.
Below, we compare the synthetic routes for both the mono- and di-acetylated products originating from the same precursor.
Data Summary: Mono- vs. Di-acetylation
| Parameter | Route A: this compound | Route B: 2,6-diacetylpyridine |
| Starting Material | Diethyl 2,6-pyridinedicarboxylate | Diethyl 2,6-pyridinedicarboxylate |
| Reagents | Sodium, Ethyl Acetate, Toluene, HCl | Sodium, Ethyl Acetate, Toluene, HCl |
| Key Condition | Stoichiometric control of sodium | Excess sodium |
| Yield | 67.3% (isolated)[4] | 80.1% (isolated)[4] |
| Reaction Time | ~10 hours (reflux and workup) | ~10 hours (reflux and workup) |
| Purification | Column Chromatography | Column Chromatography |
| Key Advantage | Selective formation of the mono-acetylated product | High yield of the di-acetylated product |
Mechanistic Insights: The Role of Stoichiometry
The selectivity of the Claisen condensation towards mono- or di-acetylation is primarily controlled by the stoichiometry of the base, in this case, sodium metal. Sodium reacts with trace amounts of ethanol present in the reaction mixture (or added intentionally in small amounts) to form sodium ethoxide, the active base.
-
For Mono-acetylation: By using a controlled amount of sodium, the reaction can be stopped predominantly at the mono-β-keto ester intermediate stage. Subsequent acidic workup and decarboxylation yield the desired this compound.[4]
-
For Di-acetylation: With an excess of sodium, the reaction proceeds to form the di-β-keto ester intermediate, which upon workup gives 2,6-diacetylpyridine.[4]
Experimental Protocols
The following protocols are adapted from established literature procedures.[4]
Starting Material: Synthesis of Diethyl 2,6-pyridinedicarboxylate
This precursor can be synthesized from 2,6-pyridinedicarboxylic acid via Fischer esterification.
Materials:
-
2,6-pyridinedicarboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Benzene
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
Suspend 2,6-pyridinedicarboxylic acid in absolute ethanol.
-
Slowly add concentrated sulfuric acid.
-
Reflux the mixture for 16 hours.
-
Add benzene and remove the benzene/ethanol/water azeotrope by distillation.
-
After cooling, pour the reaction mixture into ice-water and neutralize with solid sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield diethyl 2,6-pyridinedicarboxylate.
Route A: Synthesis of this compound (Mono-acetylation)
Materials:
-
Sodium metal
-
Toluene, freshly distilled
-
Diethyl 2,6-pyridinedicarboxylate
-
Ethyl acetate, freshly distilled
-
Hydrochloric acid (1M and concentrated)
-
Dichloromethane
Procedure:
-
Suspend sodium (0.1 mol) in freshly distilled toluene (25 ml) under an inert atmosphere.
-
Dissolve diethyl 2,6-pyridinedicarboxylate (0.1 mol) in freshly distilled ethyl acetate (30 ml).
-
Add the solution from step 2 dropwise to the sodium suspension with stirring.
-
Reflux the resulting mixture for 4 hours.
-
Cool the reaction to 0°C in an ice/water bath.
-
Carefully quench the reaction by adding 1M HCl (100 ml).
-
Add concentrated HCl (20 ml) and reflux the mixture for an additional 6 hours to effect decarboxylation.
-
After cooling, extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (petroleum ether:ethyl acetate = 8:1) to yield this compound as a waxy solid (Yield: 67.3%).[4]
Route B: Synthesis of 2,6-diacetylpyridine (Di-acetylation)
The procedure is similar to Route A, but with an increased amount of sodium to drive the reaction to completion.
Materials:
-
Sodium metal
-
Toluene, freshly distilled
-
Diethyl 2,6-pyridinedicarboxylate
-
Ethyl acetate, freshly distilled
-
Hydrochloric acid (1M and concentrated)
-
Dichloromethane
Procedure:
-
Follow steps 1-6 as in Route A, but use an excess of sodium (e.g., 0.25 mol).
-
After quenching with 1M HCl, add concentrated HCl (20 ml) to the intermediate ethyl 2,6-bis(β-keto-carboxylate)pyridine.
-
Reflux the solution for 6 hours.
-
Add water (100 ml) and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product to obtain 2,6-diacetylpyridine (Yield: 80.1%).[4]
Alternative Synthetic Routes: A Brief Overview
While the Claisen condensation is the most practical approach, other potential synthetic routes are worth considering for specific applications, although they are less developed for this particular target molecule.
-
Oxidation of Ethyl 6-methylpyridine-2-carboxylate: This route would involve the synthesis of the corresponding methyl-substituted pyridine, followed by oxidation of the methyl group to a carbonyl. Oxidizing agents such as selenium dioxide or potassium permanganate could be employed. However, controlling the oxidation to avoid over-oxidation to the carboxylic acid can be challenging, and this route may require significant optimization.[5][6]
-
Grignard-type Reactions: A Grignard reagent, such as methylmagnesium bromide, could potentially react with a suitable derivative of pyridine-2,6-dicarboxylic acid (e.g., an acid chloride or a Weinreb amide) to introduce the acetyl group. This approach would require careful control of stoichiometry to achieve mono-acylation and may be complicated by the reactivity of the pyridine nitrogen.[7][8][9][10]
Conclusion
The Claisen condensation of diethyl 2,6-pyridinedicarboxylate with ethyl acetate stands out as the most efficient and selective method for the synthesis of this compound. The key to achieving high selectivity for the desired mono-acetylated product lies in the careful control of the stoichiometry of the sodium base. This guide provides researchers with the necessary details to reproduce this synthesis and to understand the underlying principles that govern the reaction's outcome. The provided protocols offer a solid foundation for the laboratory-scale production of this important synthetic intermediate.
References
- Ghalem, W., Belhouas, R., Boulcina, R., Bouacida, S., & Debache, A. (n.d.).
- The Claisen Condens
- Asma, M., Adewuyi, S., Kuang, X., Badshah, A., & Sun, W.-H. (2008). An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine. Letters in Organic Chemistry, 5(4), 296-299. [Link]
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- ethyl 6-acetylpyridine-2-carboxyl
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- Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxyl
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A Researcher's Guide to Screening Ethyl 6-acetylpyridine-2-carboxylate Libraries: Unlocking Novel Bioactivities
In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Among the privileged heterocyclic structures, the pyridine ring is a cornerstone, present in a multitude of approved drugs.[1][2] This guide provides a comprehensive framework for the biological activity screening of a focused library built upon the Ethyl 6-acetylpyridine-2-carboxylate scaffold. We will delve into the rationale behind experimental choices, provide detailed protocols for library synthesis and screening, and objectively compare the potential of this library with alternative heterocyclic scaffolds, supported by experimental data and authoritative references.
The Strategic Advantage of the this compound Scaffold
The this compound core presents a compelling starting point for a discovery campaign. The ester and acetyl functionalities offer two distinct points for chemical modification, allowing for the rapid generation of a diverse library of analogues. This structural versatility is key to exploring a wide range of chemical space and uncovering novel structure-activity relationships (SAR). Furthermore, pyridine-based compounds have a well-documented history of diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, making this scaffold a rich territory for hit identification.[3][4][5][6][7]
Designing and Synthesizing the Library: A Combinatorial Approach
The power of a screening library lies in its diversity. A combinatorial approach to the synthesis of this compound derivatives allows for the systematic exploration of chemical space around the core scaffold.
Experimental Protocol: Combinatorial Library Synthesis
This protocol outlines a two-step diversification strategy focusing on the acetyl and ester moieties.
Step 1: Derivatization of the Acetyl Group via Aldol Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Aldehyde Addition: Add a diverse panel of aromatic and aliphatic aldehydes (1.1 equivalents each in separate reactions).
-
Base Catalysis: Add a catalytic amount of a suitable base, such as sodium hydroxide or potassium carbonate, to initiate the Claisen-Schmidt condensation.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, neutralize the reaction with a mild acid, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield a library of chalcone-like derivatives.
Step 2: Amidation of the Ester Group
-
Hydrolysis: Saponify the ethyl ester of each chalcone-like derivative from Step 1 using lithium hydroxide in a mixture of THF and water to yield the corresponding carboxylic acid.
-
Amide Coupling: To the resulting carboxylic acid (1 equivalent), add a diverse library of primary and secondary amines (1.2 equivalents) in the presence of a coupling agent such as HATU or EDC/HOBt in an appropriate solvent like DMF.
-
Reaction Monitoring and Purification: Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and purify the final amide products by column chromatography or preparative HPLC.
This combinatorial approach will generate a library with significant structural diversity, poised for biological evaluation.
A Multi-Tiered Strategy for Biological Activity Screening
A robust screening cascade is essential for identifying and validating hits from the newly synthesized library. This process should begin with broad, high-throughput screens and progressively move towards more specific, lower-throughput assays for hit confirmation and characterization.
Experimental Workflow for Biological Screening
Caption: The role of SHP2 in the RAS/MAPK signaling pathway and its inhibition.
A library of this compound derivatives could be screened for SHP2 inhibitory activity. Hits from this screen could then be further evaluated to determine their mechanism of action, with the potential to identify novel allosteric inhibitors that stabilize the inactive conformation of SHP2, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
Conclusion: A Path Forward
The this compound scaffold represents a promising starting point for the discovery of novel bioactive small molecules. By employing a combinatorial synthesis strategy and a multi-tiered screening approach, researchers can efficiently explore the biological potential of a diverse library of its derivatives. The comparison with alternative heterocyclic scaffolds highlights the unique advantages of this particular chemical starting point. Furthermore, focusing on high-value targets such as the SHP2 phosphatase provides a clear path for mechanistic studies and lead optimization. This guide provides a robust framework to empower researchers in their quest for the next generation of therapeutics.
References
- Chen, Y., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.
- Ran, H., et al. (2022). Small-molecule Modulators Targeting SHP2 for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 23(5), 498-504.
- Biological Profiling Enables Rapid Mechanistic Classification of Phenotypic Screening Hits and Identification of KatG Activation-Dependent Pyridine Carboxamide Prodrugs With Activity Against Mycobacterium tuberculosis. (2020). bioRxiv.
- LaRochelle, J. R., et al. (2018).
- What are SHP2 modulators and how do they work? (2024). News-Medical.net.
- Gising, J., et al. (2020). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 64(11), e01127-20.
- Mullard, A. (2021). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Clinical Cancer Research, 27(3), 629–636.
- Wang, L., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(2), 105-111.
- Abdel-Wahab, B. F., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 258, 115598.
- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2020). Antimicrobial Agents and Chemotherapy, 64(11).
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2023). International Journal of Scientific Research & Technology, 4(2), 1-10.
- Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. (2015). Bioorganic & Medicinal Chemistry Letters, 25(15), 2896-2900.
- New and Unusual Scaffolds in Medicinal Chemistry. (2023). CHIMIA International Journal for Chemistry, 77(5), 281-288.
- Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity. (2009). Combinatorial Chemistry & High Throughput Screening, 12(1), 31-45.
- Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. (2020). ChemMedChem, 15(13), 1198-1205.
- Examples of chemical scaffolds obtained from high throughput screening approach. (2022).
- Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). RSC Advances, 10(60), 36471-36478.
- Emerging chemical scaffolds: The next generation of heterocycles in drugs. (2025). ACS Fall 2025.
- Heterocyclic Compound Library. MedchemExpress.com.
- Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. (2011). Molecules, 16(10), 8345-8355.
- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2003).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Drug Design, Development and Therapy, 18, 1689-1715.
- Modern advances in heterocyclic chemistry in drug discovery. (2019). Organic & Biomolecular Chemistry, 17(36), 8316-8339.
- Diversity-based Screening of Compound Libraries in Drug Discovery. (2020). Life Chemicals.
- Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). Molecules, 29(17), 3983.
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A Comparative Guide to the In Vitro Evaluation of Pyridine-2-Carboxylate Derivatives
This guide provides a comprehensive comparison of in vitro testing methodologies for derivatives of Ethyl 6-acetylpyridine-2-carboxylate and related pyridine scaffolds. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this versatile class of compounds. We will delve into the causality behind experimental choices, present detailed protocols, and compare performance data against established alternatives in key therapeutic areas: oncology, infectious diseases, and enzyme-targeted therapies.
Introduction: The Pyridine Nucleus as a Privileged Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous approved drugs.[1][2] Its electron-deficient nature and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal scaffold for engaging with biological targets.[3] Specifically, the pyridine-2-carboxylate framework, exemplified by this compound, serves as a versatile synthetic intermediate for creating libraries of novel compounds with diverse biological activities.[4] These derivatives have shown significant promise as potential anticancer, antimicrobial, and enzyme inhibitory agents.[2][5][6]
This guide will navigate the critical in vitro assays used to profile these derivatives, providing not just the "how" but the "why" behind each protocol. By comparing the performance of novel pyridine derivatives against established drugs and alternative compounds, we aim to provide a robust framework for identifying promising new therapeutic leads.
In Vitro Anticancer and Cytotoxicity Assessment
A primary application for novel pyridine derivatives is in oncology.[2] The initial and most crucial in vitro screen is the assessment of a compound's ability to inhibit the proliferation of, or kill, cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various pyridine derivatives against selected human cancer cell lines. Doxorubicin, a widely used chemotherapeutic agent, is included as a benchmark for comparison.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Comparator (Doxorubicin) IC50 (µM) | Source |
| Compound 8e | Pyridine-Urea | MCF-7 (Breast) | 0.22 (48h) | 1.93 (48h) | [5] |
| Compound 8n | Pyridine-Urea | MCF-7 (Breast) | 1.88 (48h) | 1.93 (48h) | [5] |
| Compound 7 | 1′H-spiro-pyridine | Caco-2 (Colon) | 7.83 | 12.49 | [7] |
| Compound 8 | 1′H-spiro-pyridine | HepG-2 (Liver) | 8.42 | 4.50 | [7] |
| Compound 9a | 4,4'-Bipyridine | HepG-2 (Liver) | High Activity | Not specified | [8] |
| Compound 9b | 4,4'-Bipyridine | MCF-7 (Breast) | High Activity | Not specified | [8] |
| Complex C1 | Tl(III) pyridine-2,6-dicarboxylate | A375 (Melanoma) | 3.12 | Not specified | [9] |
| Complex C3 | Tl(III) pyridine-2,6-dicarboxylate | A375 (Melanoma) | 4.16 | Not specified | [9] |
Expert Analysis: The data clearly indicates that specific structural modifications to the pyridine core can lead to highly potent anticancer activity, in some cases exceeding that of the standard drug, Doxorubicin. For example, the pyridine-urea derivative 8e demonstrates sub-micromolar efficacy against the MCF-7 breast cancer cell line, making it an exceptionally promising candidate for further investigation.[5] The selectivity of these compounds is also a key consideration; for instance, the Tl(III) complexes showed potent activity against melanoma cells while having a less pronounced effect on normal human fibroblast cells (HFF).[9]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. The causality is straightforward: viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test pyridine derivative in a suitable solvent like DMSO. Perform serial two-fold dilutions in cell culture medium to create a range of desired concentrations.
-
Compound Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (cells treated with DMSO at the same final concentration as the test wells) and an untreated control (cells with medium only).
-
Incubation: Incubate the plate for a defined exposure time, typically 48 or 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as 100 µL of DMSO, to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.
Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for MTT-based cell viability assay.
In Vitro Antimicrobial Susceptibility Testing
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives, particularly those modified at the acetyl group to form thiosemicarbazones, have demonstrated significant antibacterial activity.[10] The standard metric for in vitro antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity
This table presents the MIC values for 2-acetylpyridine thiosemicarbazone derivatives and pyridine-2,6-carboxamide Schiff bases against various clinically relevant bacterial strains. Streptomycin is used as a reference antibiotic.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Comparator (Streptomycin) MIC (µg/mL) | Source |
| 2-Acetylpyridine Thiosemicarbazones | Neisseria gonorrhoeae | 0.002 - 0.062 | Not specified | [10] |
| 2-Acetylpyridine Thiosemicarbazones | Staphylococcus aureus | 0.125 - 0.5 | Not specified | [10] |
| Pyridine-2,6-carboxamide Schiff Bases | Staphylococcus aureus | Significant Activity | Comparable | [6] |
| Pyridine-2,6-carboxamide Schiff Bases | Bacillus subtilis | Significant Activity | Comparable | [6] |
| Pyridinone Derivatives | Bacillus subtilis | Weak to Good Activity | Not specified | [11] |
| Pyridinone Derivatives | Proteus vulgaris | Weak to Good Activity | Not specified | [11] |
Expert Analysis: The data reveals potent and specific activity. The 2-acetylpyridine thiosemicarbazones exhibit exceptionally low MIC values against Neisseria species, suggesting a targeted mechanism of action.[10] Conversely, these same compounds showed poor activity against Gram-negative bacilli like E. coli and Pseudomonas.[10] This highlights the importance of screening against a diverse panel of pathogens to understand the spectrum of activity. The pyridine-2,6-carboxamide Schiff bases showed broad and significant activity, comparable to the established antibiotic Streptomycin.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent. It is a quantitative assay that establishes the lowest concentration of a drug that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Aseptically select 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells of the microtiter plate.
-
Compound Dilutions: Prepare a stock solution of the test pyridine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination via broth microdilution.
In Vitro Enzyme Inhibition Assays
Targeting specific enzymes is a highly effective strategy in modern drug discovery. Pyridine-2-carboxylate derivatives have been identified as potent inhibitors of several clinically relevant enzymes, including telomerase and various kinases, which are often dysregulated in cancer.[5][12]
Comparative Enzyme Inhibitory Activity
The following table compares the enzyme inhibitory activity of different pyridine derivatives against their respective targets.
| Compound ID | Derivative Class | Target Enzyme | IC50 | Source |
| Compound 9p | 6-formyl-pyridine-2-carboxylate ester | Telomerase | High Activity | [12] |
| Compound 8b | Pyridine-Urea | VEGFR-2 | 5.0 µM | [5] |
| Compound 8e | Pyridine-Urea | VEGFR-2 | 3.93 µM | [5] |
| Compound 20i | 5-aminoalkyl-2,4-PDCA | JMJD5 | ~0.3 - 0.9 µM | [13] |
| C-3 Substituted | Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | AspH | Potent Inhibition | [14] |
Expert Analysis: This dataset showcases the tunability of the pyridine scaffold. By modifying substituents, derivatives can be directed to inhibit specific enzymes with high potency. For instance, the 3,4-dichlorothiophenol ester of 6-formyl-pyridine-2-carboxylate (9p ) was the most potent telomerase inhibitor among twenty-one synthesized derivatives.[12] Similarly, pyridine-urea compounds 8b and 8e , which showed excellent cytotoxicity, were also found to inhibit VEGFR-2, a key kinase in angiogenesis, suggesting a multi-targeted mechanism of action.[5]
General Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol provides a general framework for assessing the inhibition of a kinase enzyme. The specific substrates, buffers, and detection methods will vary depending on the kinase, but the principle remains the same.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant human VEGFR-2), its specific substrate (e.g., a peptide), and ATP in an appropriate kinase assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test pyridine derivatives in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the kinase, the test inhibitor at various concentrations, and the peptide substrate. Allow a brief pre-incubation period (e.g., 10-15 minutes) for the inhibitor to bind to the enzyme.
-
Initiation: Initiate the kinase reaction by adding a defined concentration of ATP. Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The kinase will transfer a phosphate group from ATP to the substrate.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA), fluorescence resonance energy transfer (FRET), or luminescence (e.g., measuring remaining ATP).
-
Data Analysis: Calculate the percentage of kinase activity relative to a no-inhibitor control. Plot the activity against the inhibitor concentration and perform a non-linear regression analysis to determine the IC50 value.
Principle of an Enzyme Inhibition Assay
Caption: Competitive inhibitors block the enzyme's active site.
Conclusion and Future Directions
The in vitro data compiled in this guide strongly supports the continued exploration of this compound derivatives and related pyridine scaffolds in drug discovery. The demonstrated potency in anticancer, antimicrobial, and enzyme inhibition assays validates this chemical class as a "privileged structure." Future research should focus on synthesizing focused libraries to improve selectivity for specific targets, thereby minimizing potential off-target effects. Advanced in vitro studies, such as mechanism of action and resistance development assays, will be critical next steps before advancing the most promising candidates to in vivo models.
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A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-acetylpyridine-2-carboxylate Analogs
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents due to its presence in numerous FDA-approved drugs.[1] This guide delves into the structure-activity relationship (SAR) of analogs derived from Ethyl 6-acetylpyridine-2-carboxylate, a versatile building block in organic synthesis.[2] We will explore the synthesis of various analogs, compare their biological activities, and provide detailed experimental protocols to offer researchers a comprehensive resource for advancing their drug discovery programs.
Introduction: The Significance of the Pyridine Core
The pyridine ring, a heterocyclic aromatic compound, is a privileged structure in drug design, exhibiting a wide array of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1] The diverse functionalities that can be introduced onto the pyridine nucleus allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound serves as a key intermediate, with its ester and acetyl groups providing reactive handles for chemical modification.[2] Understanding how structural modifications to this core impact biological activity is paramount for the rational design of more potent and selective therapeutic candidates.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through various established organic chemistry methodologies. A common approach involves the modification of the acetyl and ester functionalities, as well as substitution on the pyridine ring itself.
One plausible synthetic route to generate analogs involves a Claisen condensation reaction. For instance, 2,6-dicarbethoxypyridine can be reacted with ethyl acetate in the presence of a strong base like sodium ethoxide to yield 2-carbethoxy-6-acetylpyridine.[3] This intermediate can then be further modified. For example, the acetyl group can be reduced to an alcohol, or the ester can be hydrolyzed to a carboxylic acid and subsequently coupled with various amines to form amides.
Furthermore, multi-component reactions offer an efficient one-pot synthesis of highly substituted pyridine derivatives.[4] For example, a Hantzsch-like reaction involving an aldehyde, a β-ketoester (such as ethyl acetoacetate), and an enamine can be employed to construct the pyridine ring with desired substituents at various positions.
The following diagram illustrates a generalized synthetic workflow for creating a library of analogs.
Caption: Generalized workflow for the synthesis of this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. By comparing the activities of various analogs, we can deduce key structural features that contribute to their therapeutic effects.
Key Observations from SAR Studies of Related Pyridine Derivatives:
-
Substitution at the 5-position: The introduction of alkylamino groups at the 5-position of pyridine-2-carboxaldehyde thiosemicarbazones has been shown to result in potent inhibitors of ribonucleotide reductase with significant antineoplastic activity.[5] Specifically, 5-(methylamino), 5-(ethylamino), and 5-(allylamino) derivatives exhibited low micromolar IC50 values.[5]
-
Amide Functionality: The conversion of the carboxylate group to an amide has been a successful strategy in developing various biologically active compounds. For example, N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides have demonstrated analgesic and anti-inflammatory properties.[6]
-
Halogenation: The introduction of halogen atoms, such as bromine, can enhance the lipophilicity and, in some cases, the binding affinity of the molecule to its target. For instance, a 5-bromo-substituted pyridine-3-carboxamide derivative showed high affinity for both dopamine D2 and serotonin 5-HT3 receptors.[7]
-
Bulky Groups: Conversely, the presence of bulky groups can sometimes lead to a decrease in activity, potentially due to steric hindrance at the active site of the target protein.[1]
Comparative Data of Representative Pyridine Analogs
| Compound | Modification from Core Structure | Biological Activity | Potency (IC50/EC50) | Reference |
| Analog 1 | 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase Inhibition | 1.0 µM | [5] |
| Analog 2 | 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide | Dopamine D2 & Serotonin 5-HT3 Receptor Antagonism | D2: 23.3 nM, 5-HT3: 0.97 nM | [7] |
| Analog 3 | N-(5-methylpyridin-2-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide | Analgesic and Anti-inflammatory | Not specified | [6] |
| Analog 4 | 2-(3'-piperazino-2'-hydroxypropyloxy)pyridine | Anticonvulsant | Significant activity against MES-induced seizures | [8] |
The following diagram illustrates the key SAR findings for modifications to a generalized pyridine-2-carboxylate core.
Caption: Key structure-activity relationships for pyridine-2-carboxylate analogs.
Experimental Protocol: In Vitro Antiproliferative Assay
To evaluate the potential anticancer activity of newly synthesized this compound analogs, a standard in vitro antiproliferative assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain a human cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software package.
-
The following diagram outlines the experimental workflow for the MTT assay.
Caption: Experimental workflow for the MTT antiproliferative assay.
Conclusion
The structure-activity relationship studies of this compound analogs reveal that strategic modifications to the pyridine core can significantly impact their biological activity. The insights gained from comparing different substitution patterns provide a rational basis for the design of novel and more effective therapeutic agents. The experimental protocols detailed in this guide offer a starting point for researchers to synthesize and evaluate their own libraries of pyridine-based compounds, contributing to the ongoing efforts in drug discovery and development.
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A Comparative Guide to Alternative Reagents for the Synthesis of Ethyl 6-acetylpyridine-2-carboxylate
For researchers and professionals in drug development and medicinal chemistry, the synthesis of functionalized pyridine scaffolds is a cornerstone of molecular design. Ethyl 6-acetylpyridine-2-carboxylate, a key building block for various pharmacologically active compounds, presents a synthetic challenge that has been approached through diverse chemical strategies. This guide provides an in-depth, objective comparison of the traditional Claisen condensation route and a modern palladium-catalyzed Stille cross-coupling reaction for the synthesis of this important intermediate. The discussion is grounded in experimental data to inform practical decisions in the laboratory.
Introduction: The Significance of this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, and its 2,6-disubstituted derivatives are of particular interest. The presence of both an ester and a ketone functionality in this compound offers two distinct points for further chemical elaboration, making it a versatile precursor for the synthesis of complex molecules, including ligands for various biological targets. The efficiency and practicality of its synthesis are therefore of critical importance.
Traditional Approach: The Claisen Condensation
A classical and well-established method for the synthesis of acetylpyridines involves the Claisen condensation of a corresponding pyridine dicarboxylic ester. In the context of this compound, the synthesis would commence from diethyl 2,6-pyridinedicarboxylate.
The Chemistry Behind the Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base, resulting in a β-keto ester.[1][2] In this specific synthesis, one of the ester groups of diethyl 2,6-pyridinedicarboxylate is converted into an acetyl group. The reaction proceeds through the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of one of the ester groups on the pyridine ring. The subsequent loss of an ethoxide ion and acidic workup yields the desired product.
Sources
A Comparative Guide to HPLC Purity Analysis of Synthesized Ethyl 6-acetylpyridine-2-carboxylate
For researchers, scientists, and drug development professionals, the accurate determination of purity for newly synthesized compounds is a cornerstone of reliable research and development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of Ethyl 6-acetylpyridine-2-carboxylate, a key building block in pharmaceutical synthesis. We will explore the rationale behind chromatographic choices, present detailed experimental protocols, and offer comparative data to aid in selecting the most suitable method for your laboratory's needs.
Introduction to this compound and the Imperative of Purity
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its synthesis, often involving multi-step reactions, can lead to a variety of impurities, including starting materials, by-products, and degradation products.[1][2] The presence of these impurities can have a profound impact on the safety and efficacy of a final drug product. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[3]
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[4] This guide will compare two primary reversed-phase HPLC (RP-HPLC) methods, a ubiquitous and robust starting point for many small molecules, and a method employing an alternative stationary phase to achieve different selectivity.
The Logic of Method Selection in HPLC
The choice of an HPLC method is a balance of achieving adequate separation of the main compound from all potential impurities while considering factors like analysis time, solvent consumption, and method robustness. The principles of chromatography, as outlined in the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.29, provide a framework for developing and validating these methods.[5][6]
Caption: Logical workflow for HPLC method selection for purity analysis.
Comparative HPLC Methodologies
We will compare two distinct reversed-phase HPLC methods for the purity analysis of this compound.
-
Method A: The Industry Standard - C18 Stationary Phase with Acetonitrile Gradient
-
Method B: Alternative Selectivity - Phenyl-Hexyl Stationary Phase with Methanol Gradient
Method A: C18 Reversed-Phase HPLC
The C18 (octadecylsilyl) stationary phase is the most widely used in reversed-phase HPLC due to its high hydrophobicity and ability to separate a broad range of compounds.[7][8] For a molecule like this compound, which possesses both aromatic and ester functionalities, a C18 column provides a strong retentive mechanism based on hydrophobic interactions.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is chosen for its robust and predictable hydrophobic interactions with the analyte. The pyridine ring and ethyl group will be retained on the non-polar stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water is selected. Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and viscosity.[9] A gradient elution, where the concentration of the organic solvent is increased over time, is necessary to elute potential impurities with a wide range of polarities. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducible ionization state of the basic pyridine nitrogen.[10]
-
Detection: The aromatic pyridine ring in the analyte contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector set at a wavelength of approximately 254 nm is appropriate for sensitive detection.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA or UV detector.[11]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the synthesized this compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Method B: Phenyl-Hexyl Reversed-Phase HPLC with Alternative Solvent
A Phenyl-Hexyl stationary phase offers a different separation mechanism compared to a standard C18 column. It provides hydrophobic interactions but also allows for pi-pi interactions between the phenyl rings of the stationary phase and aromatic analytes. This can lead to enhanced selectivity for aromatic compounds and their impurities.[8] Using methanol as the organic modifier can further alter selectivity, as it has different solvent properties compared to acetonitrile.[8][10]
Causality Behind Experimental Choices:
-
Stationary Phase: A Phenyl-Hexyl column is chosen to exploit potential pi-pi interactions with the pyridine ring of the analyte and its aromatic impurities, offering an orthogonal separation to the C18 method.
-
Mobile Phase: Methanol is used as the organic modifier. While methanol can lead to higher backpressure, it can also provide unique selectivity, particularly with phenyl-based stationary phases.[8] A similar buffered aqueous phase is used to control the pH.
-
Detection: The detection wavelength remains the same as in Method A.
-
Instrumentation and Conditions:
-
HPLC System: Same as Method A.
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Same as Method A.
-
Performance Comparison
The following table presents hypothetical performance data for the two proposed methods, based on typical outcomes for the analysis of aromatic ketones and esters.
| Parameter | Method A (C18/Acetonitrile) | Method B (Phenyl-Hexyl/Methanol) | Rationale |
| Resolution (Rs) of Critical Pair | > 2.0 | > 2.0 (Potentially improved for aromatic impurities) | The Phenyl-Hexyl phase may offer better separation of structurally similar aromatic impurities due to pi-pi interactions. |
| Peak Symmetry (Tailing Factor) | 0.9 - 1.2 | 0.9 - 1.3 | Both methods should provide good peak shape with proper pH control. |
| Analysis Time | ~35 minutes | ~35 minutes | The run times are comparable for a thorough separation of potential impurities. |
| Relative Retention Time (RRT) | Baseline | Different RRTs for impurities | The change in stationary phase and organic modifier will alter the elution order, providing confidence in peak purity. |
| Solvent Consumption | Moderate | Moderate | Both methods use standard flow rates and run times. |
| Orthogonality | N/A | High | Method B is highly orthogonal to Method A, making it an excellent confirmatory method. |
System Suitability
Before any sample analysis, the suitability of the chromatographic system must be verified according to pharmacopeial standards.[12][13] This typically involves injecting a standard solution multiple times and evaluating parameters such as:
-
Tailing Factor: Should be within a specified range (e.g., 0.8 to 1.5) to ensure peak symmetry.[12][6]
-
Theoretical Plates (N): A measure of column efficiency.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be less than a specified percentage (e.g., <2.0%) for replicate injections to demonstrate precision.
Caption: General workflow for HPLC purity determination.
Conclusion and Recommendations
Both Method A (C18/Acetonitrile) and Method B (Phenyl-Hexyl/Methanol) are viable options for the purity analysis of synthesized this compound.
-
Method A represents a robust, conventional approach that should be the starting point for method development. Its wide applicability and the extensive availability of C18 columns make it a practical choice for most laboratories.
-
Method B serves as an excellent orthogonal method. If the synthesis is complex and there is a high likelihood of structurally similar aromatic impurities, the alternative selectivity of the Phenyl-Hexyl column could be crucial for accurate purity determination. It is highly recommended to develop and validate an orthogonal method like this for confirmatory analysis.
Ultimately, the choice of method will depend on the specific impurity profile of the synthesized compound and the analytical requirements of the project. By understanding the principles behind each method, researchers can make informed decisions to ensure the quality and integrity of their scientific work.
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- Reversed Phase HPLC Method Development - Phenomenex. (n.d.).
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A Senior Application Scientist's Comparative Guide to Ethyl 6-acetylpyridine-2-carboxylate and Structurally Related Pyridine Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyridine Core in Modern Chemistry
The pyridine ring is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and ability to act as a scaffold for functionalization make it a "privileged structure." Within this class, 2,6-disubstituted pyridines are of particular interest due to their exceptional ability to act as pincer-like chelating agents for a wide array of metal ions. This property is fundamental to their application in catalysis, drug delivery, and the development of advanced materials.
This guide provides an in-depth comparison of Ethyl 6-acetylpyridine-2-carboxylate , a versatile building block, with several structurally and functionally related pyridine compounds. Our analysis will delve into the nuances of their synthesis, reactivity, coordination chemistry, and established applications, providing researchers with the critical data and experimental insights needed to select the optimal scaffold for their specific research objectives. The compounds selected for this comparison are:
-
Ethyl 6-methylpyridine-2-carboxylate: A close structural analog for assessing the influence of the acetyl versus the methyl group.
-
Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid): The parent diacid, serving as a benchmark for tridentate chelation.
-
2-Acetylpyridine: A monosubstituted analog to isolate the properties of the acetyl-pyridine moiety.
-
2,6-Diacetylpyridine: A symmetric diketone analog for comparison of ligating and reactive properties.
Our objective is to move beyond a simple cataloging of properties and instead explain the causality behind experimental choices and performance outcomes, grounding our discussion in authoritative data and established protocols.
I. Synthesis and Comparative Reactivity
The synthetic accessibility and subsequent reactivity of a chemical scaffold are primary considerations in its selection for a research program. The methods employed often dictate the feasibility of generating derivatives and the overall cost-effectiveness of a synthetic campaign.
Synthesis of Key Pyridine Scaffolds
This compound can be efficiently synthesized via a modified Claisen condensation. An improved protocol involves the reaction of Diethyl 2,6-pyridinedicarboxylate with ethyl acetate in the presence of sodium metal and a catalytic amount of ethanol.[1] This method provides good yields by favoring the formation of the mono-acetylated product over the di-acetylated version.[1] The choice of a strong base like sodium ethoxide (formed in situ) is critical for deprotonating the ethyl acetate to generate the nucleophilic enolate required for the condensation reaction.
In contrast, the synthesis of comparator compounds proceeds via different well-established routes:
-
Ethyl 6-methylpyridine-2-carboxylate: This compound is commercially available but can be synthesized from 6-methyl-pyridine-2-carboxylic acid via Fischer esterification.[2][3]
-
Pyridine-2,6-dicarboxylic acid: It is most commonly prepared by the oxidation of 2,6-lutidine (2,6-dimethylpyridine) using a strong oxidizing agent like potassium permanganate (KMnO₄).
-
2-Acetylpyridine & 2,6-Diacetylpyridine: These can be prepared by reacting the corresponding pyridinecarboxylic esters with acetic acid in the gas phase over a specialized titanium dioxide catalyst.[4] 2,6-Diacetylpyridine can also be formed as a product from the reaction of 2,6-dicarbethoxypyridine with excess ethyl acetate.[1]
The diagram below illustrates a generalized workflow for the synthesis and purification of these pyridine derivatives.
Caption: Comparison of bidentate vs. tridentate coordination modes.
This difference in denticity is a critical design element. For applications requiring the formation of robust, kinetically inert complexes, such as in MRI contrast agents or radiopharmaceuticals, the tridentate nature of dipicolinic acid is highly advantageous. [5]For catalytic applications where open coordination sites on the metal are required for substrate binding, the bidentate coordination of this compound can be preferable.
IV. Applications & Performance Data
The structural and electronic differences between these compounds lead to distinct applications in research and development.
| Compound | Key Application Area(s) | Performance Highlights / Mechanism of Action |
| This compound | Medicinal Chemistry | Investigated as a cholesterol absorption inhibitor (under the name MD-0727). It is believed to reduce cholesterol absorption from the digestive tract. [6] |
| Ethyl 6-methylpyridine-2-carboxylate | Organic Synthesis | Primarily used as a heterocyclic building block for more complex molecules. [2] |
| Pyridine-2,6-dicarboxylic acid | Coordination Chemistry, Biology, Environmental | Forms highly stable complexes with lanthanides for luminescent materials;[7] component of bacterial spores; used to create adsorbents for heavy metal ions. [7] |
| 2-Acetylpyridine | Agrochemicals, Pharmaceuticals, Flavors | A versatile intermediate for synthesizing herbicides, pesticides, and various drug candidates. [8]Also used as a flavoring agent. [8] |
V. Featured Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures and represents a self-validating system for the synthesis of the title compound. [1]The rationale for this choice is its efficiency and the use of common laboratory reagents.
Objective: To synthesize this compound from Diethyl 2,6-pyridinedicarboxylate via a selective mono-Claisen condensation.
Materials:
-
Diethyl 2,6-pyridinedicarboxylate
-
Ethyl acetate (EtOAc), anhydrous
-
Sodium metal (Na)
-
Ethanol (EtOH), absolute
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Experimental Workflow Diagram:
Caption: Step-wise workflow for the synthesis and isolation of the target compound.
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous toluene.
-
Base Formation: Carefully add small, freshly cut pieces of sodium metal to the toluene. Add a catalytic amount of absolute ethanol. The formation of sodium ethoxide will be observed.
-
Addition of Reagents: Add anhydrous ethyl acetate to the flask. The mixture is then heated to reflux with vigorous stirring.
-
Substrate Addition: A solution of Diethyl 2,6-pyridinedicarboxylate in anhydrous toluene is added dropwise to the refluxing mixture over 30 minutes. The choice to add the substrate slowly is to maintain control over the exothermic reaction and to favor mono-addition.
-
Reaction: The reaction mixture is maintained at reflux for several hours (e.g., 4-6 hours). Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): After cooling to room temperature, the reaction is carefully quenched by the slow addition of 1M HCl to neutralize the excess base and protonate the enolate intermediate.
-
Work-up (Neutralization & Extraction): The aqueous layer is further neutralized with saturated NaHCO₃ solution until effervescence ceases. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude oil is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.
-
Characterization: The purified fractions are combined, the solvent is evaporated, and the final product is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
VI. Conclusion and Senior Scientist's Outlook
The choice between this compound and its structural analogs is fundamentally driven by the intended application.
-
For constructing robust, multi-dentate coordination complexes, Pyridine-2,6-dicarboxylic acid remains the superior choice due to its classic O,N,O tridentate pincer geometry.
-
When a simple bidentate N,O-ligand is required as a building block for pharmaceuticals or agrochemicals, 2-Acetylpyridine offers a cost-effective and reactive starting point.
-
This compound distinguishes itself as a multifunctional scaffold. It provides a strong bidentate N,O-chelating unit via the acetyl group while retaining an ester functionality that can be orthogonally modified post-complexation or used to tune solubility and pharmacokinetic properties. This makes it an exceptionally valuable intermediate for researchers in medicinal chemistry seeking to develop complex molecules with specific biological targets, as evidenced by its investigation as a potential therapeutic agent. [6] Ultimately, the careful consideration of reactivity, desired coordination geometry, and the potential for subsequent functionalization will guide the discerning researcher to the most appropriate pyridine scaffold for their innovative work.
References
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- Pöthig, A., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI.
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Validating the Mechanism of Action of Ethyl 6-acetylpyridine-2-carboxylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action (MoA) of a novel compound is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of experimental approaches to validate the MoA of Ethyl 6-acetylpyridine-2-carboxylate derivatives, focusing on a prominent example, the cholesterol absorption inhibitor MD-0727. We will objectively compare its performance with alternative cholesterol-lowering agents and provide detailed, field-proven experimental protocols to support these validation efforts.
Introduction: The Criticality of MoA Validation
Understanding how a drug candidate interacts with its molecular target and modulates a biological pathway is paramount for predicting its efficacy and potential side effects. For this compound derivatives, a class of compounds with emerging therapeutic potential, robust MoA validation is essential. This guide will use the known derivative MD-0727, an inhibitor of cholesterol absorption, as a case study to illustrate the validation process and compare its mechanism to established therapies.
Unraveling the Mechanism of this compound (MD-0727)
Initial characterization of MD-0727 identified it as a novel cholesterol absorption inhibitor (CAI). Unlike statins, which inhibit cholesterol synthesis in the liver, MD-0727 reduces the amount of cholesterol absorbed from the digestive tract. This positions it as a potential alternative or complementary therapy for hypercholesterolemia.
The primary molecular target for the well-characterized CAI, ezetimibe, is the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][2][3] This transmembrane protein is crucial for the uptake of dietary and biliary cholesterol into enterocytes in the small intestine.[1][4] It is highly probable that this compound derivatives with similar activity, such as MD-0727, also exert their effects through the inhibition of NPC1L1.
The proposed mechanism involves the binding of the derivative to NPC1L1, which in turn prevents the formation of the NPC1L1/cholesterol complex and its subsequent internalization, thereby blocking cholesterol absorption.[1][5]
Comparative Analysis: MD-0727 vs. Alternative Cholesterol-Lowering Agents
To provide a clear performance benchmark, we will compare the MoA of our lead compound, MD-0727, with two major classes of cholesterol-lowering drugs: another cholesterol absorption inhibitor (ezetimibe) and HMG-CoA reductase inhibitors (statins).
| Feature | This compound (MD-0727) (Hypothetical Data) | Ezetimibe | Statins (e.g., Atorvastatin) |
| Primary Target | Niemann-Pick C1-Like 1 (NPC1L1) | Niemann-Pick C1-Like 1 (NPC1L1)[2][3] | HMG-CoA Reductase[4] |
| Mechanism of Action | Inhibition of intestinal cholesterol absorption | Inhibition of intestinal cholesterol absorption[1][6] | Inhibition of cholesterol biosynthesis in the liver[4] |
| Effect on LDL-C | Moderate reduction (15-25%) | Moderate reduction (15-25%)[7] | Significant reduction (up to 60%)[8] |
| IC50 (NPC1L1 Binding) | ~500 nM | ~682 nM (for active glucuronide metabolite)[9] | N/A |
| IC50 (HMG-CoA Reductase) | N/A | N/A | ~8 nM |
Experimental Protocols for MoA Validation
The following section details step-by-step methodologies for key experiments to validate the MoA of a novel this compound derivative.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[10] For a membrane protein like NPC1L1, a modified protocol is required.[11][12][13]
Protocol: CETSA for NPC1L1
-
Cell Culture: Culture human intestinal cells (e.g., Caco-2) or HEK293 cells overexpressing human NPC1L1 to confluence.
-
Compound Treatment: Treat cells with the this compound derivative at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Heat Shock: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Solubilization: Lyse the cells using a non-denaturing lysis buffer containing a mild detergent (e.g., digitonin) to extract membrane proteins.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against NPC1L1.
-
Data Analysis: Quantify the band intensities to determine the amount of soluble NPC1L1 at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Diagram: CETSA Workflow
Caption: In Vitro Cholesterol Uptake Assay Workflow.
Comparative MoA: HMG-CoA Reductase Enzymatic Assay
To confirm that the this compound derivative does not act via the same mechanism as statins, an HMG-CoA reductase enzymatic assay is essential. [14][15][16] Protocol: HMG-CoA Reductase Activity Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human HMG-CoA reductase, HMG-CoA substrate, and NADPH.
-
Compound/Control Addition: Add the this compound derivative, a known statin (positive control, e.g., atorvastatin), or vehicle (negative control) to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding the enzyme.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction for each condition. A decrease in the reaction rate in the presence of the compound indicates inhibition of HMG-CoA reductase.
Sources
- 1. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
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- 4. researchgate.net [researchgate.net]
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- 6. Cholesterol absorption inhibitor - Wikipedia [en.wikipedia.org]
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- 8. Comparative efficacy and safety among high-intensity statins. Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. assaygenie.com [assaygenie.com]
Benchmarking the Efficiency of Ethyl 6-acetylpyridine-2-carboxylate Synthesis: A Comparative Guide
In the landscape of pharmaceutical and specialty chemical synthesis, the efficient production of key intermediates is paramount. Ethyl 6-acetylpyridine-2-carboxylate is a valuable building block in the synthesis of a variety of bioactive molecules. Its utility drives the need for robust, scalable, and efficient synthetic routes. This guide provides a comprehensive benchmark of two prominent methods for the synthesis of this compound, offering a detailed comparison of their efficiency, practicality, and underlying chemical principles. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Introduction: The Significance of this compound
This compound, a substituted pyridine derivative, serves as a crucial intermediate in the development of novel therapeutics and other functional materials. The presence of three distinct functional groups—an ester, a ketone, and a pyridine ring—offers a versatile platform for a wide array of chemical transformations. Consequently, the optimization of its synthesis is a critical step in the overall efficiency of multi-step synthetic campaigns. This guide will dissect and compare two primary synthetic strategies: the Claisen condensation of a diester and a multi-step approach involving an acyl chloride and a malonic ester.
Comparative Analysis of Synthesis Routes
This section delves into the specifics of two distinct synthetic pathways to this compound, evaluating their respective strengths and weaknesses based on yield, reaction conditions, and operational complexity.
Method 1: Claisen Condensation of Diethyl 2,6-pyridinedicarboxylate
The Claisen condensation is a classic carbon-carbon bond-forming reaction that is well-suited for the synthesis of β-keto esters. In this approach, diethyl 2,6-pyridinedicarboxylate is reacted with ethyl acetate in the presence of a strong base, such as sodium ethoxide or sodium metal, to selectively form the mono-acetylated product.
Causality of Experimental Choices: The choice of a strong base is critical to deprotonate the α-carbon of ethyl acetate, forming the nucleophilic enolate. Sodium metal is often favored as it can generate the necessary sodium ethoxide in situ, ensuring anhydrous conditions which are crucial for the reaction's success. The use of a non-polar solvent like toluene helps to control the reaction temperature and facilitate the precipitation of the sodium salt of the β-keto ester intermediate. The final acidic workup is necessary to protonate the enolate and subsequently drive the decarboxylation of the initially formed β-keto ester adduct to yield the desired product.
Workflow Diagram:
Caption: Claisen Condensation Workflow.
Method 2: Acyl Chloride and Malonic Ester Route
This multi-step approach begins with the conversion of 2-picolinic acid to its corresponding acyl chloride. This activated intermediate is then reacted with a malonic ester, typically diethyl malonate, in the presence of a base. The resulting adduct is then hydrolyzed and decarboxylated to afford the final product. While this method is more protracted, it offers a different set of strategic advantages, particularly in terms of starting material accessibility.
Causality of Experimental Choices: The initial conversion of the carboxylic acid to the highly reactive acyl chloride using an agent like thionyl chloride is a standard and efficient transformation. The subsequent reaction with the enolate of diethyl malonate, generated by a base such as triethylamine, is a robust method for carbon-carbon bond formation. The final hydrolysis and decarboxylation step is typically acid-catalyzed and driven by heating, effectively removing the second ester group to yield the target acetylpyridine.
Workflow Diagram:
Caption: Acyl Chloride/Malonate Route Workflow.
Performance Benchmark: A Data-Driven Comparison
To provide an objective comparison, the following table summarizes the key performance indicators for each synthetic route based on literature-reported data.
| Parameter | Method 1: Claisen Condensation | Method 2: Acyl Chloride/Malonate Route |
| Starting Material | Diethyl 2,6-pyridinedicarboxylate | 2-Picolinic Acid |
| Key Reagents | Sodium, Ethyl Acetate, Toluene | Thionyl Chloride, Diethyl Malonate, Triethylamine |
| Number of Steps | 1 (to mono-acetylated product) | 3 |
| Reported Yield | 61-67% | Varies depending on specific conditions |
| Reaction Temperature | Reflux (approx. 110°C) | Room temperature to reflux (variable) |
| Reaction Time | ~6-8 hours | ~24-48 hours (total) |
| Purification | Column Chromatography | Multiple extractions and column chromatography |
| Scalability | Good | Moderate (handling of SOCl2) |
| Green Chemistry | Use of sodium metal and toluene | Use of thionyl chloride and chlorinated solvents |
| Considerations | Sensitive to moisture | Generation of HCl gas |
Detailed Experimental Protocols
The following protocols are provided as a detailed guide for the laboratory-scale synthesis of this compound via the two benchmarked methods.
Protocol 1: Claisen Condensation of Diethyl 2,6-pyridinedicarboxylate
Materials:
-
Diethyl 2,6-pyridinedicarboxylate
-
Sodium metal
-
Ethyl acetate (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium metal (1.0 equivalent) to anhydrous toluene.
-
Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.
-
Cool the mixture to room temperature and add a solution of diethyl 2,6-pyridinedicarboxylate (1.0 equivalent) in anhydrous ethyl acetate dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 6 hours.
-
Cool the reaction mixture to 0°C in an ice bath and cautiously quench with concentrated hydrochloric acid until the mixture is acidic.
-
Continue to reflux the mixture for an additional 2 hours to ensure complete decarboxylation.
-
After cooling, extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Acyl Chloride and Malonic Ester Route (Adapted from 2-acetylpyridine synthesis[2])
Materials:
-
2-Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Diethyl malonate
-
Triethylamine
-
Dichloromethane
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure: Step 1: Synthesis of 2-Picolinoyl Chloride
-
In a round-bottom flask, suspend 2-picolinic acid (1.0 equivalent) in toluene.
-
Add thionyl chloride (1.2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 2-picolinoyl chloride is used directly in the next step.
Step 2: Condensation with Diethyl Malonate
-
In a separate flask, dissolve diethyl malonate (1.1 equivalents) in dichloromethane and cool to 0°C.
-
Add triethylamine (1.2 equivalents) dropwise.
-
Add a solution of the crude 2-picolinoyl chloride in dichloromethane dropwise to the malonate solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Hydrolysis and Decarboxylation to this compound (Conceptual Adaptation) Note: This step is an adaptation of the typical final step for malonic ester synthesis to favor the formation of the title compound. Careful control of conditions is necessary.
-
Dissolve the crude malonate adduct in a mixture of ethanol and water.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to a gentle reflux and monitor the reaction by TLC for the disappearance of the starting material and the formation of the desired product. Over-hydrolysis to the carboxylic acid may occur.
-
Upon completion, cool the reaction, neutralize with a weak base (e.g., sodium bicarbonate), and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Conclusion and Recommendations
Both the Claisen condensation and the acyl chloride/malonate route offer viable pathways to this compound.
-
The Claisen condensation is a more convergent and efficient route in terms of step economy and typically provides higher yields of the desired mono-acetylated product. Its main drawback is the requirement for a more specialized starting material, diethyl 2,6-pyridinedicarboxylate, and the use of hazardous sodium metal.
-
The acyl chloride/malonate route , while longer and likely lower yielding overall, starts from the more readily available 2-picolinic acid. This method's multi-step nature offers more points for optimization but also increases the overall operational complexity and potential for material loss. The use of thionyl chloride requires appropriate safety precautions.
For researchers prioritizing efficiency and yield, and with access to the necessary starting materials, the Claisen condensation is the recommended method . For those seeking to utilize more fundamental building blocks and where a multi-step synthesis is acceptable, the acyl chloride/malonate route provides a workable, albeit more challenging, alternative. The choice of synthesis will ultimately depend on the specific constraints and objectives of the research or development project.
References
- ChemBK.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-acetylpyridine-2-carboxylate
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
In the fast-paced environment of drug discovery and development, our focus is often directed toward synthesis, purification, and analysis. However, the lifecycle of a chemical intermediate like Ethyl 6-acetylpyridine-2-carboxylate does not end upon its successful use in a reaction. Responsible management of its waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream safely and effectively, ensuring that our innovative work does not come at the cost of safety or environmental integrity.
Hazard Assessment: Understanding the Risk Profile
The molecule combines a pyridine ring, an acetyl group, and an ethyl ester. The pyridine moiety suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity if ingested, inhaled, or absorbed through the skin.[1][2] Acetylpyridines are recognized as skin and eye irritants and may be harmful if swallowed.[1] Furthermore, many organic esters and pyridine derivatives are combustible liquids.[1][3]
Based on this analysis, this compound must be handled as a hazardous substance with the assumed hazard profile summarized in the table below.
| Parameter | Anticipated Hazard | Rationale / Source Analogue |
| GHS Classification | Assumed: Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation), Combustible Liquid, Acute Aquatic Toxicity. | Based on data for 3-Acetylpyridine, 2-Acetylpyridine, Ethyl 6-methylpyridine-2-carboxylate, and Pyridine.[1][2] |
| Physical State | Colorless to yellow or brown liquid.[4] | Analogy with 2-Acetylpyridine.[4] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion.[1][5] | Common for liquid organic chemicals. |
| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. May be harmful or toxic if swallowed.[1][6][7] | Consistent hazard profile across acetylpyridines and pyridine esters. |
| Environmental Hazards | Potentially toxic to aquatic life. Discharge into the environment must be avoided. | Based on data for 3-Acetylpyridine. Do not let product enter drains.[8] |
| Physical Hazards | Combustible liquid. Vapors may form explosive mixtures with air upon heating.[1] | Common for similar organic compounds. Keep away from heat and ignition sources.[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical or its waste, ensuring the proper Personal Protective Equipment (PPE) is worn is non-negotiable. The selection of PPE is directly informed by the hazard assessment.
-
Hand Protection: Wear compatible, chemical-resistant gloves. Butyl rubber or nitrile rubber gloves are recommended for handling pyridine and its derivatives.[9] Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure that full-length clothing and closed-toe shoes are worn.
-
Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if dealing with a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.
Waste Management Workflow: A Step-by-Step Procedural Guide
Proper disposal is a systematic process involving containment, labeling, storage, and transfer. The following workflow ensures this process is handled safely and in compliance with regulations.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Collection and Storage
-
Container Selection: Choose a clean, chemically compatible waste container with a secure, tight-fitting lid. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable. Never use metal containers for corrosive materials or unknown mixtures.[10]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. Fill in all required information:
-
Generator Name and Contact Information.
-
Accumulation Start Date.
-
Chemical Contents: List "this compound" and any other chemicals present in the waste stream by their full names. Do not use abbreviations.
-
-
Waste Transfer:
-
Perform all transfers inside a chemical fume hood.
-
Use a funnel to prevent spills when pouring liquid waste into the container.
-
Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
-
After transferring the waste, securely cap the container to prevent the release of vapors.
-
-
Segregation and Storage:
-
Chemical Incompatibility is Critical: Pyridine derivatives can react violently with strong oxidizing agents, strong acids, and strong bases.[11] NEVER mix waste containing this compound with these materials. Consult a chemical compatibility chart and Section 10 of relevant SDSs before mixing waste streams.[10][11]
-
Store the sealed waste container in a designated satellite accumulation area. This area should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
The storage location must be cool, dry, well-ventilated, and away from heat sources or direct sunlight.[1]
-
Spill Management: Emergency Response Protocol
Accidents happen. A clear, pre-defined plan for spill management is essential.
-
For a Small Spill (manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial chemical sorbent pads.
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste.
-
-
For a Large Spill (or any spill you are not equipped or trained to handle):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent entry into the affected area.
-
If the substance is volatile or in an area with poor ventilation, pull the fire alarm to initiate a building evacuation.
-
Final Disposal: Regulatory Compliance
This compound waste must be treated as hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous materials under the Resource Conservation and Recovery Act (RCRA). Pyridine is specifically listed as a hazardous waste with the code F005 when it is a spent solvent.[12][13][14] By extension, derivatives like this compound should be managed under the same stringent standards.
-
Contact Your EHS Office: The final disposal of chemical waste is a highly regulated process that must be handled by licensed professionals. Your institution's EHS department is your primary resource. They will have established procedures for the collection, transport, and disposal of hazardous waste.[1]
-
Professional Disposal: EHS will arrange for a certified hazardous waste contractor to pick up the waste. The most common disposal method for this type of organic waste is high-temperature incineration in a facility permitted to handle hazardous materials.[8]
-
Do Not:
-
NEVER pour this compound waste down the drain.[8] This can harm aquatic life and damage wastewater treatment systems.
-
NEVER dispose of this chemical in the regular trash.
-
NEVER allow the waste to evaporate in the fume hood as a means of disposal.
-
By adhering to these protocols, you contribute to a culture of safety, protect our environment, and ensure that our scientific pursuits are conducted with the utmost responsibility.
References
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- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Acetylpyridine.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - F005. Retrieved from an EPA document listing hazardous waste codes.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
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A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 6-acetylpyridine-2-carboxylate
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. Ethyl 6-acetylpyridine-2-carboxylate (CAS No. 114578-70-0), an organic compound utilized as an intermediate in organic synthesis for pharmaceuticals and pesticides, requires a comprehensive understanding of its safety profile to ensure the well-being of laboratory personnel.[1][2] This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each critical safety measure.
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be constructed by analyzing its structure—an aromatic ester within the pyridine family—and extrapolating from the known hazards of similar compounds. Structurally related chemicals, such as acetylpyridines and pyridine carboxylates, are known to cause skin and eye irritation, are often harmful if swallowed, and may cause respiratory irritation.[3][4] Therefore, a cautious and thorough approach to PPE is mandatory.
The Hierarchy of Controls: Situating PPE in a Culture of Safety
Before delving into specific PPE, it is crucial to recognize that PPE is the last line of defense in laboratory safety. The most effective safety strategies are embedded in the environment and procedures. This "Hierarchy of Controls" prioritizes safety measures as follows:
-
Elimination/Substitution: The most effective control, which involves removing the hazard or replacing it with a less hazardous substance.
-
Engineering Controls: Physical changes to the workspace to isolate personnel from hazards. The single most important engineering control for handling this compound is a properly functioning chemical fume hood .
-
Administrative Controls: Changes to work practices, such as standard operating procedures (SOPs) and training.
-
Personal Protective Equipment (PPE): Equipment worn to minimize exposure to hazards.
This guide focuses on PPE, which must be used in conjunction with robust engineering and administrative controls.
Core PPE Requirements: The Four Pillars of Protection
A comprehensive PPE strategy for this compound is built on four pillars, each addressing a primary route of exposure.
| Protection Type | Required Specification | Rationale & Causality |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum); chemical splash goggles are strongly recommended. | Protects against accidental splashes which, based on related pyridine compounds, are likely to cause serious eye irritation.[3][4] Side shields are critical to guard against angled splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended for extended handling. | Prevents direct skin contact, a primary route of exposure that can cause skin irritation. Glove selection is critical; always check manufacturer-specific compatibility charts for breakthrough times.[5][6] Nitrile gloves offer good resistance for incidental contact, but neoprene or butyl rubber may be required for prolonged handling.[7][8] |
| Body Protection | Flame-resistant (FR) or 100% cotton lab coat, fully buttoned. Long pants and closed-toe, chemical-resistant shoes. | Protects skin on the arms and body from spills and splashes. A fully buttoned coat provides a continuous barrier.[5] Closed-toe shoes are mandatory to protect feet from spills and falling objects.[9] |
| Respiratory Protection | Not required when used within a certified chemical fume hood. A NIOSH-approved respirator is necessary for spill cleanup or if engineering controls fail. | Pyridine derivatives can be respiratory irritants.[3] A fume hood provides primary respiratory protection by containing vapors. Respirator use requires a formal program, including medical clearance and fit-testing.[5][10] |
Operational Plan: Procedural, Step-by-Step Guidance
Confidence in the lab comes from established, repeatable procedures. Follow this workflow for every operation involving this compound.
Experimental Workflow: From Preparation to Disposal
Caption: A procedural workflow for safe chemical handling.
Step 1: Pre-Handling Safety Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Emergency Equipment: Confirm the location and accessibility of the safety shower and eyewash station.
-
Review SDS of Related Compounds: In the absence of a specific SDS, review the SDS for a structurally similar chemical like 3-Acetylpyridine to reinforce hazard awareness.
-
Prepare Waste Containers: Have clearly labeled, compatible hazardous waste containers ready before you begin work.
Step 2: Protocol for Donning (Putting On) PPE
The sequence is designed to prevent cross-contamination.
-
Lab Coat: Don a flame-resistant or cotton lab coat and fasten all buttons.
-
Eye Protection: Put on chemical splash goggles.
-
Gloves: Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Step 3: Protocol for Doffing (Taking Off) PPE
This sequence is critical for avoiding exposure to contaminants on the exterior of your PPE.
-
Gloves (Outer Pair): If double-gloved, remove the outer pair first.
-
Gloves (Inner Pair): Grasp the outside of one glove at the cuff. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Hang it in its designated location or place it in a laundry bin if provided by your institution.
-
Eye Protection: Remove eye protection last.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Disposal and Emergency Plans
Disposal of Contaminated Materials
Proper disposal is a regulatory and ethical necessity.
-
Chemical Waste: All solutions and unused portions of this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Never pour this chemical down the drain. [3]
-
Contaminated PPE: Used gloves, disposable lab coats, and any absorbent material used for cleaning spills must be placed in a sealed bag or container labeled as hazardous waste.
Emergency Exposure Procedures
Immediate action is vital to mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By integrating these detailed protocols and understanding the reasoning behind them, researchers can handle this compound with the high level of care it demands, fostering a laboratory environment where both scientific advancement and personal safety are held in the highest regard.
References
- AMG Medical Inc. CHEMICAL RESISTANCE & BARRIER GUIDE.
- Your Crafts. (2022). Personal Protective Equipment for Fragrance Oil.
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- Bernardo Ecenarro, S.A. (BESA). Recommended PPE to handle chemicals.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- ChemBK. This compound.
- Medicom. Chemical Resistance Reference Chart.
- Washington State University Spokane. GLOVE SELECTION CHART.
- Gloves By Web. Gloves Chemical Resistance Chart.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
